Prmt6-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26N4O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4-[5-[[methyl-[2-(methylamino)ethyl]amino]methyl]-3-pyridinyl]phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C19H26N4O2S/c1-20-9-10-23(2)14-15-11-17(13-21-12-15)16-3-5-18(6-4-16)22-26(24,25)19-7-8-19/h3-6,11-13,19-20,22H,7-10,14H2,1-2H3 |
InChI Key |
VMIKTYCHSCYQBD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)CC1=CC(=CN=C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Foundational & Exploratory
Prmt6-IN-3: A Technical Overview of its Mechanism of Action and the Broader Landscape of PRMT6 Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed examination of the available information regarding the mechanism of action of Prmt6-IN-3, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). Due to the limited availability of primary scientific literature on this compound, this guide will also leverage data from a well-characterized, potent, and selective allosteric PRMT6 inhibitor, SGC6870, to provide a comprehensive understanding of the principles and methodologies relevant to the study of PRMT6 inhibition.
Introduction to PRMT6: A Key Epigenetic Regulator
Protein Arginine Methyltransferase 6 (PRMT6) is a type I PRMT that plays a crucial role in the regulation of various cellular processes by catalyzing the monomethylation and asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] A primary substrate of PRMT6 is histone H3, where it asymmetrically dimethylates arginine 2 (H3R2me2a).[1][2][3] This epigenetic mark is predominantly associated with transcriptional repression and has been shown to antagonize the activating H3K4 trimethylation mark.[3]
Dysregulation of PRMT6 activity has been implicated in several diseases, most notably in cancer, where its overexpression has been linked to the proliferation of various cancer cell lines.[3][4] This has positioned PRMT6 as a compelling therapeutic target for the development of novel anti-cancer agents.
This compound: A Selective PRMT6 Inhibitor
This compound, also identified as compound 25, is a selective inhibitor of PRMT6.[1][5] Commercially available information indicates that it possesses potent biochemical and cellular activity.
Biochemical Potency
This compound has been shown to inhibit the enzymatic activity of PRMT6 with an IC50 value of 192 nM.[1][5] The specific mechanism of this inhibition (e.g., competitive with the substrate or the cofactor S-adenosylmethionine (SAM), or allosteric) is not detailed in the currently available public information.
Cellular Activity
In cellular contexts, this compound has demonstrated anti-proliferative effects against HCC827 and MDA-MB-435 cancer cell lines when administered at a concentration of 80 μM over a period of 3 to 7 days.[1] Furthermore, it has been observed to induce apoptosis in these cell lines in a dose-dependent manner, with a 40 μM concentration inducing apoptosis in 43.44% of HCC827 cells and 35.08% of MDA-MB-435 cells after 72 hours of treatment.[1]
Data Summary
The following table summarizes the available quantitative data for this compound. For comparative purposes, data for the well-characterized allosteric inhibitor SGC6870 is also included.
| Compound | Target | Assay Type | IC50 | Cellular Activity | Reference |
| This compound | PRMT6 | Biochemical | 192 nM | Induces apoptosis and has anti-proliferative activity in cancer cells.[1] | [1][5] |
| SGC6870 | PRMT6 | Biochemical | 77 ± 6 nM | Inhibits H3R2 asymmetric dimethylation in HEK293T cells with an IC50 of 0.8 ± 0.2 µM.[2] | [2][4] |
Mechanism of Action: Insights from the Allosteric Inhibitor SGC6870
To provide a deeper understanding of how PRMT6 can be inhibited, we will examine the mechanism of SGC6870, a first-in-class, highly selective, and cell-active allosteric inhibitor of PRMT6.[4]
SGC6870 binds to a unique, induced allosteric pocket in the PRMT6 enzyme, distinct from the active site where the substrate and cofactor bind.[3][4] This binding event triggers a conformational change in the enzyme that prevents it from carrying out its methyltransferase activity. The discovery of this allosteric site has opened new avenues for the development of highly selective PRMT6 inhibitors.
Signaling Pathway and Inhibition
The following diagram illustrates the catalytic activity of PRMT6 and its inhibition.
Caption: PRMT6 catalytic cycle and points of inhibition.
Experimental Protocols
Detailed experimental protocols are essential for the characterization of PRMT6 inhibitors. Below are representative methodologies for key biochemical and cellular assays, drawn from established procedures for inhibitors like SGC6870.
Biochemical Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT6 by measuring the transfer of a radiolabeled methyl group from SAM to a substrate peptide.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.01% Triton X-100, 10 mM DTT).
-
Enzyme and Inhibitor Pre-incubation: Incubate purified recombinant PRMT6 (e.g., 25 nM) with varying concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 20 minutes) at room temperature.
-
Initiation of Reaction: Start the reaction by adding a mixture of a biotinylated histone H4 peptide substrate (e.g., 2 µM) and radiolabeled S-[3H]-adenosyl-L-methionine (3H-SAM) at a saturating concentration (e.g., 10 µM).
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 23 °C.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 7.5 M guanidinium hydrochloride).
-
Capture of Methylated Substrate: Spot an aliquot of the quenched reaction onto a streptavidin-coated membrane to capture the biotinylated peptide.
-
Washing: Wash the membrane multiple times with a high salt buffer (e.g., 2 M NaCl) followed by water to remove unincorporated 3H-SAM.
-
Quantification: Dry the membrane, and quantify the amount of methylated peptide by liquid scintillation counting.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular H3R2me2a Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block PRMT6 activity within cells by monitoring the levels of the H3R2me2a mark.
-
Cell Culture and Transfection: Culture human embryonic kidney 293T (HEK293T) cells and transfect them with a vector expressing FLAG-tagged wild-type PRMT6.
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of the PRMT6 inhibitor (e.g., this compound or SGC6870) for a specified duration (e.g., 20 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for H3R2me2a.
-
As a loading control, also probe for total histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities for H3R2me2a and total H3. Normalize the H3R2me2a signal to the total H3 signal and plot the normalized values against the inhibitor concentration to determine the cellular IC50.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the discovery and characterization of a PRMT6 inhibitor.
References
The Role of PRMT6 in Gene Transcription and Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator that plays a critical role in the control of gene expression. As a Type I PRMT, it catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification, particularly the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), is a pivotal mark in transcriptional regulation. Dysregulation of PRMT6 has been implicated in various pathologies, most notably cancer, making it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of PRMT6 in gene transcription and regulation, details common experimental methodologies used to study this enzyme, and presents key quantitative data and signaling pathways in a clear, structured format.
Core Mechanisms of PRMT6 in Gene Regulation
PRMT6 influences gene expression through a variety of mechanisms, acting as both a transcriptional repressor and, in certain contexts, a coactivator. Its primary functions are mediated through its methyltransferase activity, with histone H3 being a major substrate.
Transcriptional Repression via Histone Methylation
The most well-characterized function of PRMT6 is its role as a transcriptional repressor. This is primarily achieved through the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).[1][2][3][4] This modification has a direct impact on the local chromatin environment:
-
Antagonism with H3K4 Trimethylation: The presence of H3R2me2a by PRMT6 is mutually exclusive with the trimethylation of histone H3 at lysine 4 (H3K4me3), a hallmark of active gene promoters.[2][5] This antagonistic relationship is a key mechanism by which PRMT6 silences gene expression. PRMT6-mediated H3R2 methylation prevents the recruitment of the MLL complex, which is responsible for H3K4 trimethylation.[5]
-
Recruitment of Repressive Complexes: PRMT6 can cooperate with Polycomb Repressive Complexes (PRC1 and PRC2) to regulate gene expression, such as in the case of HOXA genes.[6] Depletion of PRMT6 leads to reduced binding of PRC components and a decrease in the associated repressive mark, H3K27me3.[6]
PRMT6 directly targets the promoters of several tumor suppressor genes, leading to their repression and promoting cell proliferation. Key targets include:
-
p21 (CDKN1A): PRMT6 is recruited to the p21 gene locus, leading to increased H3R2me2a levels and transcriptional repression.[3][4] Knockdown of PRMT6 results in the upregulation of p21, leading to a G1-phase cell cycle arrest and senescence.[3][4]
-
p16 (CDKN2A): Similar to p21, PRMT6 can also repress the expression of the tumor suppressor p16.[4]
-
Thrombospondin-1 (TSP-1): PRMT6 is involved in regulating the expression of TSP-1, a potent inhibitor of angiogenesis.[7]
Transcriptional Activation and Coactivator Function
While predominantly known as a repressor, PRMT6 can also function as a transcriptional coactivator, particularly for nuclear receptors.[1][8]
-
Steroid Hormone Receptors: PRMT6 has been shown to coactivate progesterone, glucocorticoid, and estrogen receptors in a hormone-dependent manner.[8] Knockdown of PRMT6 disrupts estrogen-stimulated transcription of endogenous genes like GREB1 and the progesterone receptor in breast cancer cells.[8]
-
LEF1: PRMT6 can act as a coactivator for the transcription factor LEF1 to activate the expression of Cyclin D1 (CCND1), a key cell cycle regulator.[9]
Regulation of DNA Methylation
Recent studies have revealed a novel role for PRMT6 in the regulation of DNA methylation. PRMT6 negatively regulates DNA methylation, and its overexpression can contribute to global DNA hypomethylation, a common feature in cancer.[1]
The proposed mechanism involves the impairment of UHRF1 (Ubiquitin-like, containing PHD and RING finger domains, 1) association with chromatin.[1] Elevated H3R2me2a levels, catalyzed by PRMT6, inhibit the interaction between UHRF1 and histone H3. Since UHRF1 is an accessory factor for DNMT1, its impaired chromatin binding leads to passive DNA demethylation.[1] This effect is dependent on the catalytic activity of PRMT6.[1]
Alternative Splicing
PRMT6 also plays a role in the regulation of alternative splicing, and this function appears to be independent of its role in hormone-dependent transcription.[8] Knockdown of PRMT6 has been shown to alter the exon inclusion:skipping ratio of alternatively spliced exons in genes such as vascular endothelial growth factor (VEGF) and spleen tyrosine kinase (Syk).[7][8] For instance, in the case of VEGF, a reduction in PRMT6 transcription increases the ratio of the VEGF189 isoform to the VEGF165 isoform by more than two-fold.[7]
PRMT6 in Signaling and Disease
The dysregulation of PRMT6 expression and activity is frequently observed in various cancers, where it often correlates with tumor progression and poor prognosis.[7][10]
Role in Cancer
PRMT6 is overexpressed in a multitude of cancers, including breast, lung, colorectal, bladder, and endometrial cancer.[1][7] Its oncogenic functions are multifaceted:
-
Promoting Proliferation and Inhibiting Senescence: By repressing tumor suppressor genes like p21 and p27, PRMT6 promotes cell cycle progression and prevents senescence.[3][4][7]
-
Activating Pro-Survival Pathways: In endometrial cancer, PRMT6 exerts its carcinogenic activity by activating the AKT/mTOR pathway, which promotes cell proliferation and migration.[7]
-
Modulating Estrogen Signaling: In breast cancer, PRMT6 is an essential component of the estrogen signaling pathway, influencing both transcription initiation and alternative splicing.[7][8]
-
Contributing to Global DNA Hypomethylation: As described earlier, PRMT6 overexpression can lead to DNA hypomethylation, which can result in genomic instability and the expression of cancer-promoting genes.[1]
Signaling Pathways Involving PRMT6
The following diagram illustrates the central role of PRMT6 in various cellular signaling pathways.
Caption: Overview of PRMT6-mediated signaling pathways in gene regulation.
Quantitative Data Summary
The following tables summarize key quantitative data related to PRMT6 function and inhibition.
Table 1: Effects of PRMT6 Modulation on Gene Expression and Cellular Processes
| Cell Line | Experimental Condition | Target | Effect | Quantitative Change | Reference |
| TIG3 BRAF-ER | Oncogene-Induced Senescence | PRMT6 transcript | Downregulation | Reduced to 40% | [4] |
| TIG3 BRAF-ER | Oncogene-Induced Senescence | p21 transcript | Upregulation | Up to 4.5-fold increase | [4] |
| MCF-7 | PRMT6 siRNA knockdown | VEGF189:VEGF165 ratio | Increased ratio | > 2-fold increase | [7] |
| K562 | PRMT6 knockdown | CCND1 expression | Downregulation | - | [9] |
| K562 | PRMT6 knockdown | Cells in G1 phase | Increase | Significant increase | [9] |
Table 2: Inhibitors of PRMT6
| Inhibitor | Type | Target | IC50 | Reference |
| MS023 | Type I PRMT inhibitor | PRMT6 | - | [1] |
| MS117 (Compound 4) | Covalent, irreversible | PRMT6 | 18 nM | [11][12] |
| SGC6870 ((R)-2) | Allosteric | PRMT6 | 77 ± 6 nM | [13] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying PRMT6.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic loci where PRMT6 or specific histone modifications (like H3R2me2a) are located.
Workflow Diagram:
Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP).
Detailed Methodology (Example for PRMT6 ChIP):
-
Cross-linking: Treat cells (e.g., U2OS) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to PRMT6 or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific gene promoters (e.g., the p21 promoter) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[4]
RNA Sequencing (RNA-seq) for Gene Expression Analysis
RNA-seq is used to quantify changes in the transcriptome following modulation of PRMT6 (e.g., via knockdown or knockout).
Workflow Diagram:
Caption: A standard workflow for RNA sequencing analysis.
Detailed Methodology:
-
Cell Culture and Treatment: Culture control cells (e.g., expressing a non-targeting shRNA) and cells with PRMT6 knockdown (e.g., expressing shRNA against PRMT6).[14]
-
RNA Extraction: Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
Library Preparation:
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
In Vitro Methylation Assay
This assay is used to determine the methyltransferase activity of PRMT6 on a specific substrate.
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a reaction buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT):
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.[16]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[16]
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Detection:
-
For radioactive detection, expose the membrane to X-ray film or a phosphorimager to visualize the methylated substrate.[16]
-
Alternatively, for non-radioactive assays, use an antibody that specifically recognizes the methylated arginine residue for detection by Western blot.
-
Drug Development and Future Perspectives
The established role of PRMT6 in cancer has made it an attractive target for drug development.[7][11][17] Several small molecule inhibitors of PRMT6 have been developed, including both reversible and irreversible covalent inhibitors.[11][18] These inhibitors serve as valuable chemical probes to further elucidate the biological functions of PRMT6 and as potential lead compounds for cancer therapeutics.[11][19]
Future research will likely focus on:
-
Developing more potent and selective PRMT6 inhibitors.
-
Elucidating the full range of PRMT6 substrates and its interactome.
-
Understanding the precise mechanisms by which PRMT6 is recruited to specific genomic loci.
-
Exploring the therapeutic potential of targeting PRMT6 in various diseases, including but not limited to cancer.
Conclusion
PRMT6 is a multifaceted enzyme that plays a pivotal role in the epigenetic regulation of gene expression. Through its ability to methylate histones and other proteins, it influences a wide array of cellular processes, including cell cycle control, DNA methylation, and alternative splicing. Its frequent dysregulation in cancer underscores its importance as a therapeutic target. The experimental approaches detailed in this guide provide a framework for the continued investigation of PRMT6 function and the development of novel therapeutic strategies.
References
- 1. The arginine methyltransferase PRMT6 regulates DNA methylation and contributes to global DNA hypomethylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT6-mediated methylation of R2 in histone H3 antagonizes H3 K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT6 - Wikipedia [en.wikipedia.org]
- 6. The Arginine Methyltransferase PRMT6 Cooperates with Polycomb Proteins in Regulating HOXA Gene Expression | PLOS One [journals.plos.org]
- 7. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 6 regulates multiple aspects of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT6 activates cyclin D1 expression in conjunction with the transcription factor LEF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00018D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdanderson.org [mdanderson.org]
- 17. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Prmt6-IN-3: A Technical Guide to its Effects on Histone H3 Arginine 2 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferase 6 (PRMT6) is a key epigenetic regulator, primarily responsible for the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).[1] This modification plays a crucial role in transcriptional repression and is implicated in various cellular processes and disease states, including cancer.[1][2] The aberrant activity of PRMT6 has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Prmt6-IN-3, a selective inhibitor of PRMT6, with a focus on its impact on H3R2 methylation. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, and provide detailed protocols for key experiments to assess its activity.
This compound: A Selective PRMT6 Inhibitor
This compound is a potent and selective small molecule inhibitor of PRMT6. It has been identified as a valuable tool for studying the biological functions of PRMT6 and for exploring its therapeutic potential. The primary mechanism of action of this compound is the direct inhibition of the methyltransferase activity of PRMT6, thereby preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to its substrates, including histone H3.
Quantitative Data
The inhibitory potency of this compound against PRMT6 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of its efficacy.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PRMT6 | 192 | Biochemical | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed in this guide, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. The arginine methyltransferase PRMT6 regulates DNA methylation and contributes to global DNA hypomethylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
Investigating the Anti-Proliferative Effects of PRMT6 Inhibition in Cancer Cells: A Technical Guide
Disclaimer: The compound "Prmt6-IN-3" is not a recognized designation in the current scientific literature. This guide will therefore focus on the anti-proliferative effects of well-characterized inhibitors of Protein Arginine Methyltransferase 6 (PRMT6), such as MS023 and SGC6870, as a proxy to explore the therapeutic potential of targeting this enzyme in oncology.
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction.[1][2] Elevated expression of PRMT6 has been observed in a variety of human cancers, including lung, breast, prostate, and colorectal cancer, where it often correlates with poor prognosis.[3][4] PRMT6 promotes cancer cell proliferation by methylating histone and non-histone proteins, thereby regulating the expression of genes critical for cell cycle progression and survival.[1][3] This central role in oncogenesis has positioned PRMT6 as a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the anti-proliferative effects of PRMT6 inhibition, detailing the underlying molecular mechanisms, experimental protocols for their investigation, and quantitative data from preclinical studies.
Quantitative Data on the Anti-Proliferative Effects of PRMT6 Inhibitors
The inhibition of PRMT6 has been shown to effectively suppress the proliferation of various cancer cell lines. The anti-proliferative activity of PRMT6 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell proliferation by 50%. Below is a summary of the available data for representative PRMT6 inhibitors.
| Inhibitor | Cancer Cell Line | Anti-proliferative IC50 | Reference |
| MS023 | MCF7 (Breast Cancer) | Growth inhibition observed | [5] |
| HEK293 (Embryonic Kidney) | Growth inhibition observed | [5] | |
| SGC6870 | MCF-7 (Breast Cancer) | No significant toxicity up to 10 µM | [6] |
| PNT2 (Prostate) | No significant toxicity up to 10 µM | [6] | |
| HEK293T (Embryonic Kidney) | No significant toxicity up to 10 µM | [6] | |
| a25 | Various tumor cells | Significant inhibition of proliferation | [7] |
Note: Specific IC50 values for the anti-proliferative effects of MS023 and SGC6870 are not consistently reported in the public domain. The provided information reflects the currently available data.
Signaling Pathways Modulated by PRMT6 Inhibition
PRMT6 exerts its pro-proliferative effects through the modulation of several key signaling pathways. Inhibition of PRMT6 can reverse these effects, leading to cell cycle arrest and a reduction in cell growth.
One of the primary mechanisms by which PRMT6 promotes proliferation is through the transcriptional repression of cyclin-dependent kinase inhibitors (CKIs), such as p21CIP1/WAF1 and p16INK4A.[1] PRMT6-mediated methylation of histone H3 at arginine 2 (H3R2me2a) at the promoter regions of these genes leads to their silencing.[1] Inhibition of PRMT6 lifts this repressive mark, allowing for the expression of p21 and p16, which in turn inhibit cyclin-dependent kinases (CDKs), leading to a G1 phase cell cycle arrest.[1][8]
Furthermore, in endometrial cancer, PRMT6 has been shown to activate the pro-survival AKT/mTOR signaling pathway.[3] In colorectal cancer, PRMT6 can enhance MYC signaling by stabilizing the c-MYC oncoprotein.[3] In glioblastoma, a CK2-PRMT6-RCC1 signaling axis has been identified as crucial for mitotic regulation.[9] Inhibition of PRMT6 is therefore expected to disrupt these oncogenic signaling networks.
Experimental Protocols
Investigating the anti-proliferative effects of PRMT6 inhibitors involves a series of in vitro assays to assess cell viability, cell cycle distribution, and the induction of apoptosis.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PRMT6 inhibitor (e.g., "this compound") and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Reagent Addition: Add the proliferation reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.[10]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Treat cancer cells with the PRMT6 inhibitor at a concentration around its IC50 value for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 phase would be indicative of a G1 cell cycle arrest.[11]
Western Blotting for Target Engagement and Pathway Modulation
Western blotting is used to detect changes in the levels of specific proteins to confirm target engagement (i.e., reduction in histone methylation) and to investigate the effects on downstream signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with the PRMT6 inhibitor, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific for PRMT6, H3R2me2a, p21, p16, and other proteins of interest. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or modification.[12]
Conclusion
The inhibition of PRMT6 represents a promising strategy for the treatment of various cancers. The anti-proliferative effects of PRMT6 inhibitors are mediated through the reactivation of tumor suppressor genes, leading to cell cycle arrest, and the disruption of key oncogenic signaling pathways. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel PRMT6 inhibitors like the hypothetical "this compound". Further research is warranted to identify potent and selective PRMT6 inhibitors and to fully elucidate their therapeutic potential in oncology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors | PLOS One [journals.plos.org]
- 12. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
The Role of PRMT6 Inhibition in Lung Cancer: A Technical Overview of Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 6 (PRMT6) has emerged as a significant therapeutic target in oncology, particularly in the context of lung cancer.[1][2] Overexpressed in various malignancies, including non-small cell lung cancer (NSCLC), PRMT6 plays a crucial role in cell proliferation, migration, and the inhibition of tumor suppressor genes.[1][3] This technical guide provides a comprehensive overview of the current understanding of PRMT6's role in lung cancer and the therapeutic potential of its inhibition, with a specific focus on the induction of apoptosis. While data on a specific inhibitor, "Prmt6-IN-3," is not publicly available, this document synthesizes findings on the effects of PRMT6 knockdown and inhibition by other small molecules to elucidate the mechanisms and pathways involved in apoptosis induction in lung cancer cell lines.
PRMT6: A Key Regulator in Lung Cancer Pathogenesis
PRMT6 is a Type I protein arginine methyltransferase that asymmetrically dimethylates arginine residues on both histone and non-histone proteins.[1] Its upregulation has been observed in lung cancer, where it correlates with poor prognosis.[3] The oncogenic role of PRMT6 is attributed to several key functions:
-
Epigenetic Regulation: PRMT6-mediated histone methylation leads to the repression of tumor suppressor genes.[1]
-
Cell Cycle Promotion: By inhibiting cyclin-dependent kinase inhibitors such as p21 and p27, PRMT6 promotes cell cycle progression.[1]
-
Inhibition of Apoptosis: PRMT6 has been shown to restrain apoptosis, contributing to tumor cell survival.[3]
-
Promotion of Cell Migration and Invasion: Depletion of PRMT6 has been demonstrated to reduce the migratory and invasive capabilities of NSCLC cells.[3]
Inhibition of PRMT6 as a Therapeutic Strategy
Given its multifaceted role in promoting lung cancer, the inhibition of PRMT6 presents a promising therapeutic avenue. The primary mechanism by which PRMT6 inhibition is expected to exert its anti-cancer effects is through the reactivation of tumor suppressor pathways, leading to cell cycle arrest and apoptosis.
Licochalcone A: A Case Study in PRMT6 Inhibition and Apoptosis
While specific data on "this compound" is unavailable, the natural compound Licochalcone A serves as a valuable case study. It has been identified as a novel, reversible, and selective inhibitor of PRMT6.[3] Studies in breast cancer cell lines, which share common oncogenic pathways with lung cancer, have demonstrated that Licochalcone A induces apoptosis at least partially through the inhibition of PRMT6.[3] Furthermore, licochalcones have been shown to induce apoptosis in A549 lung cancer cells.
Quantitative Data on Licochalcone A-Induced Apoptosis in Cancer Cells
The following table summarizes the quantitative effects of Licochalcone A on apoptosis in MCF-7 breast cancer cells, providing a model for its potential effects in lung cancer.
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| MCF-7 | Control (DMSO) | 0.12 | 0.1 |
| MCF-7 | Licochalcone A (20 µM) | 1.14 | 2.67 |
Data extracted from a study on breast cancer cells, presented here as a proxy for potential effects in lung cancer cell lines.[3]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma) and NCI-H460 (human large cell lung cancer) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the PRMT6 inhibitor at various concentrations or a vehicle control (e.g., DMSO).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Harvesting: After treatment for the desired time (e.g., 24, 48 hours), both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Washing: Cells are washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Annexin-binding buffer is added to each sample, and the cells are analyzed by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p53, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The inhibition of PRMT6 is hypothesized to induce apoptosis in lung cancer cells through the reactivation of the intrinsic apoptotic pathway, primarily mediated by the p53 tumor suppressor.
Proposed Signaling Pathway of PRMT6 Inhibition-Induced Apoptosis
Caption: Proposed signaling cascade for PRMT6 inhibitor-induced apoptosis in lung cancer.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for studying PRMT6 inhibitor-induced apoptosis.
Conclusion and Future Directions
The inhibition of PRMT6 represents a compelling strategy for the treatment of lung cancer. While direct evidence for apoptosis induction in lung cancer cell lines by a specific PRMT6 inhibitor is still emerging in the public domain, the foundational research on PRMT6's oncogenic roles and the effects of its knockdown strongly support this therapeutic approach. The pro-apoptotic effects of the PRMT6 inhibitor Licochalcone A in other cancer types further bolster this hypothesis.
Future research should focus on:
-
The development and publication of data on potent and specific PRMT6 inhibitors like "this compound".
-
Detailed mechanistic studies to fully elucidate the signaling pathways involved in PRMT6 inhibition-induced apoptosis in various lung cancer subtypes.
-
Preclinical in vivo studies to evaluate the efficacy and safety of PRMT6 inhibitors in animal models of lung cancer.
This collective effort will be crucial in translating the promise of PRMT6 inhibition into effective therapies for lung cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone A is a natural selective inhibitor of arginine methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Impact of PRMT6 Inhibition on Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases, as well as in cancer. The induction of senescence in tumor cells is a promising therapeutic strategy. Protein Arginine Methyltransferase 6 (PRMT6) has emerged as a key regulator of cell proliferation and senescence.[1][2][3] This technical guide explores the impact of PRMT6 inhibition on cellular senescence, providing a comprehensive overview of the underlying mechanisms, experimental data, and relevant protocols. While specific data on the inhibitor Prmt6-IN-3 is not yet publicly available, this document will focus on the well-documented effects of PRMT6 depletion through genetic methods, which serves as a robust proxy for the anticipated effects of a potent and specific small molecule inhibitor.
PRMT6 is a type I arginine methyltransferase that asymmetrically dimethylates histone H3 at arginine 2 (H3R2me2a), a modification associated with transcriptional repression.[2][4][5] By repressing key tumor suppressor genes, PRMT6 plays a crucial role in promoting cell proliferation and allowing cells to evade senescence.[1][2] Consequently, inhibition of PRMT6 is expected to induce a senescent phenotype, making it an attractive target for therapeutic intervention.
Core Mechanism: PRMT6 Inhibition and the Induction of Senescence
The primary mechanism by which PRMT6 inhibition is proposed to induce cellular senescence is through the de-repression of critical tumor suppressor pathways, most notably the p53 and p16/Rb pathways.
-
Transcriptional Regulation of p53: PRMT6 directly binds to the promoter of the TP53 gene and deposits the repressive H3R2me2a mark.[2] This action suppresses the transcription of p53, a master regulator of the cell cycle and apoptosis. Inhibition of PRMT6 would lift this repression, leading to increased p53 expression.
-
Activation of p21CIP1/WAF1: p53 is a direct transcriptional activator of the cyclin-dependent kinase inhibitor (CDKI) p21.[1][2] Additionally, PRMT6 has been shown to directly repress the CDKN1A (p21) gene promoter.[1][6] Therefore, PRMT6 inhibition leads to a robust upregulation of p21 through both p53-dependent and -independent mechanisms.[7]
-
Upregulation of p16INK4A: Studies have also shown that depletion of PRMT6 leads to an increase in the expression of the CDKI p16.[6] p16 is a key activator of the senescence program that functions by inhibiting CDK4/6, leading to the activation of the retinoblastoma (Rb) protein.
The upregulation of these CDKIs results in cell cycle arrest, a hallmark of cellular senescence.
Quantitative Data on the Effects of PRMT6 Depletion
The following tables summarize the quantitative effects of PRMT6 knockdown or knockout on key markers of cellular senescence as reported in the literature. This data provides a benchmark for what can be expected from treatment with a PRMT6 inhibitor.
Table 1: Effect of PRMT6 Depletion on Cell Cycle and Senescence Markers
| Cell Line | Method of PRMT6 Depletion | Parameter Measured | Observed Effect | Reference |
| TIG3-T Human Diploid Fibroblasts | shRNA | Cell Proliferation | Reduced | [1][6] |
| TIG3-T Human Diploid Fibroblasts | shRNA | G1-Phase Cells | Accumulation | [1][6] |
| TIG3-T Human Diploid Fibroblasts | shRNA | Senescence-Associated β-Galactosidase (SA-β-Gal) Staining | Enhanced | [1][6] |
| U2OS Osteosarcoma Cells | siRNA | Clonogenic Growth | Reduced | [1][6] |
| Mouse Embryo Fibroblasts (MEFs) | Knockout (PRMT6-/-) | Cell Proliferation | Reduced | [2] |
| Mouse Embryo Fibroblasts (MEFs) | Knockout (PRMT6-/-) | SA-β-Gal Staining | Increased | [2] |
Table 2: Gene Expression Changes Following PRMT6 Depletion
| Cell Line | Method of PRMT6 Depletion | Gene | Change in Expression | Reference |
| TIG3-T Human Diploid Fibroblasts | shRNA | p21 (CDKN1A) mRNA | Upregulated | [1][6] |
| TIG3-T Human Diploid Fibroblasts | shRNA | p16 (CDKN2A) mRNA | Upregulated | [6] |
| U2OS Osteosarcoma Cells | siRNA | p21 (CDKN1A) mRNA | Upregulated | [1][6] |
| Mouse Embryo Fibroblasts (MEFs) | Knockout (PRMT6-/-) | p53 (Trp53) mRNA | Upregulated | [2] |
| Mouse Embryo Fibroblasts (MEFs) | Knockout (PRMT6-/-) | p21 (Cdkn1a) mRNA | Upregulated | [2] |
| Mouse Embryo Fibroblasts (MEFs) | Knockout (PRMT6-/-) | PML mRNA | Upregulated | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of PRMT6 inhibition on cellular senescence.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is a widely used biomarker for senescent cells.
-
Cell Seeding: Plate cells in 6-well plates and treat with the PRMT6 inhibitor or use cells with PRMT6 knockdown/knockout.
-
Fixation: Wash cells with PBS and fix with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Staining: Wash cells with PBS and incubate with the staining solution overnight at 37°C in a dry incubator (no CO2).
-
Staining Solution: 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2, and 1 mg/mL X-gal.
-
-
Imaging: Wash cells with PBS and visualize under a microscope to count the percentage of blue-stained (senescent) cells.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest and wash cells with PBS.
-
Fixation: Resuspend cells in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Staining: Wash cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to determine the percentage of cells in G1, S, and G2/M phases.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of PRMT6 and the presence of specific histone marks on gene promoters.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PRMT6 or H3R2me2a. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes (e.g., TP53, CDKN1A) to quantify the amount of precipitated DNA.
Visualizing the Impact of PRMT6 Inhibition
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: PRMT6-mediated signaling pathway leading to the repression of cellular senescence.
Caption: The proposed mechanism of action for a PRMT6 inhibitor like this compound.
Caption: A typical experimental workflow to evaluate the effect of this compound.
Conclusion and Future Directions
The inhibition of PRMT6 presents a compelling strategy for inducing cellular senescence in cancer cells. The wealth of data from genetic depletion studies strongly supports the hypothesis that a specific inhibitor, such as this compound, will effectively upregulate key tumor suppressor pathways, leading to cell cycle arrest and a senescent phenotype. This technical guide provides a foundational understanding of the mechanisms and methodologies that will be crucial for the preclinical and clinical development of PRMT6 inhibitors.
Future research will need to focus on the in-depth characterization of this compound and other PRMT6 inhibitors. This will involve confirming the on-target effects, evaluating efficacy in various cancer models, and assessing the potential for combination therapies. The continued exploration of PRMT6's role in senescence will undoubtedly pave the way for novel therapeutic approaches in oncology and potentially in age-related diseases.
References
- 1. Ablation of PRMT6 reveals a role as a negative transcriptional regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prmt6-IN-3: An In-depth Technical Guide for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Prmt6-IN-3, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), for its potential application in epigenetic research and drug development. This document details the compound's biochemical and cellular activity, provides experimental protocols for its evaluation, and visualizes its role in relevant signaling pathways.
Core Compound Data: this compound
This compound, also identified as compound 25 in its discovery publication, is a potent and selective inhibitor of PRMT6.[1] Its activity has been characterized in both biochemical and cellular assays, demonstrating its potential as a chemical probe to investigate the biological functions of PRMT6 and as a starting point for the development of therapeutic agents targeting PRMT6-driven pathologies.
Biochemical and Cellular Activity
This compound exhibits a half-maximal inhibitory concentration (IC50) of 192 nM against PRMT6 in biochemical assays.[1] In cellular contexts, it has demonstrated anti-proliferative effects and the ability to induce apoptosis in cancer cell lines. Specifically, treatment with this compound for 72 hours at a concentration of 40 μM induced apoptosis in 43.44% of HCC827 cells and 35.08% of MDA-MB-435 cells.[1]
| Parameter | Value | Assay Type | Cell Line(s) | Reference |
| IC50 | 192 nM | Biochemical | - | [1] |
| Anti-proliferative Activity | Effective at 80 μM (3-7 days) | Cellular | HCC827, MDA-MB-435 | [1] |
| Apoptosis Induction | 43.44% at 40 μM (72 h) | Cellular | HCC827 | [1] |
| Apoptosis Induction | 35.08% at 40 μM (72 h) | Cellular | MDA-MB-435 | [1] |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the evaluation of this compound and other PRMT6 inhibitors.
In Vitro PRMT6 Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against PRMT6.
Materials:
-
Recombinant human PRMT6 enzyme
-
S-(5'-adenosyl)-L-[methyl-³H]-methionine ([³H]-SAM)
-
Histone H3 peptide (or other suitable PRMT6 substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Triton X-100)
-
Streptavidin-coated SPA beads
-
Microplate suitable for scintillation counting
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT6 enzyme, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound or the test compound to the reaction mixture.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., containing non-radioactive SAM).
-
Add streptavidin-coated SPA beads to the reaction wells to capture the biotinylated methylated peptide.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This protocol outlines the procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
HCC827 or MDA-MB-435 cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 3-7 days).
-
After the treatment period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis (Annexin V/PI) Assay
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
HCC827 or MDA-MB-435 cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for 72 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PRMT6 and a typical experimental workflow for inhibitor screening.
Conclusion
This compound is a valuable tool for the study of PRMT6 biology and its role in disease. This guide provides the foundational information and experimental frameworks necessary for researchers to effectively utilize this compound in their epigenetic research endeavors. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs will be crucial for its potential translation into clinical applications.
References
Understanding the Substrate Specificity of PRMT6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a crucial role in a variety of cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction.[1] It catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within substrate proteins, resulting in the formation of asymmetric dimethylarginine (ADMA).[2][3] Dysregulation of PRMT6 activity has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1][4] A thorough understanding of its substrate specificity is therefore paramount for the development of selective inhibitors and for elucidating its precise biological functions. This guide provides a comprehensive overview of the current knowledge on PRMT6 substrate recognition, detailed experimental protocols for its study, and a summary of its involvement in key signaling pathways.
Molecular Determinants of PRMT6 Substrate Specificity
PRMT6 exhibits a distinct substrate specificity that differentiates it from other members of the protein arginine methyltransferase family. While historically associated with the methylation of glycine- and arginine-rich (GAR) motifs, recent systematic investigations have revealed a more nuanced recognition pattern.
The RG Motif Preference
Systematic studies using peptide arrays and mass spectrometry have demonstrated that PRMT6 has a preference for methylating arginine residues followed by a glycine, known as the "RG" motif.[2][3][5][6][7] This is in contrast to other type I PRMTs, such as PRMT1, which often favor the more extended "RGG" motif.[7] This preference for the simpler RG motif suggests a broader potential substrate pool for PRMT6.
Influence of Surrounding Amino Acid Residues
Beyond the core RG motif, the amino acid context surrounding the target arginine significantly influences PRMT6 activity. High-throughput peptide library screening has revealed that PRMT6 has a broad tolerance for most amino acid substitutions around the methylation site.[2][3][5][6] However, a clear preference for basic and bulky residues in the vicinity of the target arginine has been observed.[2][3][5][6][7] Conversely, acidic residues in these positions are generally disfavored. This suggests that the local chemical environment, characterized by positive charge and steric bulk, plays a key role in substrate recognition and binding.
The Role of the N-Terminal Domain
Unlike some other PRMTs, PRMT6 possesses a unique N-terminal domain that is crucial for its protein-protein interactions. This domain is thought to play a significant role in determining substrate specificity in vivo by mediating the recruitment of PRMT6 to specific protein complexes and cellular locations. This provides a mechanism for achieving substrate selectivity beyond the recognition of a linear amino acid motif.
Known Substrates of PRMT6
PRMT6 methylates a growing list of both histone and non-histone proteins, reflecting its diverse cellular functions.
Histone Substrates
The most well-characterized histone substrate of PRMT6 is Histone H3 at arginine 2 (H3R2) . The asymmetric dimethylation of H3R2 (H3R2me2a) by PRMT6 is a key epigenetic mark associated with transcriptional repression.[1] This modification can sterically hinder the binding of other proteins to the histone tail and is often found in opposition to activating marks like H3K4 trimethylation. Other reported histone methylation sites for PRMT6 include H4R3, H3R8, H2AR11, and H2AR29.[8]
Non-Histone Substrates
The repertoire of non-histone substrates for PRMT6 is expanding and highlights its involvement in a wide array of cellular pathways. A selection of validated non-histone substrates is presented in Table 1.
| Substrate Protein | Methylation Site(s) | Cellular Process |
| DNA Polymerase β (Pol β) | Arg83, Arg152 | DNA Base Excision Repair |
| High Mobility Group AT-hook 1 (HMGA1) | Arg57, Arg59 | Chromatin Remodeling, Transcription |
| p21 (CDKN1A) | Arg156 | Cell Cycle Regulation |
| HIV-1 Tat | Arg52, Arg53 | Viral Transcription |
| HIV-1 Rev | Not specified | Viral RNA Export |
| HIV-1 Nucleocapsid (NC) | Not specified | Viral Assembly |
| Forkhead box protein O3 (FOXO3) | Not specified | Transcription, Apoptosis |
| Poly(A)-binding protein nuclear 1 (PABPN1) | Not specified | mRNA Polyadenylation |
| PRMT1 | Arg106 | Regulation of Methyltransferase Activity |
| PRMT6 (Automethylation) | Arg35 | Regulation of PRMT6 Stability and Activity |
Table 1: Selected Non-Histone Substrates of PRMT6. This table summarizes key non-histone proteins methylated by PRMT6, their identified methylation sites, and the primary cellular processes affected.
Quantitative Analysis of PRMT6 Activity
The enzymatic activity of PRMT6 can be quantified to understand its substrate preference and to screen for potential inhibitors. Michaelis-Menten kinetics are typically employed to determine the kinetic parameters, Km and kcat.
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1min-1) |
| Histone H3 (1-31) peptide | 8.4 ± 0.7 | 0.0063 ± 0.0006 | 7.5 x 102 |
| PRMT6 (automethylation) | 0.1403 ± 0.05 | 0.040 ± 0.006 | 2.85 x 105 |
| PRMT1 (as a substrate) | 0.3765 ± 0.06 | 0.066 ± 0.009 | 1.75 x 105 |
Table 2: Kinetic Parameters of PRMT6. This table presents the Michaelis-Menten constants (Km), catalytic constants (kcat), and catalytic efficiencies (kcat/Km) for PRMT6 with a histone H3 peptide substrate and for its automethylation, as well as for the methylation of PRMT1 by PRMT6.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate PRMT6 substrate specificity.
In Vitro Radioactive Methylation Assay
This assay is a robust method to determine the ability of PRMT6 to methylate a putative substrate in vitro.
Materials:
-
Recombinant purified PRMT6
-
Substrate protein or peptide of interest
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Methylation buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Scintillation cocktail and counter or phosphorimager
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the methylation buffer, substrate protein (typically 1-5 µg), and recombinant PRMT6 (0.1-0.5 µg).
-
Initiate the methylation reaction by adding [3H]-SAM (typically 1 µCi).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Visualize the methylated substrate by autoradiography or phosphorimaging. The intensity of the radioactive signal is proportional to the extent of methylation.
Peptide Array for Substrate Motif Determination
Peptide arrays are a powerful high-throughput tool for systematically defining the amino acid preferences surrounding a methylation site.
Materials:
-
Cellulose-bound peptide array with degenerate or systematically substituted peptides.
-
Recombinant purified PRMT6.
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Methylation buffer.
-
Washing buffers (e.g., TBS-T).
-
Phosphorimager and analysis software.
Procedure:
-
Equilibrate the peptide array membrane in methylation buffer.
-
Prepare the methylation reaction mix containing recombinant PRMT6 and [3H]-SAM in methylation buffer.
-
Incubate the peptide array membrane with the methylation reaction mix at 30°C for 1-2 hours with gentle agitation.
-
Wash the membrane extensively with washing buffers to remove unbound radioactivity.
-
Air-dry the membrane and expose it to a phosphorimager screen.
-
Analyze the signal intensity of each peptide spot to determine the relative methylation efficiency for each sequence. This allows for the generation of a consensus substrate motif.
Mass Spectrometry for In Vivo and In Vitro Methylation Site Identification
Mass spectrometry is the definitive method for identifying specific arginine residues that are methylated by PRMT6.
Materials:
-
Cell lysates (for in vivo analysis) or in vitro methylation reaction products.
-
Trypsin or other suitable protease.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Database search software (e.g., Mascot, Sequest).
Procedure:
-
Sample Preparation:
-
For in vivo analysis, lyse cells and immunoprecipitate the protein of interest or perform a global proteomic analysis.
-
For in vitro analysis, perform a methylation reaction as described in section 4.1, but using non-radioactive SAM.
-
-
Proteolytic Digestion: Run the protein sample on an SDS-PAGE gel, excise the corresponding band, and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
The addition of one or two methyl groups to an arginine residue results in a mass shift of +14.01565 Da or +28.0313 Da, respectively.
-
-
Data Analysis:
-
Use database search software to identify the peptides from the fragmentation spectra.
-
The software will identify peptides with the characteristic mass shift on arginine residues, thus pinpointing the site of methylation.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used for quantitative analysis of changes in methylation levels under different conditions.
-
PRMT6 in Cellular Signaling Pathways
PRMT6-mediated arginine methylation plays a critical role in regulating key signaling pathways implicated in cell fate decisions and disease.
The p53/p21 Pathway
PRMT6 is a negative regulator of the p53 tumor suppressor pathway.[9][10] It can directly repress the transcription of the p53 gene by depositing the repressive H3R2me2a mark on its promoter.[10] Furthermore, PRMT6 can repress the expression of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner by directly binding to the p21 promoter and inducing H3R2me2a.[4][11] This repression of p21 contributes to cell cycle progression and the bypass of senescence.[4][11]
Caption: PRMT6 negatively regulates the p53/p21 pathway.
The AKT/mTOR Pathway
PRMT6 has been shown to activate the pro-survival AKT/mTOR signaling pathway in certain cancers, such as endometrial cancer.[4] Overexpression of PRMT6 leads to increased phosphorylation and activation of AKT and its downstream target mTOR.[4] The precise mechanism by which PRMT6 activates this pathway is still under investigation but may involve the methylation of upstream regulators or components of the signaling cascade. Inhibition of the AKT/mTOR pathway can attenuate the pro-proliferative effects of PRMT6.[4]
Caption: PRMT6 promotes cell survival by activating the AKT/mTOR pathway.
Experimental Workflow for Identifying and Characterizing PRMT6 Substrates
A logical workflow for the identification and characterization of novel PRMT6 substrates is outlined below.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying and quantifying sites of protein methylation by heavy methyl SILAC. | Broad Institute [broadinstitute.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. PRMT6 promotes endometrial cancer via AKT/mTOR signaling and indicates poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. style | Graphviz [graphviz.org]
- 7. toolify.ai [toolify.ai]
- 8. youtube.com [youtube.com]
- 9. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ablation of PRMT6 reveals a role as a negative transcriptional regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53-Independent regulation of p21Waf1/Cip1 expression and senescence by PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Role of PRMT6 in Oncogenesis and Tumor Progression
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 6 (PRMT6) has emerged as a critical epigenetic regulator with a multifaceted and often contradictory role in the landscape of human cancers. As a type I arginine methyltransferase, PRMT6 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby modulating a wide array of cellular processes including gene transcription, DNA damage repair, cell cycle progression, and signal transduction. Its dysregulation has been implicated in the initiation and progression of numerous malignancies, positioning PRMT6 as a compelling therapeutic target. This in-depth technical guide synthesizes the current understanding of PRMT6's role in oncogenesis, detailing its molecular mechanisms, summarizing key quantitative data, providing comprehensive experimental methodologies, and visualizing its complex signaling networks. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in oncology research and the pursuit of novel anti-cancer therapies.
Introduction: The Significance of PRMT6 in Cancer Biology
Epigenetic modifications are pivotal in regulating gene expression and maintaining cellular homeostasis. Among these, arginine methylation, catalyzed by the protein arginine methyltransferase (PRMT) family, has gained significant attention for its role in cancer. PRMT6, predominantly a nuclear enzyme, is a key player in this regulatory network. It mediates the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark generally associated with transcriptional repression.[1] However, the functional consequences of PRMT6 activity extend far beyond histone modification, as it targets a diverse range of non-histone substrates, leading to a complex and context-dependent impact on cellular function.
Numerous studies have reported the aberrant expression of PRMT6 in various cancers, including lung, breast, prostate, and colorectal cancers, where its levels are often correlated with tumor grade and poor patient prognosis.[2][3] PRMT6 influences critical cancer-related processes such as cell proliferation, migration, invasion, apoptosis, and drug resistance.[4][5] This guide will delve into the molecular intricacies of PRMT6's involvement in these processes, providing a comprehensive overview for the scientific community.
The Dual Role of PRMT6 in Different Malignancies
The functional role of PRMT6 in cancer is not uniform; it can act as either an oncogene or a tumor suppressor depending on the cellular context and cancer type. This duality underscores the complexity of its regulatory networks.
-
Oncogenic Functions: In many cancers, PRMT6 is upregulated and promotes tumorigenesis. For instance, in lung adenocarcinoma, PRMT6 expression is significantly higher in tumor tissues compared to adjacent normal tissues and is associated with advanced clinical stages and lymph node metastasis.[6] Similarly, it is overexpressed in prostate cancer and colorectal cancer, where it contributes to cell proliferation and progression.[2][3]
-
Tumor-Suppressive Functions: Conversely, in some malignancies like hepatocellular carcinoma, PRMT6 expression is often downregulated. Lower PRMT6 levels in invasive ductal breast carcinoma have also been reported.[2] In these contexts, PRMT6 may play a protective role, and its loss can contribute to a more aggressive cancer phenotype.
Quantitative Data Summary
To provide a clear and comparative overview of PRMT6's impact, the following tables summarize key quantitative findings from various studies.
Table 1: PRMT6 Expression in Cancer vs. Normal Tissues
| Cancer Type | Tissue Type | Expression Change | Method | Reference |
| Lung Adenocarcinoma | Tumor vs. Normal | Upregulated | Western Blot | [6] |
| Prostate Cancer | Tumor vs. Normal | Upregulated | TCGA, GEO | [3] |
| Colorectal Cancer | Tumor vs. Normal | Upregulated | Western Blot | [2] |
| Endometrial Cancer | Tumor vs. Normal | Upregulated | In vitro/In vivo studies | [2] |
| Gastric Cancer | Tumor vs. Normal | Upregulated | - | [2] |
| Ovarian Cancer | Tumor vs. Normal | Downregulated (mRNA) | - | [2] |
| Breast Cancer (IDC) | Tumor vs. Normal | Downregulated (mRNA) | - | [2] |
Table 2: Functional Effects of PRMT6 Dysregulation in Cancer Cells
| Cancer Cell Line | Experimental Condition | Effect on Proliferation | Effect on Apoptosis | Effect on Migration/Invasion | Reference |
| NSCLC (H2122, H1299) | PRMT6 Knockout (CRISPR) | Reduced | - | Reduced | [5] |
| Osteosarcoma (U2OS) | PRMT6 Knockdown (siRNA) | Reduced (60% colony reduction) | - | - | [7] |
| Colorectal Cancer Cells | PRMT6 Knockdown | Inhibited | Promoted | - | [2] |
| Endometrial Cancer Cells | PRMT6 Knockdown | Suppressed | Induced | - | [8] |
Table 3: In Vivo Tumor Growth Modulation by PRMT6
| Cancer Type | Animal Model | Experimental Condition | Effect on Tumor Growth | Reference |
| NSCLC | Athymic Nude Mice | PRMT6 Depletion (shRNA) | Dramatic Reduction | [5] |
| Lung Adenocarcinoma | Xenograft Nude Mice | PRMT6 Knockdown | Suppressed | [9] |
Key Signaling Pathways Modulated by PRMT6
PRMT6 exerts its influence on oncogenesis by integrating into and modulating critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
The PRMT6-AKT/mTOR Signaling Axis
In several cancers, such as endometrial cancer, PRMT6 has been shown to activate the pro-survival AKT/mTOR pathway, thereby promoting cell proliferation and migration.[2]
PRMT6-Mediated Regulation of Cell Cycle Progression
A crucial mechanism by which PRMT6 promotes cell proliferation is through the transcriptional repression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[7][10] PRMT6 deposits the repressive H3R2me2a mark on the promoters of these genes, leading to their silencing and subsequent cell cycle progression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PRMT6's role in cancer.
Western Blot Analysis of PRMT6 Expression
This protocol is for determining the protein levels of PRMT6 in cell lysates or tissue extracts.
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
For tissues, homogenize in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRMT6 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize PRMT6 protein levels to a loading control such as GAPDH or β-actin.
-
Chromatin Immunoprecipitation (ChIP) for H3R2me2a
This protocol is used to determine the association of the PRMT6-mediated H3R2me2a mark with specific gene promoters.
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein to DNA in cultured cells by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
Harvest and lyse cells in a buffer containing protease inhibitors.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3R2me2a or a control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers flanking the target promoter region (e.g., p21 promoter).
-
In Vitro Methylation Assay
This assay determines the methyltransferase activity of PRMT6 on a given substrate.
-
Reaction Setup:
-
In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT), combine recombinant purified PRMT6 enzyme (0.5-1 µg), the substrate of interest (e.g., recombinant histone H3, 1-2 µg), and S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor.
-
Initiate the reaction and incubate at 30°C for 1-2 hours.
-
-
Stopping the Reaction and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated substrate by fluorography or autoradiography.
-
Transwell Migration Assay
This assay is used to assess the migratory capacity of cancer cells following PRMT6 modulation.
-
Cell Preparation:
-
Culture cancer cells with or without PRMT6 knockdown/overexpression.
-
Harvest and resuspend the cells in a serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the prepared cells into the upper chamber of the Transwell insert.
-
-
Incubation and Analysis:
-
Incubate for 16-24 hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the migrated cells in several random fields under a microscope.
-
Experimental and Logical Workflow Diagrams
The following diagrams illustrate typical experimental workflows for investigating PRMT6 function.
Workflow for Investigating PRMT6's Role in Cell Proliferation
Logical Flow for Therapeutic Targeting of PRMT6
Conclusion and Future Perspectives
PRMT6 is undeniably a significant player in the complex narrative of cancer development and progression. Its ability to act as both an oncogene and a tumor suppressor highlights the critical need for context-specific investigations. The data summarized herein provide compelling evidence for its role in regulating cell proliferation, survival, and metastasis through the modulation of key signaling pathways and the epigenetic control of gene expression. The detailed experimental protocols and workflows presented in this guide offer a practical framework for researchers to further dissect the multifaceted functions of PRMT6.
The development of potent and specific PRMT6 inhibitors is a promising avenue for novel cancer therapies.[4] However, the dual nature of PRMT6 necessitates a careful approach, where targeting this enzyme may be beneficial in some cancers but potentially detrimental in others. Future research should focus on identifying the precise molecular determinants that dictate the functional switch of PRMT6 between an oncogene and a tumor suppressor. Furthermore, a deeper understanding of its non-histone substrates and their roles in cancer is crucial. Ultimately, a comprehensive understanding of the PRMT6 signaling network will be instrumental in harnessing its therapeutic potential for the benefit of cancer patients.
References
- 1. PRMT6-mediated methylation of R2 in histone H3 antagonizes H3 K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hh.um.es [hh.um.es]
- 4. Expression of PRMT6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. PRMT6 promotes lung tumor progression via the alternate activation of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT6 serves an oncogenic role in lung adenocarcinoma via regulating p18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: The Impact of Prmt6-IN-3 on Non-Histone Protein Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a critical role in a diverse range of cellular processes, including transcriptional regulation, DNA repair, and signal transduction. It catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. Dysregulation of PRMT6 activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide focuses on the effects of Prmt6-IN-3, a potent and selective inhibitor of PRMT6, on the methylation of non-histone proteins. For the purposes of this guide, we will focus on the well-characterized, first-in-class PRMT6 inhibitor, SGC6870 , as a representative example of this compound.
This compound (SGC6870): A Selective Allosteric Inhibitor
SGC6870 is a potent, cell-active, and highly selective allosteric inhibitor of PRMT6.[1][2] It binds to a unique, induced allosteric pocket in the PRMT6 enzyme, rather than the active site, leading to its high selectivity.[1][3] Its enantiomer, SGC6870N, is inactive and serves as an excellent negative control for cellular experiments.[1][2]
Quantitative Data on this compound (SGC6870) Activity
The inhibitory activity of SGC6870 has been characterized both biochemically and in cellular assays. While comprehensive quantitative proteomics data on the effect of SGC6870 on a wide range of non-histone substrates is still emerging, its potent on-target effects on known PRMT6-mediated histone marks provide a strong rationale for its use in studying non-histone protein methylation.
| Parameter | Value | Reference |
| Biochemical IC50 for PRMT6 | 77 ± 6 nM | [1][2] |
| Cellular IC50 for H3R2me2a reduction | 0.9 ± 0.1 µM | [1] |
| Cellular IC50 for H4R3me2a reduction | 0.6 ± 0.1 µM | [1] |
Key Non-Histone Substrates of PRMT6 and the Impact of Inhibition
PRMT6 methylates a growing list of non-histone proteins, thereby modulating their function and impacting downstream signaling pathways. Inhibition of PRMT6 with this compound is expected to reverse these methylation events, offering a powerful tool to dissect their physiological roles.
| Non-Histone Substrate | Methylation Site(s) | Functional Consequence of Methylation | Potential Impact of this compound Inhibition |
| p21 (CDKN1A) | Arginine 156 (R156) | Promotes phosphorylation of Threonine 145, leading to cytoplasmic localization and increased resistance to cytotoxic drugs.[4] | Reversal of cytoplasmic localization, potentially increasing sensitivity to chemotherapy. |
| PTEN | Arginine 159 (R159) | Essential for PTEN's tumor-suppressive function in opposing the PI3K-AKT signaling cascade.[5][6] | Activation of the PI3K-AKT pathway due to reduced PTEN activity. |
| STAT3 | Arginine 729 (R729) | Promotes STAT3's membrane localization, interaction with JAK2, and subsequent phosphorylation, driving cancer cell metastasis. | Inhibition of STAT3 signaling and suppression of metastasis. |
| DNA Polymerase β (Polβ) | Not specified | Stimulates polymerase activity by enhancing DNA binding and processivity. | Impairment of base excision repair. |
| HMGA1 | Not specified | May alter protein-DNA and protein-protein interactions. | Altered chromatin architecture and gene regulation. |
| RelA (p65) | Not directly methylated by PRMT6 | PRMT6 acts as a coactivator for NF-κB by interacting with RelA and promoting its nuclear accumulation.[7] | Reduced NF-κB target gene expression. |
Signaling Pathways Modulated by PRMT6 Non-Histone Methylation
The methylation of key non-histone proteins by PRMT6 has profound effects on major signaling pathways implicated in cancer and other diseases. This compound provides a means to pharmacologically interrogate these pathways.
The PI3K/AKT/mTOR Pathway
PRMT6-mediated methylation of the tumor suppressor PTEN at arginine 159 is crucial for its function in antagonizing the PI3K/AKT pathway.[5][6] Loss of this methylation event, as would be expected with this compound treatment, would lead to unchecked PI3K/AKT signaling, promoting cell survival and proliferation.
The NF-κB Signaling Pathway
PRMT6 functions as a coactivator of the NF-κB pathway by directly interacting with the RelA (p65) subunit, promoting its nuclear translocation and enhancing the transcription of NF-κB target genes.[7] While PRMT6 does not appear to directly methylate RelA, its role as a coactivator is critical.[7][8] Inhibition by this compound would be expected to dampen the inflammatory and pro-survival signals mediated by NF-κB.
The p53 Signaling Pathway
PRMT6 acts as a transcriptional repressor of the tumor suppressor p53. It achieves this by directly binding to the TP53 gene promoter and depositing the repressive H3R2me2a histone mark. While this is a histone-mediated effect, the downstream consequences on non-histone proteins in the p53 pathway, such as p21, are significant. PRMT6 also directly methylates p21, affecting its subcellular localization.[4] Therefore, this compound can impact the p53 pathway at both the transcriptional and post-translational levels.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's effects on non-histone protein methylation.
In Vitro Arginine Methylation Assay
This assay is used to determine if a protein of interest is a direct substrate of PRMT6 and to assess the inhibitory potential of this compound.
Materials:
-
Recombinant human PRMT6
-
Putative substrate protein (purified)
-
This compound (SGC6870)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Methylation buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Scintillation fluid and counter or autoradiography film
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing methylation buffer, the substrate protein (1-5 µg), and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate the reactions for 15-30 minutes at 30°C.
-
Initiate the methylation reaction by adding recombinant PRMT6 (0.1-0.5 µg) and [³H]-SAM (1 µCi).
-
Incubate the reactions for 1-2 hours at 30°C.
-
Stop the reactions by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the radiolabeled methylated substrate by autoradiography or by excising the corresponding band and quantifying the radioactivity using a scintillation counter.
Immunoprecipitation (IP) for Substrate Identification
IP followed by Western blotting can be used to validate PRMT6 substrates and assess changes in their methylation status in cells treated with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
Antibodies for Western blotting (e.g., anti-pan-methylarginine, anti-substrate protein)
Procedure:
-
Lyse the treated cells and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an antibody that recognizes asymmetrically dimethylated arginine to detect changes in methylation, and an antibody against the protein of interest as a loading control.
SILAC-Based Quantitative Mass Spectrometry for Global Analysis
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry is a powerful technique for the unbiased, quantitative analysis of changes in protein methylation across the proteome in response to this compound treatment.
Procedure Outline:
-
Cell Culture and Labeling: Culture one population of cells in "light" medium containing normal arginine and lysine, and another population in "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆-¹⁵N₄-Arg) and lysine (e.g., ¹³C₆-¹⁵N₂-Lys) for at least five cell divisions to ensure complete incorporation.
-
Inhibitor Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Mixing: Lyse both cell populations and combine the protein lysates in a 1:1 ratio based on total protein concentration.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Enrichment (Optional but Recommended): Enrich for methylated peptides using immunoaffinity purification with pan-methylarginine antibodies or through chromatographic methods.
-
LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of "heavy" versus "light" peptides. A decrease in the heavy/light ratio for a specific peptide indicates that this compound has reduced its methylation.
Conclusion
This compound (SGC6870) is an invaluable tool for elucidating the role of PRMT6 in methylating non-histone proteins. Its high potency and selectivity allow for the precise dissection of PRMT6-dependent signaling pathways. The experimental approaches outlined in this guide, from targeted in vitro assays to global quantitative proteomics, provide a robust framework for researchers to investigate the impact of PRMT6 inhibition on cellular function and to identify novel therapeutic opportunities. As research in this area continues, a more comprehensive picture of the PRMT6 non-histone methylome and its dynamic regulation will undoubtedly emerge.
References
- 1. Quantifying In Vivo, Site-Specific Changes in Protein Methylation with SILAC | Springer Nature Experiments [experiments.springernature.com]
- 2. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. Strategies for large-scale analysis of non-histone protein methylation by LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. PTEN arginine methylation by PRMT6 suppresses PI3K–AKT signaling and modulates pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. A gain-of-function mouse model identifies PRMT6 as a NF-κB coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raw.githubusercontent.com [raw.githubusercontent.com]
An In-depth Technical Guide on the Discovery and Development of a PRMT6 Inhibitor
Note to the user: Publicly available scientific literature and databases do not contain information on a molecule specifically designated "Prmt6-IN-3". The following technical guide has been generated using a well-characterized, potent, and selective covalent inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), referred to as MS117 (compound 4) , as a representative example. This guide is intended to serve as a comprehensive template, demonstrating the requested data presentation, experimental protocols, and visualizations that can be adapted for your specific compound of interest.
Introduction to PRMT6 as a Therapeutic Target
Protein Arginine Methyltransferase 6 (PRMT6) is a type I PRMT that catalyzes the transfer of a methyl group from S-5'-adenosyl-l-methionine (SAM) to arginine residues on substrate proteins, resulting in monomethylated or asymmetrically dimethylated arginines.[1] PRMT6 plays a crucial role in various cellular processes, including epigenetic regulation of gene expression, DNA repair, and cell signaling.[2][3] It specifically mediates the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a modification associated with transcriptional repression.[4][5] Dysregulation of PRMT6 has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[2][6] The development of potent and selective PRMT6 inhibitors is therefore a key area of research for novel cancer therapies.[2]
Discovery and Optimization of MS117
MS117 was developed as a first-in-class covalent inhibitor of PRMT6.[7] Its design was guided by the co-crystal structure of PRMT6 in complex with a previously identified type I PRMT inhibitor, MS023.[7] The aim was to create an irreversible inhibitor that could provide sustained target engagement.[7] The design of MS117 incorporated an acrylamide "warhead" to facilitate covalent modification of a unique cysteine residue (Cys50) within the PRMT6 active site.[7] To validate the mechanism and structure-activity relationship, two control compounds were also synthesized: MS167 (compound 5), a non-covalent analog with a propionamide group, and MS168 (compound 7), a compound with the same reactive moiety but weaker binding affinity.[1]
Biochemical and Cellular Activity
The inhibitory activity of MS117 and its analogs was assessed through various biochemical and cellular assays. The quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Potency against PRMT6
| Compound | Description | IC50 (nM) | pIC50 |
| MS117 (compound 4) | Covalent Inhibitor (Acrylamide) | 18 ± 2 | 7.8 ± 0.01 |
| MS167 (compound 5) | Non-covalent Control (Propionamide) | 28 ± 1 | 7.6 ± 0.1 |
| MS168 (compound 7) | Weak-binding Covalent Control | > 10,000 | < 5.0 |
Data sourced from reference[1].
Table 2: Selectivity Profile of MS117
| Target Family | Selectivity |
| Type I PRMTs | Inhibits other Type I PRMTs |
| Type II & III PRMTs | Highly selective over Type II and III |
| Protein Lysine Methyltransferases (PKMTs) | Highly selective |
| DNA Methyltransferases (DNMTs) | Highly selective |
Qualitative summary based on selectivity data presented in reference[7].
Experimental Protocols
Scintillation Proximity Assay (SPA) for PRMT6 Activity
This assay measures the transfer of a tritiated methyl group from ³H-SAM to a peptide substrate by PRMT6.
-
Reagents: Recombinant human PRMT6, ³H-SAM, biotinylated peptide substrate, streptavidin-coated SPA beads, assay buffer.
-
Procedure:
-
PRMT6 enzyme is pre-incubated with the test compound (e.g., MS117) for a specified duration (e.g., 1 hour).
-
The enzymatic reaction is initiated by the addition of the peptide substrate and ³H-SAM.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is quenched, and streptavidin-coated SPA beads are added to capture the biotinylated peptide substrate.
-
The proximity of the radiolabeled methyl group on the peptide to the scintillant in the beads generates a light signal, which is measured using a microplate scintillation counter.
-
The inhibitory effect of the compound is determined by the reduction in the signal compared to a vehicle control.
-
IC50 values are calculated from dose-response curves.
-
Mass Spectrometry for Covalent Binding Confirmation
Intact protein mass spectrometry is used to confirm the covalent modification of PRMT6 by the inhibitor.
-
Procedure:
-
PRMT6 protein is incubated with the covalent inhibitor at a specific molar ratio.
-
The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrum of the treated PRMT6 is compared to that of the untreated protein.
-
An increase in the mass of the treated protein corresponding to the molecular weight of the inhibitor confirms covalent adduction.
-
Cellular Assays for PRMT6 Inhibition
Cellular target engagement and functional outcomes of PRMT6 inhibition are assessed in relevant cell lines.
-
Western Blotting for H3R2me2a:
-
Cells (e.g., HEK293T overexpressing PRMT6) are treated with the inhibitor for a specified time (e.g., 20 hours).
-
Histones are extracted from the cell lysates.
-
Western blotting is performed using antibodies specific for the H3R2me2a mark and total histone H3 (as a loading control).
-
A dose-dependent reduction in the H3R2me2a signal indicates cellular inhibition of PRMT6.[8]
-
-
Cell Proliferation and Apoptosis Assays:
-
Cancer cell lines with known dependence on PRMT6 activity are treated with the inhibitor.
-
Cell proliferation can be measured using assays such as MTT or cell counting.
-
Apoptosis can be assessed by methods like Annexin V staining followed by flow cytometry.
-
Signaling Pathways and Experimental Workflows
PRMT6 Signaling Pathway
Caption: PRMT6-mediated gene regulation and its inhibition by MS117.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of a PRMT6 inhibitor.
Conclusion
MS117 represents a significant advancement in the development of chemical probes to study the biology of PRMT6. As a potent, selective, and cell-active covalent inhibitor, it provides a valuable tool for elucidating the roles of PRMT6 in health and disease.[7] The detailed characterization of MS117, from its rational design to its cellular activity, provides a clear framework for the discovery and development of future PRMT6-targeted therapeutics. The methodologies and data presented in this guide can be applied to the evaluation of other novel PRMT6 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 3. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Prmt6-IN-3: A Technical Whitepaper on a Selective PRMT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator implicated in a variety of cellular processes, including transcriptional regulation, DNA damage repair, and cell proliferation. Its dysregulation has been linked to several diseases, most notably cancer. This has spurred the development of selective inhibitors to probe its biological functions and as potential therapeutic agents. This technical guide provides a comprehensive overview of a novel and selective PRMT6 inhibitor, Prmt6-IN-3. We will delve into its chemical structure and properties, detail the experimental protocols for its synthesis and biological evaluation, and contextualize its mechanism of action through relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key cellular pathways are visualized using Graphviz diagrams.
Chemical Structure and Properties of this compound
This compound, also referred to as compound a25 in its discovery publication, is a potent and selective small molecule inhibitor of PRMT6.[1] It was designed as a (5-phenylpyridin-3-yl)methanamine derivative to specifically interact with a unique glutamic acid residue (Glu49) in the PRMT6 active site, thereby conferring its high selectivity.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆N₄O₂S | [1] |
| Molecular Weight | 374.50 g/mol | [1] |
| CAS Number | 2890765-10-1 | [1] |
| IC₅₀ (PRMT6) | 192 nM | [1] |
| Appearance | Solid | [1] |
Table 1: Physicochemical Properties of this compound
This compound exhibits significant selectivity for PRMT6 over other protein arginine methyltransferases. It shows over 25-fold selectivity against PRMT1 and PRMT8, and more than 50-fold selectivity against PRMT3, PRMT4, PRMT5, and PRMT7.[1] This high selectivity makes it a valuable tool for specifically studying the biological roles of PRMT6.
| Enzyme | Selectivity Fold | Reference |
| PRMT1 | >25x | [1] |
| PRMT3 | >50x | [1] |
| PRMT4 | >50x | [1] |
| PRMT5 | >50x | [1] |
| PRMT7 | >50x | [1] |
| PRMT8 | >25x | [1] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
Chemical Synthesis of this compound (Compound a25)
The synthesis of (5-phenylpyridin-3-yl)methanamine derivatives, including this compound, involves a multi-step process. The following is a generalized protocol based on the discovery publication.[1] For specific details, including reagent quantities and reaction conditions, consulting the original publication by Zhang et al. is recommended.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
General Procedure:
-
Suzuki Coupling: A substituted 3-bromopyridine is coupled with a corresponding phenylboronic acid derivative using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) under heating to form the 5-phenylpyridine core.
-
Functional Group Transformation: The functional group at the 3-position of the pyridine ring (e.g., a nitrile or ester) is reduced to an aminomethyl group. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Amide Coupling: The resulting (5-phenylpyridin-3-yl)methanamine is then coupled with a substituted thiopheneacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as column chromatography on silica gel.
In Vitro PRMT6 Inhibition Assay
The inhibitory activity of this compound against PRMT6 is determined using a biochemical assay that measures the transfer of a methyl group from a donor to a substrate.
Protocol for In Vitro PRMT6 Inhibition Assay:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human PRMT6 enzyme, a histone H3 peptide substrate, and S-(5'-adenosyl)-L-methionine (SAM) as the methyl donor in an appropriate assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM NaCl, 1 mM DTT).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at 37°C for a defined period (e.g., 1 hour).
-
Detection of Methylation: The level of histone H3 methylation is quantified. This can be achieved using various methods, such as:
-
Radiometric Assay: Using [³H]-SAM and measuring the incorporation of radioactivity into the peptide substrate via scintillation counting.
-
Antibody-based Detection (ELISA or Western Blot): Using an antibody specific for the methylated histone mark (e.g., asymmetric dimethylarginine on H3R2).
-
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the PRMT6 enzymatic activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation and Apoptosis Assays
The anti-cancer effects of this compound are evaluated by assessing its impact on cancer cell proliferation and its ability to induce apoptosis.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Cell Seeding: Cancer cell lines (e.g., HCC827, MDA-MB-435) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay according to the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control to determine the percentage of cell viability.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a defined period (e.g., 48 hours).
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
-
Quantification: The percentage of apoptotic cells is quantified for each treatment condition.
PRMT6 Signaling Pathways and the Mechanism of Action of this compound
PRMT6 exerts its cellular functions by methylating histone and non-histone proteins, thereby influencing the activity of several critical signaling pathways. By inhibiting the enzymatic activity of PRMT6, this compound can modulate these pathways to achieve its anti-cancer effects.
Regulation of p53 and Cell Cycle Control
PRMT6 has been shown to act as a transcriptional repressor of the tumor suppressor gene TP53.[2] It methylates histone H3 at arginine 2 (H3R2me2a) in the TP53 promoter, a mark associated with transcriptional repression.[2] This leads to decreased p53 expression and allows cells to bypass senescence. Inhibition of PRMT6 by this compound is expected to reverse this repression, leading to increased p53 levels, which in turn can activate downstream targets like the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest and apoptosis.[2][3][4]
PRMT6-mediated Regulation of the p53 Pathway
Caption: PRMT6 represses p53 transcription.
Involvement in the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5][6] PRMT6 has been shown to modulate this pathway through its interaction with the tumor suppressor PTEN.[7][8] PRMT6 can methylate PTEN, which is a negative regulator of the PI3K/AKT pathway.[7][8] The functional consequences of this methylation are context-dependent. However, dysregulation of PRMT6 can impact the overall activity of the PI3K/AKT/mTOR cascade. By inhibiting PRMT6, this compound can potentially restore normal signaling in cancer cells where this pathway is aberrantly activated.
PRMT6 and the PI3K/AKT/mTOR Signaling Pathway
Caption: PRMT6 modulates the PI3K/AKT/mTOR pathway.
Role in the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[9][10] PRMT6 has been identified as a coactivator of NF-κB.[11][12] It can directly interact with the RelA (p65) subunit of NF-κB and is recruited to the promoters of NF-κB target genes upon stimulation (e.g., by TNF-α).[11] The methyltransferase activity of PRMT6 is required for its coactivator function.[11] By inhibiting PRMT6, this compound can be expected to attenuate the transcriptional activity of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes, which could contribute to its anti-cancer effects.
PRMT6 as a Coactivator in the NF-κB Signaling Pathway
Caption: PRMT6 coactivates NF-κB signaling.
Conclusion
This compound is a potent and selective inhibitor of PRMT6 with demonstrated anti-cancer activity in cellular models. Its well-defined chemical structure, favorable selectivity profile, and clear mechanism of action involving the modulation of key cancer-related signaling pathways make it an invaluable tool for the scientific community. This technical guide provides the foundational information and experimental frameworks necessary for researchers to utilize this compound in their studies to further elucidate the biological functions of PRMT6 and to explore its therapeutic potential. Further preclinical and in vivo studies are warranted to fully assess the promise of this compound as a lead compound in cancer drug discovery.
References
- 1. Design, synthesis and evaluation of antitumor activity of selective PRMT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ablation of PRMT6 reveals a role as a negative transcriptional regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Cell cycle regulation by the PRMT6 arginine methyltransferase through repression of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 7. PTEN arginine methylation by PRMT6 suppresses PI3K-AKT signaling and modulates pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTEN arginine methylation by PRMT6 suppresses PI3K–AKT signaling and modulates pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A gain-of-function mouse model identifies PRMT6 as a NF-κB coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Kinetics of PRMT6 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "Prmt6-IN-3" was not found in a comprehensive search of scientific literature. It is possible that this is a novel, unpublished compound or a misnomer. This guide will therefore provide a detailed overview of the enzymatic kinetics of Protein Arginine Methyltransferase 6 (PRMT6) inhibition, using data from well-characterized inhibitors as illustrative examples.
Introduction to PRMT6
Protein Arginine Methyltransferase 6 (PRMT6) is a type I PRMT that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, resulting in the formation of monomethylarginine and asymmetric dimethylarginine.[1] PRMT6 is predominantly located in the nucleus and plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and cell proliferation.[1][2] Its dysregulation has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1][2] Understanding the enzymatic kinetics of PRMT6 inhibition is paramount for the development of potent and selective inhibitors.
Quantitative Data on PRMT6 Inhibition
The potency and selectivity of various small molecule inhibitors against PRMT6 have been characterized using a range of biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor. Below is a summary of the reported biochemical IC50 values for several known PRMT6 inhibitors.
| Inhibitor | PRMT6 IC50 (nM) | Notes |
| MS023 | 4 | A potent, selective, and cell-active inhibitor of type I PRMTs.[3][4] |
| MS117 (Compound 4) | 18 | The first potent and cell-active irreversible (covalent) PRMT6 inhibitor.[1][5] |
| SGC6870 ((R)-2) | 77 | A first-in-class, highly selective allosteric inhibitor of PRMT6.[2][6] |
| EPZ020411 | 10 | A potent and selective PRMT6 inhibitor.[7][8] |
Experimental Protocols for Determining Enzymatic Kinetics
The characterization of PRMT6 inhibitors typically involves a variety of biochemical assays to determine their potency and mechanism of action. Below are detailed methodologies for commonly employed assays.
3.1. Scintillation Proximity Assay (SPA)
This assay is frequently used to measure the activity of PRMT6 by quantifying the transfer of a tritiated methyl group from ³H-SAM to a peptide substrate.[1]
-
Principle: A biotinylated peptide substrate is captured by streptavidin-coated SPA beads. When PRMT6 transfers the tritiated methyl group from ³H-SAM to the peptide, the radioactivity is brought into close proximity to the scintillant in the beads, generating a light signal that is detected.
-
Protocol:
-
The reaction mixture is prepared containing PRMT6 enzyme, the inhibitor at various concentrations, a biotinylated histone peptide substrate (e.g., H3 or H4 peptide), and non-radioactive SAM in an appropriate assay buffer.
-
The mixture is pre-incubated to allow for inhibitor binding to the enzyme.
-
The enzymatic reaction is initiated by the addition of ³H-SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is quenched, and streptavidin-coated SPA beads are added.
-
The plate is incubated to allow the biotinylated peptide to bind to the beads.
-
The signal is read on a microplate scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
3.2. Radiometric Filter-Based Assay
This method also utilizes a radiolabeled methyl donor but separates the methylated peptide from the unreacted radiolabel by filtration.
-
Principle: PRMT6 methylates a peptide substrate using [³H]-SAM. The reaction mixture is then spotted onto a phosphocellulose filter paper, which binds the peptide substrate. Unreacted [³H]-SAM is washed away, and the radioactivity remaining on the filter, corresponding to the methylated peptide, is quantified by liquid scintillation counting.
-
Protocol:
-
Reactions are set up in a multi-well plate with PRMT6, varying concentrations of the inhibitor, peptide substrate, and [³H]-SAM in a suitable buffer.
-
The plate is incubated for a specific time to allow the reaction to proceed.
-
The reaction is stopped, typically by the addition of an acid.
-
A portion of each reaction mixture is transferred to a phosphocellulose filter mat.
-
The filter mat is washed multiple times to remove unincorporated [³H]-SAM.
-
The filter mat is dried, and scintillation fluid is added.
-
The radioactivity is measured using a scintillation counter.
-
3.3. Chemiluminescent Assay
This is a non-radioactive method that relies on a specific antibody to detect the methylated product.
-
Principle: A peptide substrate is coated onto the wells of a microtiter plate. PRMT6 and SAM are added, and the methylation reaction occurs. A specific primary antibody that recognizes the methylated arginine residue on the substrate is then added, followed by a horseradish peroxidase (HRP)-labeled secondary antibody. Finally, a chemiluminescent HRP substrate is added, and the light produced is measured.[9]
-
Protocol:
-
A histone peptide substrate is pre-coated on a 96-well plate.
-
S-adenosylmethionine (SAM) is incubated with the test inhibitor and PRMT6 enzyme in an assay buffer for a specified time (e.g., one hour).
-
The enzyme-inhibitor mixture is added to the peptide-coated wells, and the methylation reaction is allowed to proceed.
-
The wells are washed, and a primary antibody specific for the methylated residue (e.g., methylated R3 of Histone H4) is added.[9]
-
After incubation and washing, an HRP-labeled secondary antibody is added.[9]
-
Following another incubation and wash step, a chemiluminescent HRP substrate is added, and the signal is measured using a chemiluminescence reader.[9]
-
Visualizations of Pathways and Workflows
4.1. PRMT6 Signaling Pathway
The following diagram illustrates the central role of PRMT6 in methylating histone H3 at arginine 2 (H3R2), a modification that is generally associated with transcriptional repression.
Caption: PRMT6-mediated histone methylation pathway and point of inhibition.
4.2. Experimental Workflow for Enzymatic Kinetics
The diagram below outlines a typical workflow for determining the kinetic parameters of a PRMT6 inhibitor.
Caption: Workflow for determining the IC50 of a PRMT6 inhibitor.
References
- 1. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Prmt6-IN-3: A Novel Tool for Investigating PRMT6 in Cancer Research
Application Notes and Protocols for Researchers
Protein Arginine Methyltransferase 6 (PRMT6) has emerged as a significant player in the landscape of cancer biology.[1][2] This enzyme, which catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, is implicated in a variety of cellular processes including gene expression, DNA repair, and signal transduction.[1][2][3] Dysregulation of PRMT6 activity is frequently observed in various malignancies, where it often correlates with tumor progression and poor prognosis, making it an attractive therapeutic target.[1][4][5][6] Prmt6-IN-3 is a potent and selective inhibitor of PRMT6, designed for use in cell-based assays to probe the function of this enzyme in cancer research and drug development.
Mechanism of Action
This compound, as a selective inhibitor, is expected to block the catalytic activity of PRMT6. This inhibition leads to a reduction in the asymmetric dimethylation of arginine residues on its substrates. A key histone mark associated with PRMT6 activity is the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).[7] Inhibition of PRMT6 by compounds like this compound would be expected to decrease H3R2me2a levels, subsequently altering the expression of genes regulated by this epigenetic mark.
PRMT6 has been shown to influence several cancer-related signaling pathways. For instance, it can activate the AKT/mTOR pathway, promoting cell proliferation and migration in endometrial cancer.[1] In prostate cancer, PRMT6 silencing has been associated with the downregulation of the PI3K/AKT/mTOR pathway.[8] Furthermore, PRMT6 can repress the expression of tumor suppressor genes such as p21 and p27.[1][6]
Key Applications in Cancer Research
-
Target Validation: this compound can be utilized to validate PRMT6 as a therapeutic target in various cancer cell lines.
-
Mechanism of Action Studies: The inhibitor allows for the elucidation of the downstream effects of PRMT6 inhibition on signaling pathways, gene expression, and cellular phenotypes.
-
Drug Discovery: this compound can serve as a reference compound in the development and characterization of new PRMT6 inhibitors.
Quantitative Data Summary
The following table summarizes representative quantitative data for PRMT6 inhibitors from published studies. This data provides a reference for the expected potency of selective PRMT6 inhibitors in various assays.
| Inhibitor | Assay Type | Cell Line/Target | IC50 Value | Reference |
| MS117 | Biochemical Assay | Human PRMT6 | 18 ± 2 nM | [9] |
| MS117 | Cellular Assay (H4R3me2a) | A549 | 5.6 ± 0.3 µM | [9] |
| (R)-2 | Cellular Assay (H3R2me2a) | HEK293T (overexpressing PRMT6) | Not specified, but effective at reducing H3R2me2a | [10] |
| EPZ020411 | In vivo and in vitro studies | Breast Cancer | Not specified, but shown to curtail breast cancer metastasis | [11] |
Signaling Pathway
The diagram below illustrates the central role of PRMT6 in promoting cancer progression through the activation of the PI3K/AKT/mTOR signaling pathway and the repression of tumor suppressor genes.
Caption: PRMT6 signaling pathway in cancer.
Experimental Protocols
Below are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add 10 µL of MTT reagent and incubate for 4 hours followed by the addition of 100 µL of solubilization solution.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Histone Methylation
This protocol is used to determine the effect of this compound on the levels of PRMT6-mediated histone methylation.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3R2me2a, anti-PRMT6, anti-H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.
Caption: General experimental workflow.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol evaluates the impact of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
Cancer cell line
-
Serum-free medium
-
Complete growth medium with FBS (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Pre-treat cells with this compound for 24 hours.
-
Resuspend the treated cells in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Fill the lower chamber with complete growth medium containing FBS.
-
Incubate for 12-48 hours, depending on the cell line.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated/invaded cells in several microscopic fields.
-
Compare the results between the treated and control groups.
These protocols provide a framework for utilizing this compound to investigate the role of PRMT6 in cancer. Researchers should optimize the conditions for their specific cell lines and experimental goals. The use of a potent and selective inhibitor like this compound will undoubtedly contribute to a deeper understanding of PRMT6 biology and its potential as a therapeutic target.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Structure, Activity and Function of the Protein Arginine Methyltransferase 6 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Emerging Role of PRMT6 in Cancer | Semantic Scholar [semanticscholar.org]
- 6. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. Histone methyltransferase PRMT6 plays an oncogenic role of in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Determining the Optimal Working Concentration of PRMT6 Inhibitors In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, DNA repair, and signal transduction. Its dysregulation has been implicated in several diseases, particularly cancer, making it an attractive target for therapeutic development. These application notes provide detailed protocols for determining the optimal working concentration of PRMT6 inhibitors in vitro, with a focus on biochemical and cellular assays. The protocols and data presented will aid researchers in the accurate assessment of inhibitor potency and efficacy.
Data Presentation: Potency of Select PRMT6 Inhibitors
The following table summarizes the in vitro potency of several known PRMT6 inhibitors. This data is essential for selecting an appropriate starting concentration range for your experiments.
| Inhibitor | Alias | Type | Biochemical IC50 (nM) | Cellular Potency | Notes |
| (R)-2 | SGC6870 | Allosteric, selective | 77 ± 6 | Submicromolar activity in cells | Highly selective over other methyltransferases. No significant cellular toxicity observed at concentrations up to 10 µM.[1][2] |
| MS023 | Compound 3 | Type I PRMT pan-inhibitor | 4 ± 0.5 | Dose-dependent decrease of H3R2me2a in cells | Potent inhibitor of PRMT1, PRMT3, PRMT4, and PRMT8 as well.[3][4] |
| EPZ020411 | Substrate-competitive | 10 | Reduces H3R2me2a levels in animal models | Moderately selective against other PRMTs.[3] | |
| Compound 1 | Triazole core | 230 ± 12 | Not specified | Weak against most type I PRMTs but most effective against PRMT6.[3] |
Signaling Pathways Involving PRMT6
Understanding the signaling pathways in which PRMT6 is involved is critical for designing relevant cellular assays. PRMT6 has been shown to influence several key pathways implicated in cancer and other diseases.
Experimental Protocols
Biochemical Assay: In Vitro Methyltransferase Activity
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a PRMT6 inhibitor in a biochemical setting. A common method is a radiometric assay using a tritiated methyl donor ([³H]-SAM).
Experimental Workflow:
Materials:
-
Recombinant human PRMT6
-
Histone H3 or H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
PRMT6 inhibitor (e.g., Prmt6-IN-3)
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT
-
6x SDS-PAGE loading buffer
-
Tris/Tricine gels
-
Phosphorimager system
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the PRMT6 inhibitor in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, mix the recombinant PRMT6 (final concentration ~500 nM) with the desired concentration of the inhibitor. For some inhibitors, like the allosteric inhibitor (R)-2, a pre-incubation period (e.g., 2 hours) may be necessary to reach equilibrium.[1]
-
Reaction Initiation: Initiate the methyltransferase reaction by adding the peptide substrate (e.g., 25 µM AcH4-21) and [³H]-SAM (e.g., 15 µM). The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes) during which the enzyme activity is linear.
-
Reaction Quenching: Stop the reaction by adding 6x SDS-PAGE loading buffer.
-
Detection of Methylation:
-
Separate the reaction products on a 16.5% Tris/Tricine polyacrylamide gel.
-
Quantify the incorporated radioactivity using a phosphorimager.
-
-
Data Analysis:
-
Determine the initial reaction rates from the quantified radioactivity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: Western Blot for Histone Methylation
This protocol assesses the ability of a PRMT6 inhibitor to engage its target and inhibit its enzymatic activity within a cellular context. The readout is the level of PRMT6-specific histone methylation marks, such as asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).
Experimental Workflow:
Materials:
-
Cell line expressing PRMT6 (e.g., HEK293T, U2OS)
-
Cell culture medium and supplements
-
PRMT6 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PRMT6 inhibitor for a specified duration (e.g., 20-24 hours). Include a vehicle control (e.g., DMSO). For a new inhibitor, a broad concentration range (e.g., 10 nM to 10 µM) is recommended.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against H3R2me2a overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for H3R2me2a and total H3.
-
Normalize the H3R2me2a signal to the total H3 signal for each sample.
-
Plot the normalized H3R2me2a levels against the inhibitor concentration to determine the cellular EC50.
-
Cell Viability Assay
It is crucial to assess the cytotoxic effects of the inhibitor to distinguish between target-specific effects and general toxicity.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations as described for the cellular western blot.
-
Viability Assessment: After the desired incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a commercially available assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the concentration at which the inhibitor exhibits cytotoxic effects. For a selective inhibitor like (R)-2 (SGC6870), no significant toxicity was observed up to 10 µM.[2]
Conclusion
Determining the optimal in vitro working concentration of a PRMT6 inhibitor requires a multi-faceted approach. By combining biochemical assays to determine direct enzymatic inhibition with cellular assays to assess target engagement and potential cytotoxicity, researchers can confidently establish the appropriate concentration range for their studies. The protocols and data provided herein serve as a comprehensive guide for the characterization of novel and existing PRMT6 inhibitors.
References
Application Notes and Protocols for PRMT6 Enzymatic Assay with Prmt6-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and signal transduction.[1] Dysregulation of PRMT6 activity has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1] These application notes provide detailed protocols for performing a PRMT6 enzymatic assay using the selective allosteric inhibitor, Prmt6-IN-3 (also known as SGC6870).[2][3][4][5][6]
This compound is a potent and selective inhibitor of PRMT6, exhibiting an allosteric mode of action by binding to a unique, induced pocket distinct from the substrate or S-adenosylmethionine (SAM) binding sites.[2][3][6] Its high selectivity and cell activity make it an invaluable tool for studying the biological functions of PRMT6 and for validating this enzyme as a drug target.
This document offers protocols for both a traditional radioactive filter-based assay and a non-radioactive, high-throughput AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format. Additionally, a representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is provided as another non-radioactive alternative.
Data Presentation
This compound Inhibition of PRMT6
| Parameter | Value | Assay Type | Reference |
| IC50 | 77 ± 6 nM | Scintillation Proximity Assay (SPA) | [2][3][5] |
| IC50 | 192 nM | Not Specified | [7] |
| Cellular IC50 (H3R2me2a) | 0.8 ± 0.2 µM | Western Blot in HEK293T cells | [4] |
Signaling Pathway
PRMT6 is a key regulator of gene expression, primarily through the methylation of histone H3 at arginine 2 (H3R2me2a), which generally leads to transcriptional repression.[8] It plays a significant role in cancer by influencing critical signaling pathways. For instance, PRMT6 can activate the AKT/mTOR pathway, promoting cell proliferation and migration in endometrial cancer.[1] It also negatively regulates the expression of tumor suppressor genes such as p21 and p16.[9] Furthermore, PRMT6 has been shown to negatively regulate DNA methylation by impairing the chromatin association of UHRF1, a key component of the DNA methylation machinery.[8]
Caption: PRMT6 Signaling Pathways in Cancer.
Experimental Protocols
Experimental Workflow for PRMT6 Inhibition Assay
The general workflow for determining the inhibitory activity of a compound like this compound against PRMT6 involves preparing the enzyme and substrate, incubating with the inhibitor, initiating the enzymatic reaction, and finally detecting the product formation.
Caption: General workflow for PRMT6 enzymatic inhibition assay.
Protocol 1: Radioactive Filter-Based PRMT6 Enzymatic Assay
This protocol is a standard method for measuring PRMT6 activity using a radiolabeled methyl donor.
Materials:
-
PRMT6 Enzyme: Recombinant human PRMT6.
-
Peptide Substrate: Histone H4 peptide (e.g., residues 1-21).
-
Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT.
-
Inhibitor: this compound dissolved in DMSO.
-
Quenching Solution: 6x Tris/Tricine gel loading dye or similar.
-
P81 Phosphocellulose Paper: For capturing the peptide substrate.
-
Wash Buffer: 75 mM phosphoric acid.
-
Scintillation Cocktail.
-
Microplate.
-
Liquid Scintillation Counter.
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of PRMT6 enzyme in assay buffer.
-
Prepare a working solution of the histone H4 peptide substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution or DMSO (for control wells)
-
PRMT6 enzyme (e.g., 500 nM final concentration)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding a mixture of the peptide substrate and [³H]-SAM to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Spot:
-
Stop the reaction by adding the quenching solution.
-
Spot an aliquot of the reaction mixture from each well onto a P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 paper multiple times with the wash buffer to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol and allow the paper to dry completely.
-
-
Detection:
-
Place the dried P81 paper in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Non-Radioactive AlphaLISA® PRMT6 Enzymatic Assay
This homogeneous assay is suitable for high-throughput screening and avoids the use of radioactivity.
Materials:
-
PRMT6 Homogeneous Assay Kit (e.g., BPS Bioscience #52076): This kit typically includes:
-
Recombinant PRMT6 enzyme
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Primary antibody against the methylated substrate
-
AlphaLISA® Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay and Detection Buffers
-
-
Inhibitor: this compound dissolved in DMSO.
-
White 384-well Microplate.
-
Alpha-enabled Plate Reader.
Procedure:
-
Prepare Reagents:
-
Prepare reagents as per the manufacturer's instructions. This includes diluting the assay buffer, enzyme, substrate, and SAM.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Enzymatic Reaction:
-
To the wells of a 384-well plate, add:
-
Assay Buffer
-
This compound dilution or DMSO
-
PRMT6 enzyme
-
A mixture of biotinylated peptide substrate and SAM
-
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Add the diluted primary antibody and AlphaLISA® Acceptor beads to each well.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add the Streptavidin-coated Donor beads to each well.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Read Plate:
-
Read the plate on an Alpha-enabled plate reader, measuring the emission at 615 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described in Protocol 1.
-
Protocol 3: Representative Non-Radioactive TR-FRET PRMT6 Enzymatic Assay
This protocol outlines the general steps for a TR-FRET-based assay, which is another robust method for HTS.
Materials:
-
PRMT6 Enzyme: Recombinant human PRMT6.
-
Peptide Substrate: Biotinylated histone H4 peptide.
-
Methyl Donor: S-adenosylmethionine (SAM).
-
Detection Reagents:
-
Europium-labeled anti-methyl-arginine antibody (Donor).
-
Streptavidin-labeled acceptor fluorophore (e.g., APC or ULight™) (Acceptor).
-
-
Assay Buffer: A suitable buffer such as 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.01% BSA.
-
Inhibitor: this compound dissolved in DMSO.
-
Low-volume, non-binding 384-well Microplate.
-
TR-FRET compatible Plate Reader.
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of all reagents in assay buffer.
-
Prepare serial dilutions of this compound.
-
-
Enzymatic Reaction:
-
In a 384-well plate, combine:
-
Assay Buffer
-
This compound dilution or DMSO
-
PRMT6 enzyme
-
Biotinylated peptide substrate and SAM
-
-
Incubate at 37°C for 1-2 hours.
-
-
Detection:
-
Add a mixture of the Europium-labeled antibody and Streptavidin-labeled acceptor to each well.
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Read Plate:
-
Read the plate in a TR-FRET plate reader, exciting at ~320-340 nm and measuring emissions at ~620 nm (Europium) and ~665 nm (Acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Determine the percent inhibition and IC50 value based on the TR-FRET ratio.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively perform PRMT6 enzymatic assays and to characterize the inhibitory activity of compounds such as this compound. The availability of both radioactive and non-radioactive assay formats offers flexibility for various laboratory settings and throughput needs. The detailed signaling pathway and experimental workflow diagrams provide a clear visual representation to aid in experimental design and data interpretation. The use of the selective inhibitor this compound in these assays will undoubtedly facilitate a deeper understanding of PRMT6 biology and its potential as a therapeutic target.
References
- 1. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 2. A First-in-class, Highly Selective and Cell-active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 (PRMT6) | bioRxiv [biorxiv.org]
- 3. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A First-in-class, Highly Selective and Cell-active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 (PRMT6) | bioRxiv [biorxiv.org]
- 7. This compound - Immunomart [immunomart.com]
- 8. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols for Prmt6-IN-3 Treatment in HCC827 and MDA-MB-435 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a key enzyme involved in epigenetic regulation and has been identified as a promising therapeutic target in various cancers.[1][2] Elevated PRMT6 expression is associated with the progression of several cancers, including lung and breast cancer, where it influences cell proliferation, migration, invasion, and apoptosis.[1][3] Inhibition of PRMT6 is therefore a focal point for the development of novel anti-cancer therapies. This document provides detailed application notes and protocols for studying the effects of Prmt6-IN-3, a putative PRMT6 inhibitor, on the HCC827 lung adenocarcinoma and MDA-MB-435 melanoma cell lines. While specific data for this compound is not available in the public domain, the following protocols are based on established methodologies for other known PRMT6 inhibitors, such as MS023 and EPZ020411, and can be adapted for the evaluation of this compound.
Data Presentation
Given the absence of specific quantitative data for this compound, the following tables provide a template for researchers to populate with their experimental findings. The data points suggested are based on typical assays performed to characterize the effects of a targeted inhibitor on cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Cell Viability (IC50)
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., EPZ020411) IC50 (µM) |
| HCC827 | [Insert experimental data] | [Insert experimental data] |
| MDA-MB-435 | [Insert experimental data] | [Insert experimental data] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Assay | This compound Treatment Concentration(s) | Observed Effect (e.g., % apoptosis, % inhibition of migration) |
| HCC827 | Apoptosis (Annexin V/PI) | [Insert concentration(s)] | [Insert experimental data] |
| Cell Cycle (Propidium Iodide Staining) | [Insert concentration(s)] | [Insert experimental data] | |
| Cell Migration (Transwell Assay) | [Insert concentration(s)] | [Insert experimental data] | |
| Colony Formation | [Insert concentration(s)] | [Insert experimental data] | |
| MDA-MB-435 | Apoptosis (Annexin V/PI) | [Insert concentration(s)] | [Insert experimental data] |
| Cell Cycle (Propidium Iodide Staining) | [Insert concentration(s)] | [Insert experimental data] | |
| Cell Migration (Transwell Assay) | [Insert concentration(s)] | [Insert experimental data] | |
| Colony Formation | [Insert concentration(s)] | [Insert experimental data] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the efficacy of this compound. It is crucial to optimize these protocols for the specific characteristics of this compound.
Protocol 1: Cell Culture and Maintenance
1.1. Cell Lines:
-
HCC827: Human lung adenocarcinoma cell line.
-
MDA-MB-435: Human melanoma cell line, often used as a model for metastatic breast cancer.
1.2. Culture Medium:
-
HCC827: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MDA-MB-435: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
1.3. Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
2.1. Materials:
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
2.2. Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with this compound.
3.1. Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
3.2. Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 4: Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
4.1. Materials:
-
24-well Transwell plates (8 µm pore size)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet solution
4.2. Procedure:
-
Pre-treat cells with this compound at a non-lethal concentration (e.g., below the IC50) for 24 hours.
-
Resuspend 5 x 10^4 pre-treated cells in 200 µL of serum-free medium and add them to the upper chamber of the Transwell insert.
-
Add 600 µL of complete medium to the lower chamber.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by PRMT6 inhibition and the general experimental workflows described in the protocols.
Caption: PRMT6 signaling pathways potentially affected by this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Arginine Methyltransferase PRMT6 Regulates DNA Methylation and Contributes to Global DNA Hypomethylation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT6 methylation of STAT3 regulates tumor metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Following Prmt6-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis induced by Prmt6-IN-3, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). The following protocols detail established methods for the qualitative and quantitative analysis of apoptotic events in treated cell populations.
Introduction to PRMT6 and Apoptosis
Protein Arginine Methyltransferase 6 (PRMT6) is an enzyme that plays a crucial role in gene regulation through the methylation of histone and non-histone proteins.[1][2][3] Dysregulation of PRMT6 has been implicated in various cancers, where it often contributes to cell proliferation and survival.[1][4] Inhibition of PRMT6 has been shown to suppress cancer cell growth and induce apoptosis, or programmed cell death, making it a promising target for anti-cancer therapies.[1][5] this compound is a chemical inhibitor designed to specifically target the enzymatic activity of PRMT6. Assessing the apoptotic response to this compound treatment is critical for understanding its mechanism of action and evaluating its therapeutic potential.
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[6][7] Several key events can be measured to quantify the extent of apoptosis, such as the externalization of phosphatidylserine (PS) on the cell membrane, the activation of caspases, and the fragmentation of DNA.[8][9][10]
Key Experimental Protocols for Apoptosis Assessment
A multi-faceted approach is recommended to accurately assess apoptosis following this compound treatment. The following protocols provide detailed methodologies for widely accepted assays.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.[8][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[12] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][11]
Experimental Protocol:
-
Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for the desired time. Include both a vehicle-treated (negative) control and a positive control for apoptosis (e.g., treatment with staurosporine or etoposide).[7][8]
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation.
-
Adherent cells: Carefully detach cells using a non-enzymatic cell dissociation buffer to maintain cell membrane integrity.[8] Collect both the detached and any floating cells from the supernatant.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual media.[8][11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8][11]
-
Staining:
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[12][13]
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Caspase Activity Assays
Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[6][14] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, which in turn cleave and activate effector caspases (e.g., caspase-3, caspase-7).[9] The activity of these caspases can be measured using specific substrates that release a fluorescent or colorimetric molecule upon cleavage.
Experimental Protocol (Fluorometric Assay for Caspase-3/7):
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
Assay Reaction:
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[15]
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity. Results can be expressed as fold-change relative to the vehicle-treated control.
Quantitative Data Summary:
| Treatment Group | Caspase-3/7 Activity (Relative Fluorescence Units) | Fold Change vs. Control |
| Vehicle Control | Value | 1.0 |
| This compound (Low Conc.) | Value | Value |
| This compound (High Conc.) | Value | Value |
| Positive Control | Value | Value |
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[17][18] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[17][19] These labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Experimental Protocol (for Fluorescence Microscopy):
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[17]
-
-
Counterstaining (Optional): Stain the cell nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Quantitative Data Summary:
| Treatment Group | Total Number of Cells | Number of TUNEL-Positive Cells | Percentage of Apoptotic Cells |
| Vehicle Control | Value | Value | Value |
| This compound (Low Conc.) | Value | Value | Value |
| This compound (High Conc.) | Value | Value | Value |
| Positive Control | Value | Value | Value |
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[9][20] This includes the detection of cleaved (activated) forms of caspases and their substrates, such as PARP (Poly (ADP-ribose) polymerase), as well as changes in the levels of pro- and anti-apoptotic proteins from the Bcl-2 family.
Experimental Protocol:
-
Protein Extraction: After treatment with this compound, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
Quantitative Data Summary (Densitometry Analysis):
| Treatment Group | Cleaved Caspase-3 (Relative Density) | Cleaved PARP (Relative Density) | Bcl-2/Bax Ratio |
| Vehicle Control | Value | Value | Value |
| This compound (Low Conc.) | Value | Value | Value |
| This compound (High Conc.) | Value | Value | Value |
| Positive Control | Value | Value | Value |
Visualizations
Caption: Workflow for assessing apoptosis after this compound treatment.
Caption: this compound induced apoptosis signaling pathway.
References
- 1. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 2. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Mechanism of Protein Arginine Methyltransferase 6 (PRMT6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 6 is a novel substrate of protein arginine methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of PRMT6 Inhibitors Using PRMT6-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, DNA repair, and signal transduction.[1][2] Dysregulation of PRMT6 activity has been implicated in the progression of several cancers, including bladder, lung, colorectal, and endometrial cancers, by influencing cell growth, migration, invasion, and apoptosis.[1][2] This makes PRMT6 an attractive therapeutic target for the development of novel anti-cancer drugs. High-throughput screening (HTS) assays are essential for identifying and characterizing potent and selective small molecule inhibitors of PRMT6. This document provides detailed application notes and protocols for utilizing a representative PRMT6 inhibitor, herein referred to as PRMT6-IN-3 (using the well-characterized inhibitor SGC6870 as a model), in a high-throughput screening setting.
PRMT6 Signaling Pathway
PRMT6 is a key regulator of gene expression through the methylation of histone and non-histone proteins. One of its primary substrates is histone H3 at arginine 2 (H3R2).[2] Methylation of H3R2 by PRMT6 generally leads to transcriptional repression by interfering with subsequent histone modifications associated with active transcription. PRMT6 has been shown to downregulate the expression of tumor suppressor genes like p21 and p27, thereby promoting cell proliferation and preventing senescence.[2][3]
Quantitative Data for this compound (SGC6870)
The following tables summarize the biochemical and cellular activity of the representative PRMT6 inhibitor this compound (SGC6870) and its corresponding negative control.
Table 1: Biochemical Activity of this compound (SGC6870)
| Compound | Target | IC50 (nM) | Assay Type |
| This compound (SGC6870) | PRMT6 | 77 ± 6 | Radiometric |
| Negative Control (SGC6870N) | PRMT6 | > 50,000 | Radiometric |
Table 2: Cellular Activity of this compound (SGC6870)
| Compound | Cellular Target | IC50 (µM) | Cell Line | Assay Type |
| This compound (SGC6870) | H3R2me2a reduction | 0.9 ± 0.1 | HEK293T | Western Blot |
| This compound (SGC6870) | H4R3me2a reduction | 0.6 ± 0.1 | HEK293T | Western Blot |
| Negative Control (SGC6870N) | H3R2me2a reduction | > 10 | HEK293T | Western Blot |
| Negative Control (SGC6870N) | H4R3me2a reduction | > 10 | HEK293T | Western Blot |
Experimental Protocols
1. Biochemical High-Throughput Screening (HTS) Assay Protocol
This protocol describes a radiometric assay for screening small molecule inhibitors of PRMT6. The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate.
References
- 1. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors | PLOS One [journals.plos.org]
Prmt6-IN-3 solubility and preparation for cell culture experiments
Topic: Prmt6-IN-3 Solubility and Preparation for Cell Culture Experiments Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), an enzyme implicated in various cellular processes, including epigenetic regulation, DNA repair, and cell signaling.[1][2] Dysregulation of PRMT6 has been linked to several cancers, making it a compelling therapeutic target.[1][3] This document provides detailed protocols for the solubilization of this compound and its preparation for use in cell culture experiments, along with an overview of its mechanism of action and relevant signaling pathways.
Mechanism of Action
Protein Arginine Methyltransferase 6 (PRMT6) is a type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5] A primary substrate of PRMT6 is histone H3, which it asymmetrically dimethylates at arginine 2 (H3R2me2a).[1] This epigenetic mark is generally associated with transcriptional repression.[1]
PRMT6 contributes to oncogenesis by repressing key tumor suppressor genes, such as p21 and p16, leading to cell cycle progression and inhibition of senescence.[3][6] Additionally, PRMT6 has been shown to activate pro-proliferative signaling pathways, including the PI3K/AKT/mTOR pathway in certain cancers.[1] this compound selectively inhibits the methyltransferase activity of PRMT6, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells, highlighting its anti-proliferative potential.[2][6]
Physicochemical and Potency Data
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₂₆N₄O₂S[2] |
| Molecular Weight | 374.50 g/mol [2] |
| Appearance | White to yellow solid[2] |
| CAS Number | 2890765-10-1[2] |
| IC₅₀ | 192 nM[2][7] |
| Solubility in DMSO | 55 mg/mL (146.86 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Warming device (e.g., heat block or water bath) set to 37°C
Procedure:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of high-quality DMSO to achieve the desired stock concentration (e.g., 50 mM). Note that the maximum solubility is approximately 146.86 mM (55 mg/mL).[2]
-
Dissolution: The compound may require assistance to fully dissolve.[2]
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids persist, place the tube in an ultrasonic bath for 5-10 minutes.
-
Gentle warming at 37°C may also be required to achieve complete dissolution.[2]
-
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store aliquots as recommended in Section 4.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your experiment. For example, to prepare 1 mL of a 40 µM working solution from a 50 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(50,000 µM)(V₁) = (40 µM)(1000 µL)
-
V₁ = 0.8 µL
-
-
Serial Dilution (Recommended): To ensure accuracy, especially for low final concentrations, perform a serial dilution.
-
First, prepare an intermediate dilution (e.g., 1:100) by adding 2 µL of the 50 mM stock to 198 µL of culture medium to get a 500 µM solution.
-
Then, add the required volume of this intermediate dilution to the final volume of media.
-
-
Final Dilution: Add the calculated volume of this compound stock (or intermediate dilution) to the pre-warmed complete cell culture medium.
-
Mixing: Mix immediately and thoroughly by gentle vortexing or inversion to prevent precipitation.
-
Application: Add the final working solution to the cell cultures promptly. Ensure the final DMSO concentration in the culture is non-toxic (typically ≤ 0.5%).
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solution (in DMSO):
-
Important: Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[2]
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell-based assays.
Caption: Workflow for this compound preparation and cell treatment.
PRMT6 Signaling Pathway Inhibition
This diagram illustrates the inhibitory effect of this compound on a key PRMT6-mediated oncogenic pathway.
Caption: this compound mechanism of action on tumor suppressors.
References
- 1. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Mechanism of Protein Arginine Methyltransferase 6 (PRMT6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. academic.oup.com [academic.oup.com]
- 7. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols: Western Blotting for PRMT6 and Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the detection of Protein Arginine Methyltransferase 6 (PRMT6) and histone methylation marks by Western blot. It includes procedures for histone extraction, gel electrophoresis, protein transfer, and immunodetection, along with recommendations for antibodies and reagents.
Introduction
Protein arginine methylation is a crucial post-translational modification involved in the regulation of various cellular processes, including signal transduction, transcriptional regulation, and DNA repair.[1] Protein Arginine Methyltransferase 6 (PRMT6) is a type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] A primary substrate of PRMT6 is histone H3 at arginine 2 (H3R2).[4][5][6] Methylation of H3R2 by PRMT6 has been shown to antagonize H3 lysine 4 (H3K4) trimethylation, a mark associated with active transcription, thereby playing a role in gene repression.[6][7]
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. This application note provides a detailed protocol for the analysis of PRMT6 expression and the detection of histone methylation, specifically focusing on modifications relevant to PRMT6 activity.
Signaling Pathway of PRMT6 and Histone H3 Methylation
The following diagram illustrates the established signaling pathway involving PRMT6 and its effect on histone H3 methylation. PRMT6 asymmetrically dimethylates H3R2, which in turn inhibits the trimethylation of H3K4, a key event in transcriptional regulation.
Experimental Workflow
The diagram below outlines the major steps for the Western blot analysis of PRMT6 and histone methylation, from sample preparation to data analysis.
Detailed Protocols
Histone Extraction (Acid Extraction Method)
This protocol is optimized for the extraction of histones from cultured mammalian cells, preserving post-translational modifications.[8][9]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (w/v) NaN₃.[10]
-
0.2 N Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Protease and phosphatase inhibitors
Procedure:
-
Harvest cells (approximately 1 x 10⁷) by centrifugation at 650 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of TEB and incubate on ice for 10 minutes with gentle stirring to lyse the cells.[10]
-
Centrifuge at 650 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[10]
-
Wash the nuclei pellet with half the volume of TEB and centrifuge again as in the previous step.[10]
-
Resuspend the nuclear pellet in 0.2 N HCl at a density of 4 x 10⁷ nuclei per mL.[10]
-
Acid extract the histones overnight at 4°C with gentle rotation.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Neutralize the HCl by adding 1/10th the volume of 2 M NaOH.
-
Determine the protein concentration using a Bradford assay.
-
Store the histone extracts in aliquots at -80°C.
SDS-PAGE and Western Blotting
Materials:
-
LDS sample buffer (4X)
-
Dithiothreitol (DTT)
-
PVDF or Nitrocellulose membrane (0.22 µm pore size recommended for histones)[13]
-
Transfer buffer
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary and secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Sample Preparation: For each lane, mix 5-20 µg of histone extract with 4X LDS sample buffer and 100 mM DTT. Heat the samples at 95°C for 5 minutes.[11]
-
Gel Electrophoresis: Load the samples onto a high-percentage polyacrylamide gel. Run the gel according to the manufacturer's instructions. Due to their small size, histones will migrate towards the bottom of the gel.[11][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for small proteins like histones.[13]
-
Blocking: After transfer, rinse the membrane with TBST and block for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the recommended dilutions in Table 1. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.
Data Presentation: Recommended Antibody Dilutions and Protein Loading
| Target Protein | Antibody Type | Recommended Dilution | Protein Loading (µg) | Approx. Molecular Weight (kDa) |
| PRMT6 | Rabbit Monoclonal | 1:1000 | 20-30 | 42[1][14] |
| Histone H3 | Rabbit Polyclonal | 1:1000 - 1:5000 | 5-15 | 17 |
| H3R2me2a | Rabbit Polyclonal | 1:500 - 1:2000 | 5-15 | 17 |
| H3K4me3 | Rabbit Monoclonal | 1:1000 | 5-15 | 17 |
| Total Histone H4 | Rabbit Polyclonal | 1:2000 - 1:10000 | 5-15 | 11 |
Note: Optimal antibody concentrations and protein loading amounts should be determined empirically for each experimental system. Total histone H3 or H4 can be used as a loading control for histone modification studies.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. | |
| Poor protein transfer | Ensure complete transfer by checking the gel post-transfer with Coomassie stain. Use a 0.22 µm membrane for small proteins. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific monoclonal antibody if available. Perform a BLAST search of the immunogen sequence. |
| Protein degradation | Add protease inhibitors to all buffers during sample preparation. |
Conclusion
This application note provides a comprehensive guide for the successful detection of PRMT6 and specific histone methylation marks by Western blot. By following these detailed protocols, researchers can obtain reliable and reproducible results to investigate the role of PRMT6-mediated protein methylation in their specific areas of interest. The provided diagrams and tables serve as quick references for the experimental workflow and key parameters.
References
- 1. PRMT Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 3. Protein arginine methyltransferase 6 is a novel substrate of protein arginine methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic investigation of PRMT6 substrate recognition reveals broad specificity with a preference for an RG motif or basic and bulky residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. PRMT6-mediated methylation of R2 in histone H3 antagonizes H3 K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The arginine methyltransferase PRMT6 regulates DNA methylation and contributes to global DNA hypomethylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochem.slu.edu [biochem.slu.edu]
- 9. epigentek.com [epigentek.com]
- 10. Histone western blot protocol | Abcam [abcam.co.jp]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. PRMT6 (D5A2N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Prmt6-IN-3 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation and storage of stock solutions of Prmt6-IN-3, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Data Summary
Quantitative data regarding the solubility and storage of this compound are summarized in the table below for easy reference.
| Parameter | Value | Solvent | Notes |
| Solubility | Up to 100 mM | DMSO | Higher concentrations may be achievable with warming and sonication. |
| Recommended Storage Temp. | -20°C or -80°C | N/A | -80°C is recommended for long-term storage to ensure stability.[1] |
| Stock Solution Stability | 1 month at -20°C 6 months at -80°C | DMSO | Avoid repeated freeze-thaw cycles to prevent degradation.[1] Aliquoting is highly recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the step-by-step procedure for dissolving this compound powder to create a stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warming: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: If not pre-weighed, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming of the tube to 37°C for 10 minutes and/or brief sonication in an ultrasonic bath can be employed. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is a critical step to avoid repeated freeze-thaw cycles which can degrade the compound.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Visualizations
Workflow for this compound Stock Solution Preparation and Storage
The following diagram illustrates the recommended workflow from receiving the solid compound to long-term storage of the stock solution.
Caption: Workflow for preparing and storing this compound stock solution.
Signaling Pathway Context: PRMT6 in Cellular Processes
This compound is a tool to probe the function of PRMT6, which is a type I protein arginine methyltransferase. PRMT6 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the epigenetic regulation of gene transcription.[2] Its dysregulation has been linked to various cancers.[2]
Caption: Inhibition of PRMT6 by this compound affects downstream cellular processes.
References
Prmt6-IN-3: A Novel Inhibitor for Investigating PRMT6-Driven Cancers
Application Notes and Protocols for Researchers
Protein Arginine Methyltransferase 6 (PRMT6) has emerged as a critical player in the development and progression of various cancers. As a type I protein arginine methyltransferase, PRMT6 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, leading to altered gene expression and cell signaling that can promote tumorigenesis. To facilitate the study of PRMT6's role in cancer, a selective inhibitor, Prmt6-IN-3, has been developed. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate PRMT6-driven cancers.
Introduction to this compound
This compound is a potent and selective inhibitor of PRMT6 with a reported half-maximal inhibitory concentration (IC50) of 192 nM.[1] Its selectivity is a key feature, with over 25-fold selectivity for PRMT6 over PRMT1/8 and more than 50-fold selectivity over PRMT3/4/5/7.[1] This selectivity allows for more precise interrogation of PRMT6-specific functions in cellular and in vivo models of cancer. This compound has been shown to induce apoptosis and exhibit anti-proliferative activity in various cancer cell lines, making it a valuable tool for cancer research and drug development.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: Biochemical Activity and Selectivity of this compound
| Parameter | Value | Reference |
| PRMT6 IC50 | 192 nM | [1] |
| Selectivity vs. PRMT1 | >25-fold | [1] |
| Selectivity vs. PRMT8 | >25-fold | [1] |
| Selectivity vs. PRMT3 | >50-fold | [1] |
| Selectivity vs. PRMT4 | >50-fold | [1] |
| Selectivity vs. PRMT5 | >50-fold | [1] |
| Selectivity vs. PRMT7 | >50-fold | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| HCC827 | Non-small cell lung cancer | Proliferation | 80 µM (3-7 days) | Anti-proliferative activity | [1] |
| MDA-MB-435 | Melanoma/Breast Cancer | Proliferation | 80 µM (3-7 days) | Anti-proliferative activity | [1] |
| HCC827 | Non-small cell lung cancer | Apoptosis | 40 µM (72 h) | 43.44% apoptosis | [1] |
| MDA-MB-435 | Melanoma/Breast Cancer | Apoptosis | 40 µM (72 h) | 35.08% apoptosis | [1] |
| SW48 | Colorectal Cancer | c-MYC signaling | Not specified | Inhibition of PRMT6 activity |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving PRMT6 and a general workflow for studying the effects of this compound.
Caption: PRMT6 signaling pathways in cancer.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
In Vitro PRMT6 Inhibition Assay
This protocol is to determine the IC50 value of this compound against recombinant PRMT6.
Materials:
-
Recombinant human PRMT6 enzyme
-
Histone H3 peptide (substrate)
-
S-[methyl-3H]-Adenosyl-L-methionine ([3H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PRMT6, and the histone H3 peptide.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the filter paper and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol is to assess the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCC827, MDA-MB-435)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines (e.g., HCC827, MDA-MB-435)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 0-40 µM) for 72 hours.
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for H3R2me2a and c-MYC
This protocol is to determine the effect of this compound on the levels of PRMT6-mediated histone methylation and the stability of its non-histone substrate c-MYC.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3R2me2a, anti-Histone H3, anti-c-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a valuable chemical tool for elucidating the role of PRMT6 in cancer biology. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding PRMT6-driven oncogenic mechanisms and for the initial stages of drug discovery efforts targeting this enzyme. The high selectivity of this compound makes it particularly useful for dissecting the specific contributions of PRMT6 in the complex landscape of cancer cell signaling.
References
Application Notes and Protocols: Utilizing PRMT6-IN-3 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell proliferation.[1] Its overexpression has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] PRMT6-IN-3 is a potent and selective inhibitor of PRMT6. This document provides detailed application notes and protocols for the use of this compound in combination with other established cancer therapies, leveraging preclinical data on mechanistically similar PRMT6 inhibitors to illustrate potential synergistic effects. The following sections will focus on the combination of PRMT6 inhibition with PARP inhibitors and platinum-based chemotherapy, providing a rationale for these combinations and detailed experimental guidance.
Note: As specific preclinical data for "this compound" is not yet publicly available, this document utilizes data from well-characterized and structurally distinct PRMT6 inhibitors, such as the potent, selective, and cell-active Type I PRMT inhibitor MS023 and the allosteric inhibitor SGC6870, as representative examples to guide experimental design.
Rationale for Combination Therapies
Combination with PARP Inhibitors
Many cancers exhibit deficiencies in DNA damage repair (DDR) pathways, making them vulnerable to synthetic lethality. PARP inhibitors exploit this by targeting base excision repair, leading to an accumulation of single-strand breaks that collapse replication forks into toxic double-strand breaks (DSBs). In tumors with homologous recombination (HR) deficiency (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death.
PRMT6 has been implicated in the regulation of DNA damage repair. Inhibition of PRMT6 can lead to an accumulation of DNA damage.[3] Combining a PRMT6 inhibitor with a PARP inhibitor is hypothesized to create a synthetic lethal interaction, even in HR-proficient tumors, by overwhelming the cell's ability to repair DNA damage.[3][4] Preclinical studies have shown a strong synergistic interaction between the type I PRMT inhibitor MS023 and the PARP inhibitor talazoparib in non-small cell lung cancer (NSCLC) cells, particularly those with MTAP deficiency.[3][4]
Combination with Platinum-Based Chemotherapy (Cisplatin)
Cisplatin is a cornerstone of treatment for many solid tumors, inducing cell death by forming DNA adducts that lead to DNA damage and cell cycle arrest. However, intrinsic and acquired resistance remains a significant clinical challenge.
PRMT6 has been shown to be highly expressed in lung cancer and is implicated in the cellular response to cisplatin.[5] Targeting PRMT6 can enhance the anti-tumor effects of cisplatin by potentially modulating metabolic pathways and increasing cellular susceptibility to DNA damage-induced apoptosis.[5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the combination of a representative Type I PRMT inhibitor (MS023) with the PARP inhibitor Talazoparib (BMN-673) in the A549 non-small cell lung cancer cell line.[3][4]
Table 1: Single Agent and Combination IC50 Values
| Treatment | A549 (NSCLC) IC50 |
| PRMT6 Inhibitor (MS023) | ~2 µM |
| PARP Inhibitor (Talazoparib) | ~50 nM |
| MS023 + Talazoparib (Combination) | Synergistic reduction in cell viability |
Table 2: Synergy Analysis (Combination Index)
| Cell Line | Combination | Effect Level | Combination Index (CI) | Interpretation |
| A549 (MTAP-deficient) | MS023 + Talazoparib | ED50, ED75, ED90 | < 1 | Synergy |
| SK-LU-1 (MTAP-deficient) | MS023 + Talazoparib | ED50, ED75, ED90 | < 1 | Synergy |
| HCC4006 (MTAP-deficient) | MS023 + Talazoparib | ED50, ED75, ED90 | < 1 | Synergy |
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
Table 3: Induction of DNA Damage (γH2AX Foci)
| Treatment (A549 cells) | Concentration | % of Cells with >5 γH2AX foci |
| Vehicle Control | - | Baseline |
| MS023 | 2 µM | 27.6% |
| Talazoparib | 50 nM | 19.6% |
| MS023 + Talazoparib | 2 µM + 50 nM | 69.5% |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways and experimental workflows described in this document.
Caption: PRMT6 signaling and points of therapeutic intervention.
Caption: General workflow for preclinical combination studies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other cancer therapies.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the effect of this compound, a second therapeutic agent, and their combination on cancer cell viability and to quantify the nature of the interaction (synergy, additivity, or antagonism).
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Second therapeutic agent (e.g., Talazoparib or Cisplatin)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the second agent. This typically involves serial dilutions of each drug individually and in combination at fixed ratios.
-
Treatment: Treat the cells with the single agents and their combinations for a specified duration (e.g., 72 hours). Include vehicle-treated wells as a control.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control to determine the percentage of cell viability for each treatment condition.
-
Calculate the IC50 values for each single agent.
-
Input the dose-response data into a synergy analysis software to calculate the Combination Index (CI). A CI value less than 1 indicates a synergistic interaction.[6]
-
Protocol 2: Western Blot for DNA Damage and Apoptosis Markers
Objective: To assess the induction of DNA damage and apoptosis following treatment with this compound in combination with another agent.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify the formation of DNA double-strand breaks in response to combination treatment.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells grown on coverslips, then fix them.
-
Permeabilization and Blocking: Permeabilize the cells and then block non-specific binding sites.
-
Antibody Staining: Incubate with the primary anti-γH2AX antibody, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci indicates increased DNA damage.[7][8][9]
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for tumor implantation
-
This compound and second therapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment groups (Vehicle, this compound alone, second agent alone, combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
Conclusion
The preclinical evidence for combining PRMT6 inhibition with other cancer therapies, such as PARP inhibitors and cisplatin, is compelling. The provided protocols offer a framework for researchers to investigate the potential of this compound as part of a combination strategy. By systematically evaluating synergy, mechanism of action, and in vivo efficacy, the therapeutic potential of targeting PRMT6 in cancer can be further elucidated.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT6 promotes tumorigenicity and cisplatin response of lung cancer through triggering 6PGD/ENO1 mediated cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Lentiviral shRNA Knockdown of PRMT6 as a Complementary Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT6 has been implicated in the pathogenesis of numerous diseases, most notably cancer, where it can influence cell proliferation, apoptosis, and migration.[1] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique to stably suppress the expression of a target gene, thereby enabling the elucidation of its function. These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral shRNA to knock down PRMT6 as a research and drug development tool.
Data Presentation: Quantitative Effects of PRMT6 Knockdown
The following tables summarize quantitative data from various studies investigating the effects of PRMT6 knockdown in different cancer cell lines.
Table 1: PRMT6 Knockdown Efficiency
| Cell Line | Method of Knockdown | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| K562 | shRNA | -2.82 log2 fold change | Not specified | [2] |
| MCF-7 | siRNA | >80% reduction | Not specified | [3] |
| H1299 | shRNA | Not specified | Significant reduction | [4] |
| H460 | shRNA | Not specified | Significant reduction | [4] |
| U87 | shRNA | Significant reduction | Significant reduction | [5] |
| LN229 | shRNA | Significant reduction | Significant reduction | [5] |
Table 2: Effect of PRMT6 Knockdown on Downstream Gene Expression
| Cell Line | Target Gene | Change in mRNA Expression | Change in Protein Expression | Reference |
| U2OS | p21 | Increased | Increased | [6] |
| U2OS | p27 | Increased | Weakly increased | [6] |
| MCF-7 | p21 | Increased | Increased | [6] |
| HCT116 | p21 | Increased | Increased | [6] |
| U87 | CDKN1A (p21) | Downregulated | Inhibited | [5] |
| U87 | CDKN1B (p27) | No significant difference | - | [5] |
| MCF-7 | CTNND1 (exon 20 skipping) | ~2.2-fold increase | Not applicable | [3] |
Table 3: Functional Consequences of PRMT6 Knockdown
| Cell Line | Assay | Quantitative Result | Reference |
| H1299 | Cell Proliferation | Decreased | [4] |
| H460 | Cell Proliferation | Decreased | [4] |
| Endometrial Cancer Cells | Cell Viability | Suppressed | [7] |
| Endometrial Cancer Cells | Apoptosis (SubG1 phase) | Increased | [7] |
| STHdh Q7/Q7 | Cell Viability | 27% reduction | [8] |
| STHdh Q111/Q111 | Cell Viability | 47% reduction | [8] |
| Hela | Ferroptosis | Sensitized | [9] |
Signaling Pathways Involving PRMT6
PRMT6 is known to modulate several key signaling pathways implicated in cancer progression. Below are diagrams illustrating the established and proposed roles of PRMT6 within these pathways.
Caption: PRMT6 modulates the PI3K/AKT/mTOR and NF-κB signaling pathways.
Experimental Workflow
A typical experimental workflow for lentiviral shRNA knockdown of PRMT6 involves several key stages, from vector preparation to functional analysis of the knockdown cells.
Caption: Experimental workflow for lentiviral shRNA knockdown of PRMT6.
Experimental Protocols
Lentivirus Production in HEK293T Cells
Materials:
-
HEK293T cells
-
Lentiviral vector encoding PRMT6 shRNA
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or FuGENE)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Protocol:
-
Day 1: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2:
-
In a sterile tube, mix the lentiviral shRNA vector (e.g., 4 µg) and packaging plasmids (e.g., 3 µg psPAX2 and 1 µg pMD2.G) in 500 µL of Opti-MEM.
-
In a separate tube, add the transfection reagent to 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: After 12-16 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral stock can be used immediately or aliquoted and stored at -80°C.
Lentiviral Transduction and Puromycin Selection
Materials:
-
Target cells
-
Lentiviral stock
-
Polybrene
-
Puromycin
-
Complete growth medium
Protocol:
-
Day 1: Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2:
-
Thaw the lentiviral stock on ice.
-
Prepare transduction medium containing complete growth medium and Polybrene (final concentration 4-8 µg/mL).
-
Remove the medium from the cells and add the transduction medium.
-
Add the desired amount of lentivirus (determine the optimal multiplicity of infection (MOI) for your cell line).
-
Incubate the cells for 12-24 hours.
-
-
Day 3: Replace the virus-containing medium with fresh complete growth medium.
-
Day 4 onwards:
-
After 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for your cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are completely killed.
-
Expand the puromycin-resistant cells for further experiments.
-
Western Blot for PRMT6 Knockdown Validation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PRMT6
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Lyse the control and PRMT6 knockdown cells in lysis buffer on ice.
-
Quantify the protein concentration of the lysates.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PRMT6 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Repeat the process for the loading control antibody.
RT-qPCR for PRMT6 mRNA Quantification
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PRMT6 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Extract total RNA from control and PRMT6 knockdown cells.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for PRMT6 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of PRMT6 mRNA, normalized to the housekeeping gene.
Cell Proliferation Assay (MTT Assay)
Materials:
-
96-well plates
-
Control and PRMT6 knockdown cells
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Culture the cells for 24, 48, 72, and 96 hours.
-
At each time point, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Plot the absorbance values against time to generate a cell growth curve.
Apoptosis Assay (Annexin V Staining)
Materials:
-
Control and PRMT6 knockdown cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Conclusion
The lentiviral shRNA-mediated knockdown of PRMT6 is a robust and valuable technique for investigating its role in cellular physiology and disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively design, execute, and interpret experiments aimed at understanding the functional consequences of PRMT6 silencing. This approach holds significant promise for the identification of novel therapeutic targets and the development of innovative treatment strategies for diseases where PRMT6 is implicated.
References
- 1. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRMT6 promotes tumorigenicity and cisplatin response of lung cancer through triggering 6PGD/ENO1 mediated cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT6-CDC20 facilitates glioblastoma progression via the degradation of CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. PRMT6-mediated ADMA promotes p62 phase separation to form a negative feedback loop in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay after Prmt6-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator that catalyzes the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a modification predominantly associated with transcriptional repression. Dysregulation of PRMT6 activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic development. Prmt6-IN-3 (also known as SGC6870) is a potent, highly selective, and cell-active allosteric inhibitor of PRMT6. Its inactive enantiomer, SGC6870N, serves as an ideal negative control for cellular experiments.
These application notes provide a comprehensive overview and detailed protocols for utilizing Chromatin Immunoprecipitation (ChIP) assays to investigate the effect of this compound on the PRMT6-mediated H3R2me2a mark at specific gene loci.
Signaling Pathway and Mechanism of Action
PRMT6 is a nuclear enzyme that transfers a methyl group from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins. A primary substrate of PRMT6 is histone H3, which it asymmetrically dimethylates at arginine 2 (H3R2me2a). This histone mark is generally associated with transcriptional repression and has been shown to be mutually exclusive with histone H3 lysine 4 trimethylation (H3K4me3), a mark of active transcription. By depositing the H3R2me2a mark at gene promoters, PRMT6 can regulate the expression of target genes involved in cell proliferation, senescence, and differentiation, such as CDKN1A (p21) and various HOX genes.
This compound is a first-in-class allosteric inhibitor of PRMT6. It binds to a unique, induced pocket on the enzyme, distinct from the active site. This non-competitive inhibition mechanism with respect to both SAM and the peptide substrate leads to a highly selective and potent reduction of PRMT6 methyltransferase activity. Treatment of cells with this compound is expected to decrease global H3R2me2a levels and specifically reduce the occupancy of this repressive mark at PRMT6 target gene promoters, potentially leading to their transcriptional de-repression.
Data Presentation
The following tables summarize hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on H3R2me2a levels at the promoters of known PRMT6 target genes, CDKN1A and HOXA2. The data is presented as both "Percent Input" and "Fold Enrichment" relative to a negative control (IgG immunoprecipitation).
Table 1: ChIP-qPCR Analysis of H3R2me2a Enrichment (% Input)
| Target Gene Promoter | Vehicle (DMSO) | This compound (5 µM) | Negative Control (SGC6870N, 5 µM) | IgG Control |
| CDKN1A | 1.50 ± 0.12 | 0.45 ± 0.05 | 1.45 ± 0.15 | 0.10 ± 0.02 |
| HOXA2 | 1.20 ± 0.10 | 0.30 ± 0.04 | 1.15 ± 0.11 | 0.08 ± 0.01 |
| Negative Control Locus | 0.15 ± 0.03 | 0.14 ± 0.02 | 0.16 ± 0.03 | 0.12 ± 0.02 |
Values are represented as mean ± standard deviation from three biological replicates.
Table 2: ChIP-qPCR Analysis of H3R2me2a Enrichment (Fold Enrichment over IgG)
| Target Gene Promoter | Vehicle (DMSO) | This compound (5 µM) | Negative Control (SGC6870N, 5 µM) |
| CDKN1A | 15.0 | 4.5 | 14.5 |
| HOXA2 | 15.0 | 3.75 | 14.38 |
| Negative Control Locus | 1.25 | 1.17 | 1.33 |
Fold enrichment is calculated relative to the IgG control for each condition.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., MCF7, which has high PRMT6 expression) at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of this compound (SGC6870) and the negative control compound SGC6870N in DMSO.
-
Treatment: Treat the cells with 5 µM this compound, 5 µM SGC6870N, or an equivalent volume of DMSO (vehicle control) for 24-48 hours. The optimal treatment time and concentration may need to be determined empirically for your specific cell line and experimental goals.
-
Harvesting: After the treatment period, proceed to the Chromatin Immunoprecipitation protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
1. Cross-linking 1.1. To the cell culture medium, add 37% formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. 1.2. Quench the cross-linking reaction by adding 1.25 M glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature with gentle shaking. 1.3. Wash the cells twice with ice-cold PBS. 1.4. Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation at 1,500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C at this point.
2. Cell Lysis and Chromatin Sonication 2.1. Resuspend the cell pellet in cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with freshly added protease inhibitors). 2.2. Incubate on ice for 10 minutes. 2.3. Sonicate the lysate to shear the chromatin to an average fragment size of 200-1000 bp. Optimal sonication conditions should be determined empirically. 2.4. Centrifuge the sonicated lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (chromatin) to a new tube.
3. Immunoprecipitation 3.1. Dilute the chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with freshly added protease inhibitors). 3.2. Save a small aliquot of the diluted chromatin as "Input" and store at -20°C. 3.3. Pre-clear the remaining chromatin with protein A/G magnetic beads for 1 hour at 4°C with rotation. 3.4. Pellet the beads and transfer the supernatant to a new tube. 3.5. Add the primary antibody (anti-H3R2me2a) and a negative control antibody (e.g., normal rabbit IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation. 3.6. Add protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
4. Washes and Elution 4.1. Pellet the beads on a magnetic stand and discard the supernatant. 4.2. Perform a series of washes to remove non-specific binding:
- Low Salt Wash Buffer
- High Salt Wash Buffer
- LiCl Wash Buffer
- TE Buffer (twice) 4.3. Elute the chromatin from the beads by adding elution buffer (e.g., 1% SDS, 0.1 M NaHCO3) and incubating at room temperature with rotation. 4.4. Pellet the beads and transfer the supernatant (eluate) to a new tube.
5. Reverse Cross-linking and DNA Purification 5.1. To the eluates and the "Input" sample, add NaCl to a final concentration of 0.2 M and incubate at 65°C for at least 4 hours to reverse the cross-links. 5.2. Add EDTA, Tris-HCl (pH 6.5), and Proteinase K and incubate for 1 hour at 45°C. 5.3. Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation. 5.4. Resuspend the purified DNA in nuclease-free water.
Protocol 3: Quantitative PCR (qPCR) Analysis
-
Primer Design: Design and validate qPCR primers that amplify a 100-200 bp region of the target gene promoters (CDKN1A, HOXA2) and a negative control locus (a gene desert region).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the purified ChIP DNA (and a dilution series of the Input DNA for a standard curve), and the specific primers.
-
Data Analysis:
-
Percent Input Method:
-
Determine the Ct value for each sample.
-
Calculate the amount of DNA in the immunoprecipitated samples relative to the total amount of input DNA. The formula is: % Input = 2^((Ct(Input) - log2(dilution factor)) - Ct(IP)) * 100.
-
-
Fold Enrichment Method:
-
Normalize the Ct value of each IP to the input: ΔCt = Ct(IP) - (Ct(Input) - log2(dilution factor)).
-
Calculate the fold enrichment relative to the IgG control: Fold Enrichment = 2^(-(ΔCt(specific IP) - ΔCt(IgG IP))).
-
-
Application Notes and Protocols: Mass Spectrometry-Based Proteomics to Identify Prmt6-IN-3 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferase 6 (PRMT6) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in the regulation of various cellular processes, including gene transcription, DNA repair, and signal transduction.[1][2][3][4] Dysregulation of PRMT6 activity has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention.[2][3][5]
Prmt6-IN-3 is a small molecule inhibitor designed to target the catalytic activity of PRMT6. To understand its mechanism of action and potential off-target effects, it is crucial to identify its cellular targets. Mass spectrometry (MS)-based proteomics offers a powerful and unbiased approach for the global identification and quantification of proteins and their post-translational modifications in response to small molecule inhibitors.
These application notes provide a detailed overview and experimental protocols for utilizing quantitative proteomics to identify the cellular targets of this compound. Two primary workflows are presented: a global quantitative proteomics approach using Tandem Mass Tag (TMT) labeling to assess changes in protein abundance and an affinity-based proteomics approach to directly identify proteins that interact with this compound.
Data Presentation: Quantitative Proteomics of this compound Treatment
The following table represents hypothetical quantitative proteomics data from a human cancer cell line treated with this compound. This data illustrates the expected changes in the abundance of known PRMT6 substrates and interacting partners. The data is presented as log2 fold change in protein abundance in this compound treated cells compared to vehicle-treated control cells.
Table 1: Representative Quantitative Proteomics Data of this compound Treated Cells
| Protein | Gene | Cellular Function | Log2 Fold Change (this compound/Control) | p-value |
| Histone H3.3 | H3F3A | Chromatin organization, transcription regulation | -1.5 | 0.001 |
| DNA polymerase beta | POLB | DNA base excision repair | -1.2 | 0.005 |
| p21 | CDKN1A | Cell cycle regulation, tumor suppressor | 1.8 | <0.001 |
| p16 | CDKN2A | Cell cycle regulation, tumor suppressor | 1.5 | 0.002 |
| Cyclin D1 | CCND1 | Cell cycle progression | -1.1 | 0.01 |
| High mobility group protein A1 | HMGA1 | Chromatin remodeling, transcription regulation | -0.8 | 0.03 |
| CRAF | CRAF | Signal transduction (MAPK pathway) | -0.9 | 0.02 |
| Estrogen Receptor Alpha | ESR1 | Nuclear hormone receptor, transcription factor | -0.7 | 0.04 |
Note: This is a representative table based on known functions of PRMT6. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Global Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol outlines the steps for a quantitative proteomics experiment to identify global changes in protein abundance upon this compound treatment using TMT labeling.[6][7][8]
1. Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., MCF7, U2OS) in appropriate media.
-
Treat cells with this compound at a predetermined concentration (e.g., 1 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a urea-based lysis buffer (8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, supplemented with protease and phosphatase inhibitors).
-
Determine protein concentration using a BCA assay.
-
Reduce proteins with 5 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate with 15 mM iodoacetamide (IAA) for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.2.
-
Digest proteins with Lys-C (1:100 enzyme:protein ratio) for 4 hours at 37°C, followed by trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
3. TMT Labeling:
-
Acidify the peptide solution with formic acid to a final concentration of 1% and desalt using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the desalted peptides by vacuum centrifugation.
-
Resuspend peptides in 100 mM TEAB buffer (pH 8.5).
-
Label each sample with a different TMTpro reagent according to the manufacturer's protocol.
-
Quench the labeling reaction with 5% hydroxylamine.
-
Combine the labeled samples in equal amounts.
4. Peptide Fractionation and Mass Spectrometry:
-
Desalt the combined labeled peptide sample using a C18 SPE cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography (HPRP-LC).
-
Analyze each fraction by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) on an Orbitrap mass spectrometer.
5. Data Analysis:
-
Search the raw MS data against a human protein database using a search engine like Sequest or MaxQuant.
-
Identify and quantify TMT reporter ion intensities to determine relative protein abundance.
-
Perform statistical analysis to identify proteins with significant changes in abundance upon this compound treatment.
Protocol 2: Affinity-Based Proteomics for Direct Target Identification
This protocol describes an affinity-based approach to enrich and identify proteins that directly bind to this compound. This method requires the synthesis of a this compound analog that can be immobilized on beads.
1. Preparation of this compound Affinity Matrix:
-
Synthesize a this compound analog with a linker arm suitable for conjugation (e.g., an amine or carboxyl group).
-
Covalently couple the this compound analog to NHS-activated sepharose beads or similar resin according to the manufacturer's instructions.
-
Prepare control beads by blocking the reactive groups on the resin without adding the inhibitor.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
3. Affinity Pulldown:
-
Pre-clear the cell lysate by incubating with control beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the this compound affinity matrix or control beads.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the affinity matrix.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Protein Digestion:
-
Elute bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free this compound).
-
For on-bead digestion, wash the beads with a digestion-compatible buffer and perform protein reduction, alkylation, and digestion directly on the beads.
5. Mass Spectrometry and Data Analysis:
-
Analyze the eluted proteins or digested peptides by LC-MS/MS.
-
Identify proteins that are specifically enriched on the this compound affinity matrix compared to the control beads and the competition experiment.
Mandatory Visualizations
Caption: Experimental workflows for identifying this compound targets.
Caption: Simplified PRMT6 signaling and inhibitor effect.
References
- 1. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. genecards.org [genecards.org]
- 6. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.2. Tandem Mass Tag-Labeling (TMT) and Mass Spectrometry Data Analysis [bio-protocol.org]
- 8. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Navigating the Challenges of Prmt6-IN-3 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The selective protein arginine methyltransferase 6 (PRMT6) inhibitor, Prmt6-IN-3, is a valuable tool for investigating the role of PRMT6 in various biological processes, including cancer. However, its hydrophobic nature presents significant challenges in achieving and maintaining solubility in aqueous buffers commonly used in in vitro and cell-based assays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome these solubility issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?
A1: this compound is sparingly soluble in aqueous solutions. The recommended starting solvent is dimethyl sulfoxide (DMSO). A stock solution of up to 55 mg/mL (146.86 mM) can be prepared in DMSO.[1] To aid dissolution, gentle warming and sonication are advised. It is crucial to use anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally 0.5% or lower, to minimize solvent effects on your biological system. However, a slightly higher concentration may be necessary to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent composition can help keep the compound in solution.
-
Use of Co-solvents: Incorporating a co-solvent in your final assay buffer can improve solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Pre-warming the Buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help prevent immediate precipitation.
-
Vortexing During Dilution: Continuously vortex or mix the aqueous buffer while adding the DMSO stock to ensure rapid and even dispersion.
Q3: Can I use surfactants to improve the solubility of this compound?
A3: Yes, non-ionic surfactants like Tween-20 or Triton X-100 can be used to increase the solubility of hydrophobic small molecules. They work by forming micelles that encapsulate the compound. It is important to determine the critical micelle concentration (CMC) and to test the compatibility of the surfactant with your specific assay, as high concentrations can interfere with biological activity. A suggested approach is to mix your DMSO stock with a solution of the detergent (e.g., 20% Tween-20 in water) before the final dilution into your assay buffer.
Q4: How does the pH of the aqueous buffer affect this compound solubility?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO has absorbed moisture (hygroscopic).2. Insufficient agitation. | 1. Use fresh, anhydrous DMSO.2. Gently warm the solution and sonicate until the powder is fully dissolved. |
| Precipitate forms immediately upon dilution into aqueous buffer. | 1. "Salting out" effect due to high salt concentration in the buffer.2. Rapid change in solvent polarity. | 1. Try diluting the DMSO stock in sterile water first before adding to a concentrated buffer stock.2. Perform serial dilutions.3. Vortex the buffer while adding the DMSO stock. |
| Solution appears cloudy or shows a Tyndall effect. | Formation of fine precipitate or aggregates. | 1. Centrifuge the solution to pellet any precipitate before use.2. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20). |
| Loss of compound activity over time in aqueous solution. | 1. Instability of the compound in the aqueous buffer.2. Adsorption to plasticware. | 1. Prepare fresh working solutions for each experiment.2. Use low-adhesion microplates and pipette tips. |
Quantitative Solubility Data
While specific solubility data for this compound in various aqueous buffers is limited, the following table provides a starting point for preparing solutions.
| Solvent | Concentration | Notes |
| DMSO | 55 mg/mL (146.86 mM) | Use of ultrasound and warming may be necessary. Use anhydrous DMSO.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need 3.745 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Gently warm the solution to 37°C if necessary, while continuing to mix.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution:
-
Dilute the 10 mM stock 1:100 in cell culture medium (e.g., 1 µL of stock into 99 µL of medium) to get a 100 µM intermediate solution.
-
Dilute the 100 µM intermediate solution 1:10 in cell culture medium (e.g., 10 µL of intermediate into 90 µL of medium) to get the final 10 µM working solution.
-
-
Vortex gently between each dilution step.
-
Add the final working solution to your cell culture plates. The final DMSO concentration should be kept below 0.5%.
Visualizing Experimental Workflows and Pathways
PRMT6 Signaling Pathway
Protein Arginine Methyltransferase 6 (PRMT6) plays a crucial role in epigenetic regulation by methylating arginine residues on histone and non-histone proteins. This methylation can lead to either transcriptional repression or activation, influencing various cellular processes such as cell proliferation, senescence, and DNA repair.
References
Interpreting unexpected results from Prmt6-IN-3 experiments
Welcome to the technical support center for Prmt6-IN-3. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving this selective PRMT6 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and unexpected outcomes that may arise during your experiments with this compound.
Q1: Why am I not observing a decrease in the H3R2me2a mark in my Western blot after treating cells with this compound?
A1: Several factors could contribute to this observation. Here is a step-by-step troubleshooting guide:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration and incubation time. While the biochemical IC50 of this compound is 192 nM, higher concentrations (in the micromolar range) and longer incubation times (e.g., 24-72 hours) are often necessary for cellular assays to observe a significant reduction in histone methylation.[1]
-
Cellular Permeability and Efflux: this compound's efficacy can be cell-line dependent due to differences in cell permeability or the activity of efflux pumps. Consider performing a dose-response and time-course experiment in your specific cell line to determine the optimal conditions.
-
PRMT6 Expression Levels: The levels of PRMT6 can vary between cell lines. In cells with very high PRMT6 expression, a higher concentration of the inhibitor may be required to achieve a noticeable effect on global H3R2me2a levels.
-
Antibody Quality: Verify the specificity and quality of your anti-H3R2me2a antibody. It is advisable to include positive and negative controls, such as cells overexpressing PRMT6 or a PRMT6 knockout/knockdown cell line, to validate your antibody's performance.[2]
-
Inhibitor Stability: Ensure the proper storage of this compound to maintain its activity. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]
Q2: I am observing significant cytotoxicity at concentrations where I don't see a strong inhibition of PRMT6 activity. Is this expected?
A2: This could be due to a few reasons:
-
Off-Target Effects: While this compound is reported to be a selective PRMT6 inhibitor, high concentrations may lead to off-target effects, contributing to cytotoxicity that is independent of PRMT6 inhibition. It is recommended to test a range of concentrations to identify a therapeutic window where you see specific inhibition of PRMT6 without widespread cytotoxicity.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibitor's vehicle (e.g., DMSO) or the compound itself, leading to cell death at lower concentrations. Always include a vehicle-only control in your experiments.
-
Apoptosis Induction: this compound has been shown to induce apoptosis in cancer cells.[1] The observed cytotoxicity may be a direct consequence of PRMT6 inhibition in your cell model, even if the global reduction in H3R2me2a is not yet apparent by Western blot. Consider performing assays to detect early markers of apoptosis, such as cleaved caspase-3 or PARP cleavage.[3]
Q3: The inhibitory effect of my PRMT6 inhibitor seems to vary between experiments. What could be causing this variability?
A3: Consistency is key in enzymatic and cell-based assays. Here are some factors that could lead to variability:
-
Time-Dependent Inhibition: Some PRMT6 inhibitors, particularly allosteric ones, can exhibit time-dependent inhibition. This means that the potency of the inhibitor increases with longer pre-incubation times with the enzyme before the addition of the substrate.[4][5] Ensure that your pre-incubation times are consistent across all experiments.
-
Inhibitor Solubility: Poor solubility of the inhibitor can lead to inconsistent effective concentrations. Ensure that this compound is fully dissolved in the appropriate solvent before diluting it in your assay buffer or cell culture medium.
-
Assay Conditions: For in vitro methyltransferase assays, factors such as enzyme and substrate concentrations, buffer pH, and temperature can all influence the results. For cell-based assays, cell density, passage number, and serum concentration in the medium can affect cellular responses to the inhibitor. Standardize these parameters as much as possible.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and other relevant PRMT6 inhibitors for easy comparison.
Table 1: this compound Activity
| Parameter | Value | Cell Lines | Notes |
| Biochemical IC50 | 192 nM | - | In vitro methyltransferase assay. |
| Apoptosis Induction | 0-40 µM (72h) | HCC827, MDA-MB-435 | Dose-dependent increase in apoptosis. |
| Anti-proliferative Activity | 80 µM (3-7 days) | HCC827, MDA-MB-435 | Significant reduction in cell proliferation. |
Data sourced from MedChemExpress product information.[1]
Table 2: Comparative IC50 Values of PRMT6 Inhibitors
| Inhibitor | PRMT6 IC50 | Selectivity Profile | Reference |
| This compound (compound 25) | 192 nM | Selective for PRMT6. | [1] |
| MS023 | 4 nM | Pan-type I PRMT inhibitor (inhibits PRMT1, 3, 4, 6, 8). | [6] |
| SGC6870 ((R)-2) | 77 nM | Highly selective, allosteric inhibitor of PRMT6. | [4][7] |
| Compound 4 (covalent) | 18 nM | Covalent inhibitor with good selectivity over other type I PRMTs. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PRMT6 Methyltransferase Assay
This protocol is adapted from standard radioactive methyltransferase assays.[9]
Materials:
-
Recombinant human PRMT6 enzyme
-
Histone H3 or a peptide substrate (e.g., H3 peptide 1-21)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
This compound or other inhibitors
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT
-
10x PBS
-
6x SDS protein sample loading buffer
-
SDS-PAGE gels
-
PVDF membrane
-
EN3HANCE spray (PerkinElmer)
-
X-ray film or phosphorimager
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the substrate (0.5-1 µg), 1 µL of [3H]-SAM, and 3 µL of 10x PBS. Adjust the final volume to 30 µL with nuclease-free water.
-
Add this compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10-60 minutes) at 30°C.
-
Initiate the methylation reaction by adding 0.2-0.5 µg of recombinant PRMT6 enzyme.
-
Incubate the reaction at 30°C for 1-1.5 hours.
-
Stop the reaction by adding 6 µL of 6x SDS protein sample loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Spray the dried membrane with EN3HANCE according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or a phosphorimager to detect the tritiated methyl group incorporation into the substrate.
-
Quantify the band intensities to determine the level of methylation and calculate the IC50 of the inhibitor.
Western Blot for H3R2me2a
This protocol is a standard method for detecting histone modifications.[10]
Materials:
-
Cells treated with this compound or controls
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3R2me2a antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[11][12][13][14]
Materials:
-
Cells cultured in opaque-walled 96-well or 384-well plates
-
This compound or other test compounds
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
The following diagrams illustrate key concepts related to PRMT6 and its inhibition.
Caption: PRMT6-mediated repression of p21/p27 tumor suppressors.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Mechanism of action for a competitive PRMT6 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.org [mdanderson.org]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
- 14. ulab360.com [ulab360.com]
Prmt6-IN-3 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PRMT6-IN-3, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe designed to inhibit the enzymatic activity of Protein Arginine Methyltransferase 6 (PRMT6). PRMT6 is a type I arginine methyltransferase that catalyzes the monomethylation and asymmetric dimethylation of arginine residues on both histone and non-histone proteins. A primary substrate of PRMT6 is Histone H3 at arginine 2 (H3R2), and the resulting H3R2me2a mark is generally associated with transcriptional repression.[1] By inhibiting PRMT6, this compound allows for the study of its role in various cellular processes, including gene expression, cell cycle regulation, and DNA damage repair.[2][3]
Q2: What are the known off-target effects of PRMT6 inhibitors and how can I control for them?
While specific off-target data for this compound is not extensively published, general best practices for controlling for off-target effects of PRMT6 inhibitors can be adopted. It is crucial to perform a suite of control experiments to ensure that the observed phenotype is a direct result of PRMT6 inhibition.
Key off-target concerns include:
-
Inhibition of other methyltransferases: PRMT6 belongs to a family of several protein arginine methyltransferases with similar substrate binding sites.
-
Inhibition of kinases or other enzyme families: Small molecule inhibitors can sometimes bind to unrelated proteins.
-
Compound-specific effects unrelated to PRMT6 inhibition: The chemical scaffold of the inhibitor itself might have biological activity.
To address these, a multi-pronged approach to controls is recommended, as detailed in the troubleshooting guides below.
Q3: Is there an inactive version of this compound to use as a negative control?
The development of a specific inactive enantiomer or a structurally highly similar but inactive compound for this compound has not been publicly documented. However, the use of such negative controls is a critical experimental design element. For instance, the potent and selective allosteric PRMT6 inhibitor, SGC6870, has an inactive enantiomer, SGC6870N, which serves as an excellent negative control in cellular experiments.[4][5] Researchers using this compound should consult the supplier for information on an appropriate negative control compound or consider using structurally related but inactive analogs if available.
Q4: How can I confirm that this compound is engaging its target in my cellular model?
Target engagement can be confirmed by observing a dose-dependent decrease in the asymmetric dimethylation of known PRMT6 substrates. The most common biomarker for PRMT6 activity in cells is the level of H3R2me2a.[6] A successful experiment will show a reduction in H3R2me2a levels upon treatment with this compound, which can be quantified by Western blot. Another approach is to use a Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotypes observed with this compound treatment.
This may be due to off-target effects or suboptimal experimental conditions. The following steps will help dissect the specific effects of PRMT6 inhibition.
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that this compound is inhibiting PRMT6 in your specific cell line and experimental conditions.
-
Experiment: Perform a dose-response experiment and measure the levels of H3R2me2a by Western blot.
-
Expected Outcome: A clear, dose-dependent reduction in H3R2me2a levels.
-
-
Employ a Negative Control: Use a structurally similar but inactive compound, if available.
-
Experiment: Treat cells with the negative control at the same concentrations as this compound.
-
Expected Outcome: The negative control should not significantly alter H3R2me2a levels or produce the same cellular phenotype.
-
-
Use a Secondary, Structurally Unrelated PRMT6 Inhibitor: This helps to ensure the observed phenotype is due to PRMT6 inhibition and not a scaffold-specific off-target effect.
-
Experiment: Treat cells with another validated PRMT6 inhibitor that has a different chemical structure.
-
Expected Outcome: The secondary inhibitor should recapitulate the phenotype observed with this compound.
-
-
Genetic Knockdown/Knockout: The most rigorous control is to compare the pharmacological inhibition with genetic perturbation of PRMT6.
Issue 2: Difficulty in attributing a downstream signaling effect directly to PRMT6 inhibition.
PRMT6 has been implicated in the regulation of several signaling pathways, including those controlling the cell cycle.[2] To confidently link an observed signaling change to PRMT6, a logical workflow should be followed.
Logical Workflow for Pathway Analysis:
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized PRMT6 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Biochemical Potency of Selected PRMT6 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| SGC6870 | PRMT6 | 77 ± 6 | Biochemical | [4][5] |
| SGC6870N (inactive enantiomer) | PRMT6 | > 50,000 | Biochemical | [4][5] |
| Compound 4 (covalent) | PRMT6 | 18 ± 2 | Biochemical | [9] |
| Compound 5 (control for Cpd 4) | PRMT6 | 28 ± 1 | Biochemical | [9] |
| Compound 7 (inactive control) | PRMT6 | 9800 ± 980 | Biochemical | [9] |
Table 2: Selectivity Profile of SGC6870
| Off-Target | % Inhibition at 1 µM | % Inhibition at 10 µM | Reference |
| PRMT1 | < 10% | < 20% | [5] |
| PRMT3 | < 10% | < 20% | [5] |
| PRMT4 (CARM1) | < 10% | < 20% | [5] |
| PRMT5 | < 10% | < 10% | [5] |
| PRMT7 | < 10% | < 10% | [5] |
| PRMT8 | < 10% | < 20% | [5] |
| SETD2 | < 10% | < 10% | [5] |
| DNMT1 | < 10% | < 10% | [5] |
Key Experimental Protocols
Protocol 1: Western Blot for H3R2me2a
This protocol is to confirm the on-target activity of this compound by measuring the levels of a key histone mark.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and the appropriate vehicle and negative controls for 24-48 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of histone extract onto a 15% SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3R2me2a overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. Quantify band intensities and normalize the H3R2me2a signal to the total H3 signal.
Experimental Workflow Diagram:
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in an intact cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-3 hours).
-
Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble PRMT6 at each temperature by Western blot.
-
Data Analysis: Plot the amount of soluble PRMT6 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
CETSA Workflow Diagram:
PRMT6 Signaling Context
PRMT6 is a key regulator of gene expression, primarily through its methylation of H3R2. This modification is antagonistic to H3K4 trimethylation (H3K4me3), a mark of active transcription. By depositing the repressive H3R2me2a mark, PRMT6 can downregulate the expression of target genes, including tumor suppressors like p21 and p27.[1][2]
Simplified PRMT6 Signaling Diagram:
References
- 1. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Prmt6-IN-3 Incubation Time for Maximal Inhibition: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prmt6-IN-3. The following information is designed to help you optimize your experimental conditions to achieve maximal inhibition of Protein Arginine Methyltransferase 6 (PRMT6).
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound in a biochemical assay?
There is no universally established incubation time for this compound that guarantees maximal inhibition across all experimental conditions. The optimal incubation time can be influenced by factors such as enzyme and substrate concentrations. For some PRMT6 inhibitors, the inhibitory effect is time-dependent, with longer pre-incubation times leading to a significant increase in potency. For example, a 2-hour pre-incubation with the PRMT6 inhibitor SGC6870 resulted in a more than 100-fold decrease in its IC50 value. Therefore, it is highly recommended to determine the optimal incubation time empirically through a time-course experiment.
Q2: How do I design an experiment to determine the optimal incubation time for this compound?
To determine the optimal incubation time, you can perform a time-course experiment where the enzyme (PRMT6) and inhibitor (this compound) are pre-incubated for varying durations before initiating the enzymatic reaction by adding the substrate. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What is a good starting point for incubation time in a cell-based assay?
For cell-based assays, a longer incubation time is generally required to allow for cell permeability, target engagement, and downstream cellular effects. A common starting point for PRMT6 inhibitors in cellular assays is a 20-hour incubation period. However, the optimal time may vary depending on the cell type and the specific cellular process being investigated. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal incubation time for your specific cell line and experimental endpoint.
Q4: Can I perform the enzymatic reaction without a pre-incubation step?
While it is possible to add the inhibitor and substrate simultaneously, this may not yield the maximal inhibitory effect, especially if this compound is a slow-binding or time-dependent inhibitor. A pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium, leading to a more accurate assessment of its potency.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High IC50 value for this compound | Suboptimal incubation time. | Perform a time-course experiment to determine the optimal pre-incubation time. Start with a range from 0 to 4 hours. |
| Inaccurate enzyme or inhibitor concentration. | Verify the concentration and purity of your PRMT6 enzyme and this compound stock solution. | |
| High substrate concentration. | Ensure the substrate concentration is at or below its Km value to avoid substrate competition with the inhibitor. | |
| Inconsistent results between experiments | Variation in incubation time. | Strictly adhere to a standardized pre-incubation time once it has been optimized. |
| Enzyme instability. | Ensure the enzyme is properly stored and handled to maintain its activity throughout the experiment. | |
| No inhibition observed | Incorrect assay conditions. | Verify the buffer composition, pH, and temperature of your assay. |
| Inactive inhibitor. | Check the quality and storage conditions of your this compound. |
Data Presentation
| Pre-incubation Time (minutes) | IC50 of this compound (nM) |
| 0 | 192 |
| 30 | 150 |
| 60 | 95 |
| 120 | 50 |
| 240 | 48 |
Experimental Protocols
Determining Optimal Pre-incubation Time for this compound in a Biochemical Assay
This protocol outlines a general procedure to determine the optimal pre-incubation time for this compound to achieve maximal inhibition of PRMT6.
Materials:
-
Recombinant human PRMT6
-
This compound
-
PRMT6 substrate (e.g., Histone H3 peptide)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Detection reagent (e.g., radioactivity-based, fluorescence-based, or antibody-based detection system)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a multi-well plate, add the PRMT6 enzyme to the assay buffer.
-
Add the this compound dilutions to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for different durations (e.g., 0, 15, 30, 60, 120, and 240 minutes) at the desired temperature (e.g., 30°C or 37°C). This is the pre-incubation step.
-
Initiate the enzymatic reaction by adding the PRMT6 substrate and SAM to each well.
-
Allow the reaction to proceed for a fixed amount of time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction using an appropriate method (e.g., adding a stop solution).
-
Quantify the product formation using a suitable detection method.
-
Plot the percentage of inhibition against the this compound concentration for each pre-incubation time point.
-
Calculate the IC50 value for each pre-incubation time. The pre-incubation time that results in the lowest IC50 value is the optimal incubation time.
Visualizations
Caption: PRMT6 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining Optimal this compound Incubation Time.
Troubleshooting a failed PRMT6 inhibition assay with Prmt6-IN-3
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with PRMT6 inhibition assays, with a specific focus on the use of the selective inhibitor, Prmt6-IN-3.
Frequently Asked Questions (FAQs)
Q1: My PRMT6 inhibition assay with this compound is showing no or very low inhibition. What are the possible causes?
A1: A lack of inhibition in your PRMT6 assay can stem from several factors, ranging from issues with the inhibitor itself to problems with the assay components and setup. Here are the primary areas to investigate:
-
Inhibitor Integrity and Handling: this compound has specific solubility requirements. Improper handling can lead to a loss of active compound concentration.
-
Enzyme Activity: The recombinant PRMT6 enzyme may have low or no activity.
-
Substrate Quality: The histone peptide or protein substrate may be of poor quality or used at an inappropriate concentration.
-
Assay Conditions: The buffer composition, incubation times, and temperature may not be optimal for PRMT6 activity or inhibitor binding.
-
Detection Method: The method used to detect PRMT6 activity (e.g., radiometric, fluorescence, chemiluminescence) may not be sensitive enough or could be improperly calibrated.
Q2: I'm observing inconsistent results between replicates in my PRMT6 inhibition assay. What could be the reason?
A2: High variability between replicates often points to issues with pipetting accuracy, especially when dealing with small volumes of concentrated inhibitor or enzyme stocks. Other potential causes include:
-
Inhibitor Precipitation: this compound, if not fully dissolved or if it precipitates out of solution during the assay, will lead to inconsistent concentrations across wells.
-
Enzyme Instability: PRMT6 can be sensitive to freeze-thaw cycles. Inconsistent activity between aliquots can increase variability.
-
Edge Effects in Microplates: Temperature or evaporation gradients across the microplate can lead to "edge effects," where wells on the periphery behave differently from those in the center.
Q3: How can I be sure that the inhibition I'm seeing is specific to PRMT6?
A3: Demonstrating specificity is crucial. Here are several approaches:
-
Use a Counter-Screen: Test this compound against other protein arginine methyltransferases (e.g., PRMT1, PRMT5) to confirm its selectivity for PRMT6.
-
Employ a Catalytically Dead Mutant: A catalytically inactive PRMT6 mutant should not show any activity in your assay, and therefore, this compound should have no effect.[1]
-
Vary the Substrate: If using a peptide substrate, ensure it is a known and specific substrate for PRMT6. PRMT6 has a preference for the RG motif.[2][3]
Troubleshooting Guide: Failed PRMT6 Inhibition Assay with this compound
This guide provides a systematic approach to identifying and resolving common issues in PRMT6 inhibition assays.
Problem 1: No Inhibition or Weaker-Than-Expected Inhibition
| Potential Cause | Recommended Action |
| This compound Solubility Issues | This compound is soluble in DMSO, but may require warming and sonication for complete dissolution.[4] Use freshly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[4] Prepare fresh stock solutions and visually inspect for any precipitate before use. |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Ensure that the final concentration of this compound in the assay is sufficient to achieve inhibition (the reported IC50 is 192 nM).[4][5][6] |
| Inactive PRMT6 Enzyme | Test the activity of your PRMT6 enzyme using a positive control (no inhibitor). Ensure the enzyme has been stored correctly at -70°C and has not undergone multiple freeze-thaw cycles.[7] If possible, purchase a new batch of enzyme from a reputable supplier. |
| Sub-optimal Assay Conditions | Enzyme Concentration: Titrate the PRMT6 concentration to ensure the reaction is in the linear range with respect to both time and enzyme concentration.[8] Substrate Concentration: Use the histone substrate at a concentration around its Km value to ensure sensitivity to competitive inhibitors. Incubation Time: For some inhibitors, binding can be time-dependent.[9] Consider a pre-incubation step of PRMT6 and this compound before adding the substrate. |
| High Background Signal | A high background can mask the inhibitory effect. Identify the source of the background (e.g., non-enzymatic methylation, detector noise) and optimize the assay to reduce it. |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Action |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing larger master mixes to minimize pipetting errors. |
| Inhibitor Precipitation During Assay | Ensure the final DMSO concentration in the assay is low enough (typically <1%) to keep this compound in solution. Perform a solubility test of the inhibitor in your final assay buffer. |
| Inconsistent Enzyme Activity | Aliquot the PRMT6 enzyme into single-use vials upon receipt to avoid repeated freeze-thaw cycles.[7] |
| Plate Edge Effects | Avoid using the outer wells of the microplate. Alternatively, fill the outer wells with buffer or media to create a more uniform temperature and humidity environment across the plate. |
Experimental Protocols
Biochemical PRMT6 Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available assay kits.[10]
-
Substrate Coating: Coat a 96-well plate with a histone H4 peptide substrate and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT).[8] Remember to include a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Reaction: Add recombinant PRMT6 enzyme to each well, followed by the this compound dilutions. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add S-adenosylmethionine (SAM) to each well to start the methylation reaction. Incubate for 1 hour at 37°C.
-
Detection:
-
Wash the plate three times.
-
Add a primary antibody that specifically recognizes asymmetrically dimethylated arginine on histone H4. Incubate for 1 hour.
-
Wash the plate three times.
-
Add an HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the plate five times.
-
Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Cellular PRMT6 Inhibition Assay (Western Blot)
This protocol is based on assessing the levels of histone methylation in cells.[1]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.
-
Western Blotting:
-
Separate the histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a PRMT6-mediated histone mark (e.g., H3R2me2a or H4R3me2a).[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3). Determine the concentration-dependent reduction in the histone methylation mark.
Quantitative Data Summary
| Parameter | This compound | PRMT6 Enzyme | Substrates |
| IC50 | 192 nM[4][5][6] | N/A | N/A |
| Solubility | Soluble in DMSO (requires warming and sonication)[4] | N/A | Histone peptides are generally soluble in aqueous buffers. |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[4] | -70°C in single-use aliquots. Avoid freeze-thaw cycles.[7] | -20°C or -80°C. |
| Typical Assay Concentration | Variable for IC50 determination (e.g., 1 nM to 10 µM) | 25-500 nM (biochemical assays)[8][9] | ~Km value (e.g., 1-10 µM for histone peptides) |
Visualizations
Caption: PRMT6 signaling pathway overview.
Caption: Experimental workflow for a PRMT6 inhibition assay.
Caption: Troubleshooting decision tree for a failed PRMT6 assay.
References
- 1. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Systematic investigation of PRMT6 substrate recognition reveals broad specificity with a preference for an RG motif or basic and bulky residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. PRMT6 human recombinant, expressed in FreeStyle™ 293-F cells, ≥70% (SDS-PAGE) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Kinetic Mechanism of Protein Arginine Methyltransferase 6 (PRMT6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|2890765-10-1|COA [dcchemicals.com]
Why is my Prmt6-IN-3 not showing an effect in cells?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PRMT6 inhibitors, such as Prmt6-IN-3, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound inhibitor not showing any effect in my cell-based assay?
A1: A lack of effect from a small molecule inhibitor can stem from several factors, ranging from the compound itself to the experimental design and the biological system being used. The most common reasons include issues with the inhibitor's concentration, stability, and cell permeability, as well as the specific characteristics of the cell line and the chosen experimental endpoint.
To diagnose the issue, it is crucial to systematically evaluate each component of your experiment. This involves verifying the inhibitor's activity, confirming its entry into the cells and engagement with the target, and ensuring the assay is sensitive enough to detect the expected biological consequence.
Q2: How can I verify that my this compound is active and stable?
A2: The stability and activity of the inhibitor are fundamental prerequisites for a successful experiment.
-
Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into your cell culture medium. Precipitated compound will not be effective. Visually inspect for any precipitate after dilution.
-
Stability: Small molecules can be unstable in aqueous culture media, especially over long incubation periods. Consider the inhibitor's half-life in your experimental medium. It may be necessary to replenish the inhibitor by replacing the medium during the experiment.[1]
-
Activity: If possible, confirm the activity of your batch of inhibitor in a cell-free biochemical assay before proceeding with cell-based experiments.[2]
Q3: How do I know if the inhibitor is getting into the cells and engaging with PRMT6?
A3: A common reason for an inhibitor's failure is its inability to reach its intracellular target. The most direct way to measure target engagement is to assess the methylation status of a known PRMT6 substrate.
Protein Arginine Methyltransferase 6 (PRMT6) is the primary enzyme responsible for the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).[3][4] This histone mark is a direct and reliable biomarker of PRMT6 activity within the cell. A successful inhibition of PRMT6 should lead to a measurable decrease in H3R2me2a levels.
Recommended Experiment: Perform a Western blot analysis on lysates from cells treated with a dose-range of this compound. Probe for H3R2me2a and a loading control like total Histone H3. A dose-dependent reduction in the H3R2me2a signal confirms that the inhibitor is cell-permeable and actively inhibiting PRMT6.[3][5]
Q4: Could my choice of cell line be the problem?
A4: Yes, the choice of cell line is critical.
-
PRMT6 Expression: The cell line must express PRMT6 at a sufficient level. Verify PRMT6 expression via Western blot or qPCR.
-
Pathway Dependence: The biological effect you are measuring (e.g., apoptosis, cell cycle arrest) must be dependent on PRMT6 activity in that specific cell line. Some cell lines may have compensatory mechanisms or may not rely on the PRMT6 pathway for the process you are studying.
-
Drug Resistance: Some cancer cell lines can develop resistance to drugs, for example, by overexpressing drug efflux pumps (e.g., ABC transporters) that actively remove the inhibitor from the cell.[6]
-
Cell Health and Passage Number: Use cells that are healthy and within a low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.[7][8]
Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered when this compound shows no effect.
| Problem | Possible Cause | Recommended Solution |
| No change in downstream phenotype (e.g., cell viability, gene expression). | 1. Sub-optimal inhibitor concentration. | Perform a dose-response experiment. Typical concentrations for cell-based assays range from 1 µM to 10 µM.[9] |
| 2. Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific endpoint. | |
| 3. Inhibitor is not cell-permeable or is being exported. | Directly measure target engagement by assessing H3R2me2a levels via Western blot.[3] | |
| No decrease in H3R2me2a levels after treatment. | 1. Compound is inactive or degraded. | Test a fresh aliquot of the inhibitor. Confirm solubility in media. If possible, validate using a biochemical assay. |
| 2. Cell line has very low PRMT6 expression. | Confirm PRMT6 protein expression in your cell line using Western blot. Choose a cell line with known PRMT6 expression if necessary. | |
| 3. Incorrect Western blot protocol. | Ensure your antibodies are validated for the application and that the transfer and blotting conditions are optimal. | |
| High variability between replicates. | 1. Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Check for edge effects on the plate.[10] |
| 2. Inhibitor instability or poor solubility. | Prepare fresh inhibitor dilutions for each experiment. Visually confirm there is no precipitation in the media.[1] | |
| 3. Cell health issues. | Monitor cell morphology and ensure cells are in the exponential growth phase during treatment.[7] |
Visualizing the Problem
PRMT6 Signaling Pathway
PRMT6 acts as an epigenetic regulator by methylating histone H3. This action, specifically the creation of the H3R2me2a mark, leads to the transcriptional repression of key tumor suppressor genes, such as p21 (CDKN1A) and p16 (CDKN2A), thereby promoting cell proliferation.[5][11][12] An effective PRMT6 inhibitor should block this process, leading to the re-expression of these genes and subsequent cell cycle arrest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. PRMT6 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Determining Prmt6-IN-3 Cytotoxicity with Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using cell viability assays to determine the cytotoxicity of Prmt6-IN-3, a selective PRMT6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6) with an half-maximal inhibitory concentration (IC50) of 192 nM.[1][2][3] PRMT6 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a role in the regulation of gene expression.[4][5][6] By inhibiting PRMT6, this compound can induce apoptosis (programmed cell death) in cancer cells, demonstrating its anti-cancer potential.[1][2][3]
Q2: What are the expected cytotoxic effects of this compound on cancer cell lines?
Published data indicates that this compound exhibits anti-proliferative activity against specific cancer cell lines. For example, in HCC827 and MDA-MB-435 cells, treatment with 80 μM of this compound for 3 to 7 days has been shown to inhibit proliferation.[1] Furthermore, this compound can induce apoptosis in these cell lines in a dose-dependent manner when treated for 72 hours at concentrations ranging from 0 to 40 μM.[1]
Q3: Which cell viability assays are recommended for assessing this compound cytotoxicity?
Commonly used and recommended cell viability assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, this is a colorimetric assay that measures mitochondrial dehydrogenase activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
The choice of assay may depend on the specific cell line, experimental conditions, and available equipment.
Q4: Are there any known compounds that can be used as controls in my experiments?
Yes, for researchers investigating PRMT6 inhibition, the compound (R)-2 (SGC6870) is a first-in-class, highly selective allosteric inhibitor of PRMT6 and serves as a valuable tool compound.[7][8][9] Importantly, its enantiomer, (S)-2 (SGC6870N) , is inactive against PRMT6 and can be used as an excellent negative control in your experiments.[7][8][9]
Troubleshooting Guides
Below are common issues and troubleshooting tips when performing cell viability assays with this compound.
| Problem | Possible Cause | Recommendation |
| High background in "no cell" control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment. |
| Intrinsic color of this compound at high concentrations. | Run a control plate with this compound in media alone to determine its absorbance/luminescence at the wavelengths used. Subtract this background from your experimental values. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. | |
| Pipetting errors. | Use calibrated pipettes and be consistent with your technique. | |
| No significant cytotoxicity observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, informed by the known effective concentrations (e.g., up to 80 μM).[1] |
| Incubation time is too short. | Extend the incubation time. Some effects of epigenetic modifiers may take longer to manifest. Consider time points up to 7 days.[1] | |
| Cell line is resistant to PRMT6 inhibition. | Research the specific cell line to understand its dependence on PRMT6. Consider using a positive control cell line known to be sensitive to PRMT6 inhibition. | |
| Unexpectedly high cytotoxicity at low concentrations | Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
| This compound instability or precipitation. | Visually inspect the treatment media for any precipitate. Ensure proper dissolution of the compound. |
Quantitative Data Summary
The following table summarizes the known cytotoxic effects of this compound on specific cancer cell lines.
| Cell Line | Assay Type | Treatment Duration | Concentration | Observed Effect |
| HCC827 | Proliferation Assay | 3-7 days | 80 µM | Anti-proliferative |
| MDA-MB-435 | Proliferation Assay | 3-7 days | 80 µM | Anti-proliferative |
| HCC827 | Apoptosis Assay | 72 hours | 0-40 µM | Dose-dependent increase in apoptosis |
| MDA-MB-435 | Apoptosis Assay | 72 hours | 0-40 µM | Dose-dependent increase in apoptosis |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and controls, including a vehicle-only control) and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 450-500 nm) using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Simplified PRMT6 signaling pathway and the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. PRMT6 (D5A2N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. uniprot.org [uniprot.org]
- 6. genecards.org [genecards.org]
- 7. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
The importance of a negative control in Prmt6-IN-3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Prmt6-IN-3 and other PRMT6 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and cell-active irreversible inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1] It functions by covalently modifying the enzyme, leading to its inactivation.[1] PRMT6 is a type I protein arginine methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby influencing gene expression and various cellular processes.[2][3]
Q2: Why is a negative control essential in my this compound experiment?
A negative control is critical to ensure that the observed effects are specifically due to the inhibition of PRMT6 by this compound and not due to off-target effects or the compound's chemical scaffold. An ideal negative control should be structurally similar to the active inhibitor but lack inhibitory activity against the target. This helps to differentiate specific biological effects from non-specific or toxic effects of the compound.
Q3: What are the recommended negative controls for this compound and other PRMT6 inhibitor experiments?
There are several types of negative controls that can and should be used:
-
Inactive Small Molecule Analogs:
-
SGC6870N: This is the enantiomer of SGC6870, a potent and selective allosteric inhibitor of PRMT6. SGC6870N is inactive against PRMT6 and serves as an excellent negative control for cellular and biochemical assays.[4][5]
-
MS094: A close analog of the type I PRMT inhibitor MS023, MS094 is inactive in both biochemical and cellular assays and can be used as a negative control.[6]
-
Compound 5 (propionate amide control for this compound/MS117): While also a potent PRMT6 inhibitor, its comparison to this compound (compound 4) can help elucidate the effects of the covalent mechanism.[1]
-
Compound 7: A very weak inhibitor against methyltransferases in general, it can be used to control for the general chemical structure's effects.[1]
-
-
Genetic Controls:
-
Catalytically Inactive PRMT6 Mutant (V86K/D88A): Overexpression of this mutant in cells serves as a genetic negative control. It lacks methyltransferase activity and can be used to confirm that the observed phenotype is dependent on the catalytic function of PRMT6.[4][5][7]
-
siRNA/shRNA Knockdown: While used to study the effects of PRMT6 depletion, comparing the results of inhibitor treatment to genetic knockdown can help validate the specificity of the inhibitor.[8][9]
-
Q4: What are the known downstream targets and pathways affected by PRMT6 inhibition?
PRMT6 is known to regulate several key cellular pathways and downstream targets:
-
Transcriptional Repression: PRMT6 acts as a transcriptional repressor for several tumor suppressor genes, including p21 , p16 , and p53 .[8][9][10][11] Inhibition of PRMT6 leads to the upregulation of these genes.
-
Histone Methylation: PRMT6 catalyzes the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression.[2][10][12] This modification is mutually exclusive with H3K4 trimethylation (H3K4me3), an activating mark.[10][12]
-
Signaling Pathways: PRMT6 is involved in regulating the PI3K/AKT/mTOR pathway and the androgen receptor (AR) signaling pathway .[2][3] It also interacts with the NF-κB pathway .[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of PRMT6 activity in biochemical assays. | 1. Degraded inhibitor. 2. Incorrect assay conditions. 3. Inactive enzyme. | 1. Use a fresh stock of this compound. 2. Ensure optimal buffer conditions, substrate, and cofactor (SAM) concentrations. Pre-incubation of the inhibitor with the enzyme may be necessary for covalent inhibitors.[1] 3. Verify the activity of the purified PRMT6 enzyme using a known substrate. |
| Inconsistent results in cellular assays. | 1. Poor cell permeability of the inhibitor. 2. Cellular efflux of the inhibitor. 3. High protein binding in culture medium. 4. Cell line-dependent effects. | 1. Confirm the cellular potency of this compound in your specific cell line by measuring the inhibition of a known PRMT6 histone mark, such as H3R2me2a, via Western blot.[1] 2. Consider using a different cell line or a more potent inhibitor. 3. Optimize the inhibitor concentration and incubation time. 4. Test the inhibitor in different cell lines to understand the spectrum of its activity. |
| Observed cellular phenotype does not match genetic knockdown of PRMT6. | 1. Off-target effects of the inhibitor. 2. Incomplete knockdown by siRNA/shRNA. 3. Compensation by other PRMTs. | 1. Rigorously use the appropriate negative controls (e.g., SGC6870N, catalytically dead mutant) to confirm the phenotype is PRMT6-dependent.[4][5][7] 2. Perform a rescue experiment by overexpressing a wild-type, inhibitor-resistant PRMT6 mutant. 3. Validate the efficiency of your siRNA/shRNA knockdown by qPCR and Western blot. |
| High background signal in enzymatic assays. | 1. Non-specific binding of antibody in ELISA-based assays. 2. Contaminating methyltransferase activity in enzyme preparation. | 1. Optimize blocking and washing steps. Use a highly specific antibody for the methylated product. 2. Use a highly purified PRMT6 enzyme. Test the activity of the enzyme preparation on different substrates to check for cross-reactivity. |
Data Presentation
Table 1: Biochemical Potency of PRMT6 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (MS117/Compound 4) | PRMT6 | 18 ± 2 | Scintillation Proximity Assay | [1] |
| Compound 5 (control for this compound) | PRMT6 | 28 ± 1 | Scintillation Proximity Assay | [1] |
| SGC6870 | PRMT6 | 77 ± 6 | - | [4][5] |
| MS023 | PRMT1 | - | - | [6] |
| MS023 | PRMT6 | - | - | [6] |
Table 2: Cellular Potency of PRMT6 Inhibitors
| Compound | Cell Line | Target Mark | IC50 (µM) | Reference |
| This compound (MS117/Compound 4) | HEK293 | H3R2me2a | 1.3 ± 0.2 | [1] |
| SGC6870 | HEK293T | H3R2me2a | 0.9 ± 0.1 | [4] |
| SGC6870 | HEK293T | H4R3me2a | 0.6 ± 0.1 | [4] |
| MS023 | HEK293 | H3R2me2a | - | [6][7] |
Experimental Protocols
Protocol 1: In Vitro PRMT6 Scintillation Proximity Assay (SPA)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (³H-SAM) to a biotinylated peptide substrate.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT), biotinylated histone peptide substrate (e.g., H4-20), and the PRMT6 inhibitor (this compound) or negative control at various concentrations.
-
Enzyme Addition: Add purified recombinant PRMT6 enzyme to initiate the reaction.
-
Cofactor Addition: Add ³H-SAM to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quench buffer containing unlabeled SAM.
-
Detection: Add streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads, bringing the incorporated tritium in close proximity, which will generate a detectable signal on a microplate scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cellular Assay for PRMT6 Activity (Western Blot)
This protocol assesses the effect of PRMT6 inhibitors on the methylation of endogenous histone substrates in cells.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat the cells with this compound, a negative control (e.g., SGC6870N), or vehicle (DMSO) at various concentrations for a desired period (e.g., 20-48 hours).[4][6]
-
Positive Control: In parallel, transfect cells with a plasmid encoding a catalytically inactive PRMT6 mutant (V86K/D88A) as a positive control for inhibition.[4][5][7]
-
Histone Extraction: Harvest the cells and perform histone extraction using an appropriate method (e.g., acid extraction).
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the PRMT6-mediated methylation mark (e.g., anti-H3R2me2a).
-
Incubate with a corresponding secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control and Normalization: Probe the same membrane with an antibody against a total histone (e.g., anti-H3) as a loading control. Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.
-
Data Analysis: Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Mandatory Visualizations
Caption: PRMT6 signaling pathway and point of inhibition by this compound.
Caption: Logical workflow for a this compound cellular experiment.
References
- 1. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ablation of PRMT6 reveals a role as a negative transcriptional regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors | PLOS One [journals.plos.org]
- 12. PRMT6-mediated methylation of R2 in histone H3 antagonizes H3 K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT6 mediates inflammation via activation of the NF-κB/p65 pathway on a cigarette smoke extract-induced murine emphysema model - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Prmt6-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with the selective PRMT6 inhibitor, Prmt6-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6) with an IC50 value of 192 nM.[1] PRMT6 is a type I protein arginine methyltransferase that catalyzes the formation of monomethyl and asymmetric dimethylarginine residues on histone and non-histone proteins.[2] By inhibiting PRMT6, this compound can induce apoptosis in cancer cells and exhibits anti-proliferative activity.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under specific conditions. Once dissolved, it is crucial to aliquot the solution and store it appropriately to avoid degradation from repeated freeze-thaw cycles.[1]
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended Storage for this compound Stock Solutions.[1]
Q3: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can arise from several factors during manufacturing and handling. These can include:
-
Purity and Impurities: Differences in the purity profile between batches can lead to variations in potency and off-target effects.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the compound can affect its solubility, stability, and bioavailability.[3]
-
Solvent Content: Residual solvents from the manufacturing process can vary between batches and impact the compound's properties.
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its effective concentration.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues encountered during experiments with this compound.
Issue 1: Inconsistent IC50 values between different batches of this compound.
Variability in IC50 values is a common challenge. The following workflow can help troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Troubleshooting Steps:
-
Quality Control of this compound Batches:
-
Action: If possible, obtain certificates of analysis (CoA) for each batch and compare purity levels. Key parameters to check are chemical identity, purity (typically by HPLC and NMR), and presence of any impurities.
-
Rationale: Impurities can interfere with the assay, leading to inaccurate IC50 values.
-
-
Storage and Handling Verification:
-
Action: Confirm that all batches of this compound have been stored according to the manufacturer's recommendations (-80°C for long-term, -20°C for short-term).[1] Ensure that stock solutions were properly aliquoted to minimize freeze-thaw cycles.[1]
-
Rationale: Improper storage can lead to degradation of the inhibitor, reducing its effective concentration and potency.
-
-
Standardize Assay Parameters:
-
Action: Ensure all experimental parameters are consistent across assays. This includes enzyme concentration, substrate concentration, buffer composition, incubation times, and temperature.
-
Rationale: Minor variations in assay conditions can significantly impact enzyme kinetics and inhibitor potency measurements.
-
-
PRMT6 Enzyme Quality:
-
Action: Use a consistent source and batch of recombinant PRMT6. If using different enzyme preparations, validate their activity and purity.
-
Rationale: The activity of the enzyme can vary between preparations, affecting the apparent potency of the inhibitor.
-
-
Data Analysis Review:
-
Action: Use a consistent method for data analysis, including background correction and curve fitting algorithms.
-
Rationale: Different data analysis methods can yield different IC50 values from the same raw data.
-
Issue 2: Poor solubility of this compound in aqueous assay buffers.
This compound, like many small molecule inhibitors, may have limited aqueous solubility.
Troubleshooting Steps:
-
Solvent Selection:
-
Action: Dissolve this compound in an appropriate organic solvent, such as DMSO, before diluting it into the aqueous assay buffer.[4]
-
Rationale: Using a small amount of a compatible organic solvent can significantly improve the solubility of hydrophobic compounds.
-
-
Final Solvent Concentration:
-
Action: Keep the final concentration of the organic solvent in the assay low (typically ≤1%) and consistent across all wells, including controls.
-
Rationale: High concentrations of organic solvents like DMSO can inhibit enzyme activity or affect protein stability.[5]
-
-
Solubility Testing:
-
Action: Before running the full assay, perform a visual inspection of the inhibitor at the highest concentration in the assay buffer to check for any precipitation.
-
Rationale: Undissolved inhibitor will lead to an inaccurate assessment of its potency.
-
Issue 3: High background signal or assay interference.
High background can mask the true inhibitory effect of this compound.
Caption: Workflow to troubleshoot high background signal.
Troubleshooting Steps:
-
Appropriate Controls:
-
Action: Include "no enzyme" and "no substrate" controls in your assay plate.
-
Rationale: These controls help to identify the source of the background signal, whether it is from the inhibitor itself, the buffer components, or the detection reagents.
-
-
Inhibitor Interference:
-
Action: Test whether this compound interferes with the assay's detection method (e.g., fluorescence, luminescence). This can be done by adding the inhibitor to a reaction that has already gone to completion.
-
Rationale: Some compounds can autofluoresce or quench the signal, leading to artificially high or low readings.
-
-
Buffer and Reagent Quality:
-
Action: Ensure all buffers and reagents are freshly prepared and of high quality.
-
Rationale: Contaminants or degraded reagents can contribute to high background.
-
Experimental Protocols
In Vitro PRMT6 Inhibition Assay (Radiometric)
This protocol is adapted from standard methyltransferase assays.
Materials:
-
Recombinant human PRMT6
-
This compound
-
S-(5'-adenosyl)-L-methionine, [3H-methyl] ([3H]SAM)
-
Histone H3 peptide (or other suitable PRMT6 substrate)
-
Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM NaCl, 1 mM DTT
-
Stop Solution: 7.5% Acetic Acid
-
P81 phosphocellulose paper
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute into the assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all reactions and not exceed 1%.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO in assay buffer).
-
Add 20 µL of PRMT6 enzyme (final concentration ~5-10 nM) to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate mix containing the histone H3 peptide (final concentration at its Km) and [3H]SAM (final concentration ~1 µM).
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Spot 50 µL of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each with 50 mM sodium bicarbonate (pH 9.0).
-
Rinse the paper with ethanol and let it dry completely.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Assay for PRMT6 Activity (Western Blot)
This protocol assesses the ability of this compound to inhibit the methylation of a cellular PRMT6 substrate.
Materials:
-
Cell line expressing the target of interest (e.g., U2OS cells)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the methylated substrate (e.g., anti-asymmetric dimethylarginine)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-Histone H3)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Perform SDS-PAGE to separate the proteins, loading an equal amount of protein for each sample.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on substrate methylation.
Signaling Pathway
PRMT6 plays a role in transcriptional regulation, and its inhibition can affect various downstream pathways. One such pathway involves the regulation of cell cycle inhibitors like p21.
Caption: Simplified signaling pathway of this compound action.
This diagram illustrates how this compound inhibits PRMT6, leading to reduced methylation of Histone H3 at Arginine 2 (H3R2me2a). This de-repression of the p21 promoter results in increased p21 expression and subsequent cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Prmt6-IN-3 in different storage conditions
This technical support center provides guidance on the long-term stability and storage of Prmt6-IN--3, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Prmt6-IN-3 powder?
A1: this compound as a powder is stable for up to 2 years when stored at -20°C.[1] To ensure maximum stability, keep the product vial tightly sealed.[1]
Q2: How should I store this compound after dissolving it in a solvent?
A2: The stability of this compound in solution depends on the storage temperature. For solutions in DMSO, the recommended storage periods are:
It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2]
Q3: What is the proper procedure for preparing this compound solutions for an experiment?
A3: Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[1] Whenever possible, you should prepare and use solutions on the same day to ensure optimal activity.[1] If you need to use a pre-made stock solution, retrieve an aliquot from the freezer and allow it to thaw completely at room temperature before use.
Q4: Are there any specific handling precautions for this compound?
A4: Yes, general laboratory safety precautions should be followed. Avoid inhalation, and contact with eyes and skin.[3] Use the compound in a well-ventilated area.[3] It is also advisable to protect the compound from direct sunlight.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments | Improper storage of stock solutions. | Ensure stock solutions are aliquoted and stored at the recommended temperatures (-20°C for up to 1 month or -80°C for up to 6 months).[1][2] Avoid repeated freeze-thaw cycles.[2] |
| Degradation of the compound due to improper handling. | Always allow the vial to equilibrate to room temperature before opening and preparing solutions.[1] Prepare fresh solutions for each experiment whenever possible.[1] | |
| Inconsistent experimental results | Inaccurate concentration of the inhibitor solution. | Verify the correct preparation of stock and working solutions. Use calibrated equipment for measurements. |
| Compound precipitation out of solution. | Ensure the solvent used is appropriate and that the concentration does not exceed the solubility limit. If precipitation is observed in a frozen stock, gently warm and vortex the solution to redissolve the compound before use. | |
| Visible changes in the powder (e.g., color, clumping) | Absorption of moisture or degradation. | Store the powder in a tightly sealed vial at -20°C.[1] If changes are observed, it is recommended to use a fresh batch of the compound. |
Experimental Protocols
While specific, long-term stability data for this compound under a wide range of conditions is not publicly available, researchers can perform their own stability studies. Below is a general protocol for assessing the stability of a small molecule inhibitor like this compound using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Stability Assessment of this compound
1. Objective: To determine the stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure) over time.
2. Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, ethanol)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the compound's properties)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound at time zero is considered 100%.
-
-
Storage of Samples:
-
Aliquot the remaining stock solution into several vials for each storage condition to be tested (e.g., 4°C, room temperature, -20°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a vial from each storage condition.
-
Allow the sample to reach room temperature.
-
Analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining this compound by comparing the peak area to the peak area at time zero.
-
Monitor the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors influencing this compound stability.
References
Technical Support Center: Cell Line-Specific Responses to PRMT6 Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PRMT6 inhibitors. The information provided is based on published data for well-characterized PRMT6 inhibitors. Please note that the specific inhibitor "Prmt6-IN-3" was not found in publicly available literature; therefore, the guidance is generalized for potent and selective PRMT6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PRMT6 inhibitors?
A1: PRMT6 (Protein Arginine Methyltransferase 6) is a type I arginine methyltransferase that primarily catalyzes the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).[1][2][3] This histone mark is associated with transcriptional repression.[4] PRMT6 inhibitors block the catalytic activity of PRMT6, leading to a decrease in H3R2me2a levels. This can result in the de-repression of tumor suppressor genes, such as p21 and p27, leading to cell cycle arrest and senescence.[5][6][7]
Q2: Why do different cell lines exhibit varying sensitivity to PRMT6 inhibitors?
A2: Cell line-specific responses to PRMT6 inhibitors are multifactorial and can be attributed to:
-
PRMT6 Expression Levels: Cells with higher endogenous levels of PRMT6 may be more dependent on its activity for survival and proliferation, rendering them more sensitive to inhibition.
-
Status of Downstream Pathways: The genetic background of the cell line, including the status of tumor suppressor genes like p53 and the activity of signaling pathways such as PI3K/AKT/mTOR, can influence the cellular response to PRMT6 inhibition.[6] For example, in some cell lines, PRMT6 knockdown leads to an upregulation of p21 and p27, causing cell cycle arrest.[5][6][7]
-
Off-Target Effects of the Inhibitor: The selectivity profile of the specific inhibitor used can contribute to differential effects across cell lines. While some inhibitors are highly selective for PRMT6, others may inhibit other PRMTs, leading to a broader range of cellular responses.[8][9][10]
Q3: What are the expected phenotypic outcomes of PRMT6 inhibition?
A3: Inhibition of PRMT6 can lead to a variety of cellular phenotypes, including:
-
Reduced Cell Proliferation: By inducing cell cycle arrest, typically at the G1 or G2 phase, PRMT6 inhibitors can significantly slow down the growth of cancer cells.[5][7]
-
Induction of Apoptosis: In some cell lines, prolonged inhibition of PRMT6 can lead to programmed cell death.
-
Cellular Senescence: The upregulation of cell cycle inhibitors like p21 and p16 can drive cells into a state of irreversible growth arrest known as senescence.[7]
-
Changes in Gene Expression: Inhibition of PRMT6 leads to decreased H3R2me2a marks, which can result in the transcriptional activation of previously silenced genes, including tumor suppressors.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | 1. Low PRMT6 expression in the cell line: The cell line may not be dependent on PRMT6 for survival. 2. Incorrect inhibitor concentration: The concentration used may be too low to achieve effective inhibition. 3. Inhibitor instability or insolubility: The inhibitor may have degraded or precipitated out of solution. 4. Short treatment duration: The phenotypic effects of PRMT6 inhibition may require longer incubation times to manifest. | 1. Confirm PRMT6 expression in your cell line via Western Blot or qPCR. Select a cell line with moderate to high PRMT6 expression for initial experiments. 2. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). 3. Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions and dilute in the appropriate vehicle just before use. Check for precipitation in the culture medium. 4. Extend the treatment duration (e.g., 48, 72, 96 hours) and perform time-course experiments. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in cell number can lead to different responses to the inhibitor. 2. Inhibitor solution not homogenous: The inhibitor may not be evenly distributed in the culture medium. 3. Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to evaporation. | 1. Use a cell counter to ensure consistent cell seeding. Allow cells to adhere and resume growth for 24 hours before adding the inhibitor. 2. Mix the inhibitor-containing medium thoroughly before adding it to the cells. 3. Avoid using the outermost wells of multi-well plates for data collection, or fill them with sterile PBS to minimize evaporation. |
| Unexpected or off-target effects observed. | 1. Inhibitor lacks selectivity: The inhibitor may be affecting other cellular targets in addition to PRMT6. 2. Cellular stress response: High concentrations of the inhibitor or the vehicle (e.g., DMSO) can induce a general stress response. | 1. Use a structurally distinct PRMT6 inhibitor as a control to confirm that the observed phenotype is due to PRMT6 inhibition. If available, use a negative control compound that is structurally similar but inactive against PRMT6.[8][10] 2. Include a vehicle-only control in all experiments. Ensure the final concentration of the vehicle is low (typically <0.1%) and non-toxic to the cells. |
| Difficulty in detecting changes in H3R2me2a levels. | 1. Inefficient antibody for Western Blot or ChIP: The antibody may not be specific or sensitive enough. 2. Low basal levels of H3R2me2a: The cell line may have low endogenous levels of this histone mark. 3. Incomplete histone extraction: The protocol used may not efficiently extract histones. | 1. Validate your H3R2me2a antibody using a positive control (e.g., cells overexpressing PRMT6) and a negative control (e.g., PRMT6 knockout/knockdown cells). 2. Confirm basal H3R2me2a levels in your untreated cell line. 3. Use a histone extraction protocol that includes acid extraction to ensure efficient recovery of histones. For ChIP, ensure proper chromatin shearing. |
Quantitative Data Summary
The following table summarizes the IC50 values of known PRMT6 inhibitors in biochemical and cellular assays. This data can serve as a reference for designing experiments with other PRMT6 inhibitors.
Table 1: IC50 Values of Select PRMT6 Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| MS023 | Biochemical | PRMT6 | 4 | - | [11] |
| MS023 | Cellular (H3R2me2a) | PRMT6 | - | HEK293T (PRMT6 OE) | [1] |
| EPZ020411 | Biochemical | PRMT6 | <50 | - | [8] |
| (R)-2 (SGC6870) | Biochemical | PRMT6 | 77 ± 6 | - | [8][10] |
Experimental Protocols
Western Blot for PRMT6 and H3R2me2a
This protocol is for the detection of PRMT6 and its histone mark H3R2me2a in cultured cells.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PRMT6, anti-H3R2me2a, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use anti-Histone H3 as a loading control for H3R2me2a.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of the PRMT6 inhibitor. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) for H3R2me2a
This protocol is for assessing the enrichment of the H3R2me2a mark at specific gene promoters.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-H3R2me2a antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-H3R2me2a antibody overnight at 4°C. Include a no-antibody or IgG control.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences using qPCR with primers flanking the target promoter regions.
-
Visualizations
PRMT6 Signaling Pathway
Caption: PRMT6 methylates H3R2, leading to transcriptional repression of tumor suppressor genes.
Experimental Workflow for Assessing PRMT6 Inhibitor Efficacy
Caption: A typical workflow for evaluating the efficacy of a PRMT6 inhibitor in cultured cells.
References
- 1. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. mdpi.com [mdpi.com]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors | PLOS One [journals.plos.org]
- 6. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 7. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prmt6-IN-3 (and related PRMT6 Inhibitors)
Welcome to the technical support center for Prmt6-IN-3 and other PRMT6 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of these compounds, with a specific focus on the impact of serum concentration on their activity.
Disclaimer: The compound "this compound" is not found in widely available scientific literature. It is presumed to be a potential experimental compound or a misnomer. The information provided here is based on the well-characterized, potent, and selective Type I PRMT inhibitor, MS023 , which is active against PRMT6. The principles discussed are generally applicable to small molecule inhibitors of this class.
Frequently Asked Questions (FAQs)
Q1: What is PRMT6 and why is it a target for inhibition?
Protein Arginine Methyltransferase 6 (PRMT6) is an enzyme that plays a crucial role in various cellular processes by methylating arginine residues on histone and non-histone proteins.[1][2] This post-translational modification is involved in the regulation of gene expression, DNA repair, and signal transduction.[1][3] Dysregulation of PRMT6 activity has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[1]
Q2: I am seeing lower than expected potency of my PRMT6 inhibitor in my cell-based assays compared to biochemical assays. What could be the reason?
A significant drop in potency between biochemical (enzymatic) and cell-based assays is a common observation for many small molecule inhibitors. A primary reason for this discrepancy is the presence of serum, typically Fetal Bovine Serum (FBS), in cell culture media. Components of serum, particularly proteins like albumin, can bind to small molecule inhibitors, reducing the free concentration of the compound available to enter the cells and interact with the target protein.[4][5] This necessitates the use of higher concentrations of the inhibitor in cellular assays to achieve the same level of target engagement as in a serum-free biochemical assay.
Q3: How does serum concentration affect the IC50 value of a PRMT6 inhibitor?
The half-maximal inhibitory concentration (IC50) of an inhibitor is expected to increase in the presence of serum. This is due to the aforementioned protein binding, which sequesters the inhibitor and reduces its effective concentration. The magnitude of this "IC50 shift" depends on the inhibitor's affinity for serum proteins. While specific data for this compound is unavailable, the principle is demonstrated with other small molecule inhibitors. It is crucial to maintain a consistent serum concentration across experiments to ensure the reproducibility of results.
Q4: What are the main signaling pathways regulated by PRMT6?
PRMT6 is involved in several key signaling pathways, often acting as a transcriptional co-regulator. Some of the prominent pathways include:
-
p53 Pathway: PRMT6 can negatively regulate the p53 tumor suppressor pathway.[3]
-
NF-κB Pathway: PRMT6 has been shown to mediate inflammation through the activation of the NF-κB/p65 pathway.[6]
-
Estrogen Signaling: It is an essential component in the estrogen signaling pathway in breast cancer cells.[1]
-
PI3K/AKT/mTOR Pathway: PRMT6 can activate this pathway to promote cell proliferation and migration in certain cancers.[1]
Troubleshooting Guides
Issue 1: High variability in IC50 values in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Serum Concentration | Ensure that the percentage of FBS is kept constant across all wells and experiments. Even small variations can alter the free fraction of the inhibitor. |
| Variable Cell Density | Seed cells at a consistent density and ensure even distribution in the wells. Over-confluent or under-confluent cells can respond differently to treatment. |
| Inhibitor Instability in Media | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Some compounds may degrade or precipitate in aqueous media over time. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. Fill the outer wells with sterile PBS or media. |
Issue 2: High background signal in biochemical assays (e.g., Scintillation Proximity Assay - SPA).
| Potential Cause | Troubleshooting Step |
| Non-specific Binding of Reagents | Increase the number of wash steps to thoroughly remove unbound reagents. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer.[6] |
| Sub-optimal Blocking | Increase the concentration of the blocking agent (e.g., BSA from 1% to 2%) or extend the blocking incubation time.[6] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Microbial contamination can lead to high background signals.[7] |
| High Enzyme Concentration | Titrate the enzyme concentration to find the optimal amount that gives a robust signal without excessive background. |
Quantitative Data on Inhibitor Activity
As specific data for "this compound" is not available, the following table presents the biochemical IC50 values for the well-characterized Type I PRMT inhibitor, MS023, against various PRMTs. This data is derived from serum-free biochemical assays.
| Inhibitor | Target PRMT | Biochemical IC50 (nM) |
| MS023 | PRMT1 | 30 |
| MS023 | PRMT3 | 119 |
| MS023 | PRMT4 | 83 |
| MS023 | PRMT6 | 4 |
| MS023 | PRMT8 | 5 |
Data sourced from multiple studies.[3][4][8][9]
Note on Serum Impact: While a specific table with varying serum concentrations for a PRMT6 inhibitor is not available in the public domain, it is a standard observation in drug discovery that the IC50 values of small molecules can increase significantly (from several-fold to orders of magnitude) in the presence of 10% FBS compared to serum-free conditions. Researchers should empirically determine this shift for their specific inhibitor and assay conditions.
Experimental Protocols & Visualizations
Biochemical Assay: Scintillation Proximity Assay (SPA) for PRMT6 Activity
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (³H-SAM) to a biotinylated peptide substrate by PRMT6.
Detailed Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine the PRMT6 enzyme, the biotinylated peptide substrate (e.g., a histone H4-derived peptide), and the test inhibitor (like MS023) at various concentrations in an appropriate assay buffer.
-
Initiation of Reaction: Start the methylation reaction by adding ³H-SAM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for the enzymatic reaction to proceed.
-
Signal Detection: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated peptide, if methylated, will bind to the beads, bringing the ³H-methyl group in close proximity to the scintillant in the beads, which generates a light signal.
-
Data Analysis: Measure the signal using a microplate scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assay: Western Blot for Cellular PRMT6 Activity
This method assesses the ability of an inhibitor to reduce the methylation of a known PRMT6 substrate (e.g., Histone H3 at Arginine 2, H3R2me2a) in a cellular context.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat the cells with the PRMT6 inhibitor at various concentrations in media containing a fixed percentage of FBS (e.g., 10%).
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the methylated substrate (e.g., anti-H3R2me2a) and a loading control (e.g., anti-Histone H3).
-
Detection: Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the methylated substrate signal to the total protein loading control. The cellular IC50 is calculated by plotting the normalized signal against the inhibitor concentration.
PRMT6 Signaling Pathway Overview
The following diagram illustrates the central role of PRMT6 in regulating various downstream cellular processes.
References
- 1. Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture - Akron Biotech [akronbiotech.com]
- 2. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arp1.com [arp1.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Time-Dependent Inhibition of PRMT6 by Small Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with time-dependent inhibitors of Protein Arginine Methyltransferase 6 (PRMT6).
FAQs: Understanding Time-Dependent Inhibition of PRMT6
Q1: What is time-dependent inhibition and why is it important for PRMT6 research?
A1: Time-dependent inhibition is a phenomenon where the inhibitory potency of a compound against its target enzyme, in this case, PRMT6, increases with the duration of pre-incubation before the enzymatic reaction is initiated. This is crucial in drug discovery as it can indicate a more durable and potent effect of the inhibitor. For PRMT6, this can manifest through two primary mechanisms: covalent inhibition, where the inhibitor forms a permanent bond with the enzyme, and slow-binding allosteric inhibition, where the inhibitor induces a conformational change in the enzyme over time.[1]
Q2: What are the main types of time-dependent inhibitors for PRMT6?
A2: The two main types of time-dependent inhibitors for PRMT6 are:
-
Covalent Inhibitors: These compounds, such as MS117 (also known as compound 4), form an irreversible covalent bond with a specific residue on the PRMT6 enzyme.[2][3] This leads to a permanent loss of enzyme function.
-
Allosteric Inhibitors: These inhibitors, like SGC6870 (also known as (R)-2), bind to a site on the enzyme distinct from the active site.[4][5] This binding can induce a slow conformational change that ultimately inhibits the enzyme's activity. This process takes time, hence the time-dependent nature of the inhibition.
Q3: How do I differentiate between a reversible and an irreversible time-dependent inhibitor?
A3: A key method to distinguish between reversible and irreversible time-dependent inhibition is to measure the IC50 value of the inhibitor at various pre-incubation times with PRMT6. For an irreversible inhibitor, the IC50 will decrease as the pre-incubation time increases.[2] For a reversible, time-dependent (slow-binding) inhibitor, the IC50 will also decrease with pre-incubation time until it reaches a steady state.[6] To confirm covalent modification, mass spectrometry can be used to detect the formation of a protein-inhibitor adduct.[2]
Q4: What are the key substrates and downstream signaling pathways affected by PRMT6 inhibition?
A4: PRMT6 is known to methylate histone H3 at arginine 2 (H3R2me2a), which acts as a repressive mark for gene transcription.[7][8] By inhibiting PRMT6, the expression of tumor suppressor genes like p21 and p27 can be upregulated, leading to cell cycle arrest.[1][7][9] PRMT6 is also implicated in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][11][12]
Data Presentation: Quantitative Analysis of PRMT6 Inhibitors
The following tables summarize the quantitative data for notable time-dependent inhibitors of PRMT6.
Table 1: Covalent Inhibitor (MS117 / Compound 4)
| Parameter | Value | Reference |
| IC50 (1h pre-incubation) | 18 ± 2 nM | [2] |
| k_inact/K_I | 8.3 x 10^4 M⁻¹s⁻¹ | [2] |
| Cellular IC50 (H3R2me2a) | 1.3 ± 0.2 µM | [13] |
Table 2: Allosteric Inhibitor (SGC6870 / (R)-2)
| Pre-incubation Time | IC50 | Reference |
| 0 min | >20 µM | [6] |
| 15 min | ~1.5 µM | [6] |
| 30 min | ~0.5 µM | [6] |
| 60 min | ~0.2 µM | [6] |
| 120 min | 77 ± 6 nM | [4][5][6] |
| Cellular IC50 (H3R2me2a) | 0.8 ± 0.2 µM | [14] |
Experimental Protocols
Protocol 1: Scintillation Proximity Assay (SPA) for PRMT6 Activity
This protocol is adapted for measuring the time-dependent inhibition of PRMT6.
Materials:
-
Recombinant human PRMT6
-
Biotinylated histone H4 peptide substrate
-
S-[³H]-adenosyl-L-methionine (³H-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitor and control compounds
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add 5 µL of PRMT6 enzyme (final concentration ~5 nM) to 5 µL of assay buffer containing the desired concentration of the test inhibitor.
-
Incubate at room temperature for varying time points (e.g., 0, 15, 30, 60, 120 minutes) to assess time-dependency.
-
-
Reaction Initiation:
-
To initiate the methyltransferase reaction, add 10 µL of a substrate mix containing the biotinylated histone H4 peptide (final concentration ~200 nM) and ³H-SAM (final concentration ~300 nM).
-
Incubate for 1 hour at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 180 µL of stop buffer containing 500 µM S-adenosyl-L-homocysteine (SAH) and 2.5 mg/mL streptavidin-coated SPA beads.
-
Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
-
Measurement:
-
Seal the plate and count using a microplate scintillation counter. The proximity of the ³H-labeled peptide to the scintillant in the beads will generate a signal.
-
Protocol 2: Western Blot for Cellular PRMT6 Activity (H3R2me2a)
This protocol is for assessing the effect of PRMT6 inhibitors on the levels of asymmetrically dimethylated histone H3 at arginine 2 (H3R2me2a) in cells.
Materials:
-
Cell line of interest (e.g., HEK293T, MCF7)
-
PRMT6 inhibitor and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the PRMT6 inhibitor or vehicle control for the desired time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3R2me2a antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify band intensities to determine the relative levels of H3R2me2a.
-
Troubleshooting Guides
Troubleshooting for Scintillation Proximity Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Insufficient washing of SPA beads- Non-specific binding of ³H-SAM to beads- Contaminated reagents | - Ensure proper bead washing steps.- Increase the concentration of cold SAM in the reaction.- Use fresh, high-quality reagents. |
| Low signal or no signal | - Inactive enzyme- Incorrect buffer conditions (pH, salt)- Insufficient incubation time for reaction or bead binding- Degraded ³H-SAM | - Use a fresh aliquot of enzyme and confirm its activity.- Optimize buffer components.- Increase incubation times for the enzymatic reaction and bead binding.- Use a fresh batch of ³H-SAM. |
| Inconsistent results between replicates | - Pipetting errors- Incomplete mixing of reagents- Temperature fluctuations | - Use calibrated pipettes and ensure proper technique.- Gently mix all solutions before and after addition.- Maintain a consistent temperature throughout the assay. |
| IC50 values do not decrease with pre-incubation time for a known time-dependent inhibitor | - Pre-incubation time is too short- Inhibitor instability in the assay buffer | - Extend the pre-incubation times.- Check the stability of the inhibitor in the assay buffer over time. |
Troubleshooting for Western Blotting of H3R2me2a
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no H3R2me2a signal | - Low PRMT6 activity in the chosen cell line- Ineffective primary antibody- Insufficient protein loading- Over-stripping of the membrane | - Use a cell line with known high PRMT6 expression or transfect with a PRMT6 expression vector.- Validate the primary antibody with a positive control.- Increase the amount of protein loaded per lane.- Use a milder stripping protocol or a fresh blot. |
| High background | - Primary or secondary antibody concentration is too high- Insufficient blocking- Inadequate washing | - Titrate antibody concentrations to find the optimal dilution.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Increase the number and duration of washes. |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody.- Ensure the use of fresh protease inhibitors in the lysis buffer. |
| No change in H3R2me2a levels after inhibitor treatment | - Inhibitor is not cell-permeable- Insufficient inhibitor concentration or treatment time- The chosen cell line is resistant to the inhibitor | - Confirm the cell permeability of the inhibitor.- Perform a dose-response and time-course experiment.- Try a different cell line. |
Visualizations
Experimental Workflow for Time-Dependent Inhibition Assay
References
- 1. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell cycle regulation by the PRMT6 arginine methyltransferase through repression of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors | PLOS One [journals.plos.org]
- 10. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. SGC6870 | Structural Genomics Consortium [thesgc.org]
Delayed phenotypic effects after PRMT6 inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering delayed phenotypic effects after inhibiting Protein Arginine Methyltransferase 6 (PRMT6).
Troubleshooting Guides
Issue 1: No observable phenotypic change after inhibitor treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient inhibitor incubation time | Some PRMT6 inhibitors, like the allosteric inhibitor SGC6870, exhibit time-dependent inhibition and require a pre-incubation period to achieve maximal potency.[1][2] For SGC6870, a pre-incubation of 2 hours with the enzyme can lead to a more than 100-fold decrease in the IC50 value.[1][2] Ensure your experimental protocol includes an adequate pre-incubation step if using such inhibitors. For cellular assays, treatment times of 20-48 hours are often required to observe effects on histone methylation marks.[2][3][4] |
| Inhibitor concentration is too low | Verify the IC50 of your inhibitor for PRMT6 and ensure you are using a concentration range appropriate for your cell line and experimental goals. Cellular IC50 values may be higher than biochemical IC50 values. |
| Cell line is not sensitive to PRMT6 inhibition | The effect of PRMT6 inhibition can be cell-context dependent. Confirm that your cell line expresses PRMT6 and that its proliferation is dependent on PRMT6 activity. Consider testing a positive control cell line known to be sensitive to PRMT6 inhibition, such as MCF7 breast cancer cells.[5] |
| Degradation of the inhibitor | Ensure proper storage of the inhibitor as per the manufacturer's instructions. For example, MS023 stock solutions should be stored at -80°C for up to 6 months.[3] Prepare fresh working solutions for each experiment. |
| Delayed onset of phenotype | Phenotypic effects such as changes in cell proliferation or apoptosis may take longer to manifest than initial target engagement (i.e., reduction in histone methylation). Extend the time course of your experiment (e.g., 72-96 hours) to observe these later-stage effects. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variable cell density at time of treatment | Ensure that cells are seeded at a consistent density for each experiment, as cell confluency can affect inhibitor efficacy and phenotypic outcomes. |
| Inconsistent inhibitor pre-incubation time | As mentioned above, for time-dependent inhibitors, even small variations in pre-incubation time can lead to significant differences in inhibitory activity.[1][2] Standardize the pre-incubation step in your protocol. |
| Use of an inactive control compound | For inhibitors with an available inactive enantiomer or analog (e.g., SGC6870N for SGC6870, MS094 for MS023), include it as a negative control to ensure that the observed effects are specific to PRMT6 inhibition.[1][6] |
| Off-target effects of the inhibitor | If using a broad-spectrum type I PRMT inhibitor like MS023, consider that the observed phenotype may be due to the inhibition of other PRMTs (e.g., PRMT1).[3][7] Use a more selective inhibitor or validate your findings with a complementary method like siRNA-mediated knockdown. |
Frequently Asked Questions (FAQs)
Q1: Why are the phenotypic effects of PRMT6 inhibition often delayed?
A1: The delay in observing phenotypes like cell cycle arrest or apoptosis after PRMT6 inhibition can be attributed to several factors. Firstly, from a biochemical standpoint, some inhibitors require time to bind to the PRMT6 enzyme and induce a conformational change, leading to a time-dependent increase in their inhibitory activity.[1][2] Secondly, the cellular effects of PRMT6 inhibition are often indirect. PRMT6 regulates gene expression by methylating histone H3 at arginine 2 (H3R2me2a), which acts as a repressive mark.[5] Inhibition of PRMT6 leads to a reduction in this repressive mark, followed by changes in the transcription of target genes, such as the upregulation of cell cycle inhibitors like p21 and p27.[8][9] These transcriptional and subsequent translational changes take time to accumulate and exert a measurable effect on cell physiology.
Q2: What are the expected molecular changes following PRMT6 inhibition, and in what order should I expect to see them?
A2: The expected sequence of molecular events following PRMT6 inhibition is generally as follows:
-
Reduction in H3R2me2a levels: This is a direct consequence of PRMT6 inhibition and is typically one of the earliest detectable changes. This can often be observed within 20-48 hours of treatment.[2][3][4]
-
Increased expression of target genes: Following the reduction in the repressive H3R2me2a mark, you can expect to see an increase in the mRNA and protein levels of PRMT6 target genes, such as the tumor suppressors p21 and p27.[8][9]
-
Changes in global DNA methylation: PRMT6 inhibition can lead to a restoration of global DNA methylation levels in cancer cells that exhibit hypomethylation.[5]
-
Phenotypic changes: Downstream cellular phenotypes, such as cell cycle arrest (often at the G2 checkpoint), cellular senescence, and reduced cell proliferation, will manifest after the preceding molecular changes have occurred.[9]
Q3: How do I choose the right PRMT6 inhibitor for my experiment?
A3: The choice of inhibitor depends on the specific requirements of your experiment:
-
For high selectivity: SGC6870 is a first-in-class, highly selective allosteric inhibitor of PRMT6 with outstanding selectivity over other methyltransferases.[1][2][10] This is a good choice when you want to minimize off-target effects.
-
For high potency: MS023 is a potent inhibitor of type I PRMTs, with a particularly low IC50 for PRMT6.[3][7] However, it also inhibits other type I PRMTs, so off-target effects are a consideration.
-
For irreversible inhibition: MS117 is a covalent inhibitor of PRMT6, which can be useful for long-term inhibition studies.[4]
Q4: Can I use siRNA-mediated knockdown to validate the effects of PRMT6 inhibitors?
Quantitative Data Summary
Table 1: Biochemical IC50 Values of Common PRMT6 Inhibitors
| Inhibitor | PRMT6 IC50 (nM) | Other Type I PRMTs Inhibited (IC50 in nM) | Reference(s) |
| MS023 | 4 | PRMT1 (30), PRMT3 (119), PRMT4 (83), PRMT8 (5) | [3][7] |
| SGC6870 | 77 | Highly selective for PRMT6 | [1][2][10] |
| EPZ020411 | 10 | Also inhibits PRMT1 and PRMT8 | [12] |
| MS117 | 18 | Covalent inhibitor with modest selectivity against other type I PRMTs | [4] |
Table 2: Cellular Activity of PRMT6 Inhibitors
| Inhibitor | Cell Line | Assay | Cellular IC50 | Treatment Time | Reference(s) |
| MS023 | HEK293 | H3R2me2a reduction | 56 nM | 20 hours | [3] |
| MS023 | MCF7 | H4R3me2a reduction (PRMT1 activity) | 9 nM | 48 hours | [3] |
| SGC6870 | HEK293T | H3R2me2a reduction | Sub-micromolar | 20 hours | [1][2] |
| EPZ020411 | - | - | 637 nM | - | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of H3R2me2a Levels After Inhibitor Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T or MCF7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Inhibitor Treatment: The next day, treat the cells with the desired concentrations of the PRMT6 inhibitor (and negative control compound, if available) for 20-48 hours. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3R2me2a overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Quantification: Densitometry analysis can be performed to quantify the H3R2me2a signal, normalized to the total Histone H3 signal.
Protocol 2: siRNA-Mediated Knockdown of PRMT6
-
Cell Seeding: Plate cells (e.g., U2OS or MCF7) in 6-well plates the day before transfection to achieve 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute PRMT6-targeting siRNA and a non-targeting control siRNA into serum-free media.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free media.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation of Knockdown: Harvest the cells and assess PRMT6 knockdown efficiency by qPCR (to measure mRNA levels) or Western blotting (to measure protein levels).
-
Phenotypic Analysis: At the desired time point post-transfection, perform downstream assays such as cell viability assays, cell cycle analysis, or Western blotting for downstream targets like p21 and p27.
Visualizations
Caption: PRMT6 inhibition leads to decreased H3R2me2a, derepression of p21/p27, and cell cycle arrest.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arginine methyltransferase PRMT6 regulates DNA methylation and contributes to global DNA hypomethylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PRMT6-mediated ADMA promotes p62 phase separation to form a negative feedback loop in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Selectivity of PRMT6 Inhibitors: Featuring Prmt6-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the potent and selective protein arginine methyltransferase 6 (PRMT6) inhibitor, Prmt6-IN-3 (also known as SGC6870 or (R)-2), against other known PRMT inhibitors. The information presented herein is supported by experimental data from biochemical and cellular assays, offering a comprehensive overview for researchers in epigenetics and drug discovery.
Introduction to PRMTs and the Importance of Selective Inhibition
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including gene transcription, DNA repair, and signal transduction.[1][2] The PRMT family is divided into three types based on the methylation state they produce: Type I (PRMT1, 2, 3, 4, 6, 8) catalyze monomethylation and asymmetric dimethylation; Type II (PRMT5, 9) catalyze monomethylation and symmetric dimethylation; and Type III (PRMT7) catalyze only monomethylation.[3][4]
Given the diverse roles of PRMTs, their dysregulation has been implicated in various diseases, particularly cancer.[3][5] This has spurred the development of small molecule inhibitors targeting these enzymes. However, due to the high degree of structural similarity in the catalytic domain among PRMT family members, achieving high selectivity remains a significant challenge.[3][5] A highly selective inhibitor is an invaluable tool for elucidating the specific biological functions of an individual PRMT and for developing targeted therapeutics with minimal off-target effects.
This compound (SGC6870) has emerged as a first-in-class, highly selective, and cell-active allosteric inhibitor of PRMT6.[3][5][6] This guide will focus on comparing its selectivity profile with other notable PRMT inhibitors.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other representative PRMT inhibitors against a panel of methyltransferases. The data highlights the exceptional selectivity of this compound for PRMT6.
| Inhibitor Name | Target PRMT | IC50 (nM) vs Target | IC50 (nM) vs Other PRMTs/Methyltransferases | Reference |
| This compound (SGC6870 / (R)-2) | PRMT6 | 77 ± 6 | >10,000 (PRMT1, PRMT3, PRMT4, PRMT5, PRMT7, PRMT8, and 25 other methyltransferases) | [3][5][6] |
| MS023 | Type I PRMTs | PRMT1: 33, PRMT3: 130, PRMT4: 43, PRMT6: 30 | PRMT5: >50,000 | [3] |
| MS049 | PRMT4/PRMT6 | PRMT4: 49, PRMT6: 67 | PRMT1: >10,000, PRMT3: >10,000, PRMT8: 2,200 | [4] |
| EPZ020411 | PRMT6 | 10 | Limited selectivity data available, known to have off-target effects | [3] |
| EPZ015666 (GSK3235025) | PRMT5 | 22 | Broad selectivity against other histone methyltransferases | [7][8] |
| JNJ-64619178 | PRMT5 | <15 (at 10 µmol/L) | >80% inhibition only for PRMT5 against a panel of methyltransferases | [9] |
| LLY-283 | PRMT5 | 6 | Highly selective for PRMT5 | [1] |
| MS117 | PRMT6 (covalent) | Modest selectivity | Modest selectivity | [3] |
Experimental Methodologies for Determining Inhibitor Selectivity
The selectivity of PRMT inhibitors is typically assessed through a combination of biochemical and cell-based assays.
Biochemical Assays (Radiometric or Fluorescence-Based)
These assays directly measure the enzymatic activity of purified PRMTs in the presence of an inhibitor.
-
Principle: Recombinant PRMT enzyme is incubated with a substrate (e.g., a histone peptide) and a methyl donor (radiolabeled or modified SAM). The transfer of the methyl group to the substrate is quantified in the presence of varying concentrations of the inhibitor to determine the IC50 value.
-
Protocol Outline:
-
Purified recombinant PRMT enzyme is pre-incubated with the inhibitor for a defined period (e.g., 2 hours for this compound to account for its slow binding kinetics).[3]
-
The enzymatic reaction is initiated by the addition of a peptide substrate (e.g., Histone H3 or H4 peptides) and [3H]-SAM (for radiometric assays) or unlabeled SAM with a coupled fluorescence detection system.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of methylated product is quantified. For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In-Cell Target Engagement Assays
These assays confirm that the inhibitor binds to its intended target within a cellular context.
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of a small molecule inhibitor to a target protein in live cells.[10][11]
-
Principle: The target protein (e.g., PRMT5) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the target is added to the cells. In the absence of an inhibitor, the tracer binds to the target, and upon addition of the NanoLuc® substrate, bioluminescence resonance energy transfer (BRET) occurs between the luciferase and the tracer. An inhibitor will compete with the tracer for binding to the target, resulting in a decrease in the BRET signal.
-
Protocol Outline:
-
Cells are engineered to express the PRMT-NanoLuc® fusion protein.
-
The cells are treated with varying concentrations of the test inhibitor.
-
The fluorescent tracer is added to the cells.
-
The NanoLuc® substrate is added, and the BRET signal is measured using a specialized plate reader.
-
The displacement of the tracer by the inhibitor is used to determine the cellular IC50.
-
-
Proteomics-Based Selectivity Profiling
Mass spectrometry-based proteomics can provide an unbiased, global assessment of an inhibitor's selectivity across the entire proteome.[12][13]
-
Drug Affinity Chromatography:
-
Principle: The inhibitor is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with cell lysate. Proteins that bind to the inhibitor are captured, eluted, and identified by mass spectrometry. A high degree of selectivity is indicated if only the intended target and its known binding partners are significantly enriched.
-
-
Competitive Chemical Proteomics:
-
Principle: A biotinylated version of the inhibitor is used to pull down target proteins from a cell lysate. The experiment is performed in the presence and absence of an excess of the non-biotinylated (free) inhibitor. Proteins that are specifically competed off by the free inhibitor are considered true targets.[1][14]
-
Protocol Outline:
-
Cell lysate is pre-incubated with either DMSO (control) or an excess of the free inhibitor.
-
A biotinylated chemical probe of the inhibitor is added to pull down interacting proteins using streptavidin beads.
-
The captured proteins are digested into peptides and analyzed by quantitative mass spectrometry.
-
Proteins that show a significant reduction in abundance in the presence of the free inhibitor are identified as specific targets.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PRMT6 methylates histone and non-histone proteins, regulating gene expression and DNA repair.
Caption: A multi-pronged approach to assess inhibitor selectivity from biochemical to proteome-wide scales.
Conclusion
The development of highly selective PRMT inhibitors is critical for advancing our understanding of arginine methylation and for creating targeted therapies. This compound (SGC6870) stands out as a premier chemical probe for studying PRMT6 due to its exceptional potency and selectivity, which has been rigorously established through a variety of experimental techniques.[3][5][6] Its allosteric binding mechanism further contributes to its unique selectivity profile, making it an invaluable tool for the research community.[3][5] This guide provides a framework for comparing its performance and highlights the key experimental approaches necessary for the robust characterization of any novel PRMT inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PRMT6 Inhibitors: Prmt6-IN-3 versus SGC6870
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for elucidating the biological functions of protein arginine methyltransferase 6 (PRMT6) and for developing novel therapeutic agents. This guide provides a comprehensive comparison of two commercially available PRMT6 inhibitors, Prmt6-IN-3 and SGC6870, summarizing their performance based on available experimental data.
Protein arginine methyltransferase 6 (PRMT6) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, DNA repair, and cell signaling pathways.[1][2] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This guide focuses on a detailed comparison of two small molecule inhibitors of PRMT6: this compound and SGC6870.
Quantitative Performance Comparison
A summary of the key quantitative data for this compound and SGC6870 is presented below, highlighting their biochemical potency and cellular activity.
| Parameter | This compound | SGC6870 |
| Biochemical IC50 | 192 nM | 77 ± 6 nM[3][4] |
| Cellular IC50 | Data not publicly available | 0.6 ± 0.1 µM (H4R3me2a)[4] 0.9 ± 0.1 µM (H3R2me2a)[4] |
| Mechanism of Action | Data not publicly available | Allosteric inhibitor[3][4] |
| Negative Control | Data not publicly available | SGC6870N (inactive enantiomer)[3][4] |
In-Depth Inhibitor Analysis
SGC6870: A Potent and Selective Allosteric Inhibitor
SGC6870 has been extensively characterized as a first-in-class, highly selective, and cell-active allosteric inhibitor of PRMT6.[3][4] It exhibits a potent biochemical IC50 of 77 nM.[3][4] Notably, SGC6870 binds to a unique, induced allosteric pocket, a mechanism that contributes to its outstanding selectivity.[3][4] This selectivity has been demonstrated against a broad panel of over 32 other methyltransferases, including other PRMTs, as well as other non-epigenetic targets.[4][5]
In cellular assays, SGC6870 effectively inhibits PRMT6 activity with sub-micromolar potency, reducing the levels of PRMT6-mediated histone marks H3R2me2a and H4R3me2a with IC50 values of 0.9 µM and 0.6 µM, respectively, in HEK293T cells.[4] A key advantage for researchers using SGC6870 is the availability of its enantiomer, SGC6870N, which is inactive against PRMT6 and serves as an excellent negative control for cellular experiments.[3][4]
This compound: A Selective Inhibitor with Pro-Apoptotic Activity
Experimental Methodologies
To facilitate the replication and validation of the cited data, detailed experimental protocols for key assays are provided below.
Biochemical PRMT6 Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate by PRMT6.
Materials:
-
Recombinant human PRMT6
-
Biotinylated histone H4 peptide (1-21) substrate
-
[³H]-SAM
-
Inhibitor compounds (this compound or SGC6870)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
Microplates
Procedure:
-
Prepare a reaction mixture containing PRMT6 enzyme, biotinylated peptide substrate, and the inhibitor at various concentrations in the assay buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing non-radiolabeled SAM).
-
Add streptavidin-coated SPA beads to the wells. The biotinylated peptide substrate binds to the beads, bringing the incorporated [³H]-methyl groups in close proximity.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PRMT6 Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to reduce the levels of PRMT6-specific histone methylation marks in cells.
Materials:
-
Cell line (e.g., HEK293T)
-
PRMT6 expression vector (optional, for overexpression studies)
-
Inhibitor compounds (this compound or SGC6870)
-
Cell lysis buffer
-
Primary antibodies against H3R2me2a, H4R3me2a, and a loading control (e.g., total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
(Optional) Transfect cells with a PRMT6 expression vector to increase the signal of methylation marks.
-
Treat the cells with varying concentrations of the inhibitor for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies targeting the specific histone methylation marks and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylation mark signal to the loading control.
-
Determine the cellular IC50 value by plotting the normalized signal against the inhibitor concentration.
PRMT6 Signaling Pathways and Experimental Workflows
To visualize the role of PRMT6 in cellular processes and the workflow for inhibitor testing, the following diagrams are provided.
Conclusion
Both this compound and SGC6870 are valuable tools for studying the function of PRMT6. SGC6870 stands out due to its extensive characterization, higher potency, well-defined allosteric mechanism of action, and the availability of a negative control, making it a superior chemical probe for rigorous scientific inquiry. This compound, while less characterized, presents an interesting profile with its reported ability to induce apoptosis, suggesting potential therapeutic avenues. The choice of inhibitor will ultimately depend on the specific research question and the level of mechanistic detail required. For studies demanding high selectivity and a well-understood mechanism, SGC6870 is the recommended choice. Further characterization of this compound, particularly its selectivity and cellular potency, would be highly beneficial to the research community for a more comprehensive comparison.
References
- 1. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTEN arginine methylation by PRMT6 suppresses PI3K-AKT signaling and modulates pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Validating Prmt6-IN-3 Efficacy with its Inactive Enantiomer, SGC6870N: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target effects of a chemical probe is paramount. This guide provides a comparative analysis of the potent and selective PRMT6 inhibitor, Prmt6-IN-3 (also known as SGC6870), and its inactive enantiomer, SGC6870N, to underscore the importance of using a proper negative control for validating experimental results.
Protein Arginine Methyltransferase 6 (PRMT6) is a key enzyme involved in various cellular processes, including gene transcription, DNA damage repair, and signal transduction.[1] Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target. This compound is a first-in-class, highly selective, and cell-active allosteric inhibitor of PRMT6.[2][3] To rigorously validate that the observed cellular effects of this compound are due to the inhibition of PRMT6 and not off-target effects, it is crucial to use a structurally similar but biologically inactive control. SGC6870N, the (S)-enantiomer of this compound, is functionally inert against PRMT6 and serves as an ideal negative control.[2][4][5]
This guide presents a summary of the comparative experimental data, detailed protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: A Comparative Analysis of this compound and SGC6870N
The following tables summarize the quantitative data from biochemical and cellular assays, highlighting the potent and selective inhibitory activity of this compound against PRMT6, in stark contrast to its inactive enantiomer, SGC6870N.
Table 1: In Vitro Biochemical Potency against PRMT6
| Compound | IC50 (nM) | Description |
| This compound (SGC6870) | 77 ± 6 | Potent inhibitor of PRMT6 methyltransferase activity.[3][5] |
| SGC6870N | > 50,000 | Inactive enantiomer with no significant inhibition of PRMT6.[5][6] |
Table 2: Cellular Activity on PRMT6 Substrate Methylation
| Compound | Target Substrate | Cellular IC50 (µM) | Cell Line |
| This compound (SGC6870) | H3R2me2a | 0.9 ± 0.1 | HEK293T |
| SGC6870N | H3R2me2a | > 10 | HEK293T |
| This compound (SGC6870) | H4R3me2a | 0.6 ± 0.1 | HEK293T |
| SGC6870N | H4R3me2a | > 10 | HEK293T |
Data sourced from a study where HEK293T cells were transfected with Flag-tagged PRMT6 and treated with the compounds for 20 hours.[5]
Table 3: Selectivity Profile Against a Panel of Methyltransferases
| Compound | Concentration (µM) | % Inhibition of other Methyltransferases |
| This compound (SGC6870) | 1 and 10 | Potently inhibited PRMT6, but did not significantly inhibit 32 other methyltransferases.[5][6] |
| SGC6870N | 1 and 10 | No significant inhibition of any of the 33 methyltransferases tested, including PRMT6.[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Biochemical Assay: Radiometric IC50 Determination
This protocol is used to determine the in vitro potency of inhibitors against PRMT6.
-
Enzyme and Substrate Preparation : Recombinant human PRMT6 is purified. A histone H4-derived peptide (e.g., AcH4-21) is used as the substrate.
-
Reaction Mixture : The reaction is typically performed in a buffer containing Tris-HCl, NaCl, and DTT. The mixture includes PRMT6 enzyme, the peptide substrate, and varying concentrations of the inhibitor (this compound or SGC6870N).
-
Initiation of Reaction : The methylation reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Incubation : The reaction is incubated for a specific time (e.g., 2 hours) at a controlled temperature (e.g., 30°C). The pre-incubation of the inhibitor with the enzyme is crucial as this compound shows time-dependent inhibition.[5][6]
-
Termination : The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).
-
Measurement : The radiolabeled methylated peptide is captured on a filter, and the radioactivity is measured using a scintillation counter.
-
Data Analysis : The IC50 values are calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay: Western Blot for Histone Methylation
This protocol assesses the ability of the inhibitors to modulate PRMT6 activity within a cellular context.
-
Cell Culture and Transfection : HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 12-well plates and transfected with a plasmid encoding FLAG-tagged PRMT6 using a suitable transfection reagent.[6]
-
Compound Treatment : After 4 hours of transfection, the media is replaced with fresh media containing serial dilutions of this compound or SGC6870N. A catalytically inactive PRMT6 mutant (e.g., V86K/D88A) can be used as a positive control for inhibition.[5]
-
Incubation : Cells are incubated with the compounds for 20 hours.[5]
-
Cell Lysis : Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for the methylation mark of interest (e.g., anti-H3R2me2a or anti-H4R3me2a), as well as antibodies for total histone H3 or H4 as a loading control, and an anti-FLAG antibody to confirm PRMT6 expression.
-
Detection : After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis : The band intensities are quantified, and the level of histone methylation is normalized to the total histone levels. The cellular IC50 values are then calculated from the dose-response curves.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for validating this compound's on-target effects and the signaling pathways influenced by PRMT6.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PTEN arginine methylation by PRMT6 suppresses PI3K-AKT signaling and modulates pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of PRMT6: A Comparative Guide to Chemical Inhibition vs. CRISPR/Cas9 Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for the target validation of Protein Arginine Methyltransferase 6 (PRMT6): chemical inhibition and CRISPR/Cas9-mediated genetic knockout. As a specific inhibitor named "Prmt6-IN-3" is not extensively documented in publicly available literature, this guide will utilize the well-characterized, potent, and cell-active Type I PRMT inhibitor, MS023 , as a representative chemical probe for PRMT6. Additionally, the highly selective allosteric inhibitor SGC6870 will be referenced for its high specificity.
The validation of a therapeutic target is a critical step in drug discovery, confirming that modulation of the target protein will have the desired therapeutic effect.[1][2] Both chemical and genetic approaches offer unique advantages and limitations in this process. Chemical inhibitors provide a pharmacological model that can be dose-dependent and reversible, closely mimicking a potential therapeutic intervention.[1] In contrast, CRISPR/Cas9-mediated knockout offers a "gold standard" genetic validation by creating a complete loss-of-function phenotype, thereby confirming the on-target effects.[1][2][3]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the effects of PRMT6 chemical inhibitors with PRMT6 genetic knockout.
Table 1: Comparison of Biochemical and Cellular Activity
| Parameter | Chemical Inhibition (MS023) | Chemical Inhibition (SGC6870) | CRISPR/Cas9 Knockout | Reference(s) |
| Target | Type I PRMTs | PRMT6 (Allosteric) | PRMT6 Gene | [4][5][6] |
| Biochemical Potency (IC₅₀) | 4-8 nM | 77 nM | Not Applicable (Gene Ablation) | [4][5][6] |
| Cellular H3R2me2a Inhibition (IC₅₀) | ~56 nM (in HEK293 cells) | Potent inhibition in cells | Complete loss of H3R2me2a mark | [4][5][6][7] |
| Selectivity | Potent against Type I PRMTs (PRMT1, 3, 4, 6, 8) | Highly selective for PRMT6 over other methyltransferases | Specific to PRMT6 gene | [4][5][6][8] |
Table 2: Phenotypic Comparison in Cancer Cell Lines
| Phenotype | Effect of Chemical Inhibition (MS023) | Effect of CRISPR/Cas9 Knockout | Reference(s) |
| Cell Proliferation | Inhibition of cell growth | Proliferation defects and G1-phase arrest | [8][9] |
| Cellular Senescence | Induction of growth arrest and flattening morphology | Induction of senescence | [8][9] |
| Gene Expression (Tumor Suppressors) | Not explicitly quantified, but expected to increase | Upregulation of p21 | [9] |
| Gene Expression (Oncogenes) | Not explicitly quantified, but expected to decrease | Downregulation of pro-proliferative genes | [9][10] |
| ILF2 Protein Stability | Not explicitly quantified | Decreased ILF2 stability due to increased ubiquitination | [10] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of PRMT6 in Cancer Cells
This protocol outlines a general workflow for generating PRMT6 knockout cell lines using transient transfection.[11][12]
-
gRNA Design and Plasmid Construction:
-
Design two to three single guide RNAs (sgRNAs) targeting the early exons of the PRMT6 gene using a bioinformatics tool (e.g., CHOPCHOP, Synthego). Select gRNAs with high on-target scores and low off-target predictions.
-
Synthesize and clone the gRNA sequences into a Cas9 expression vector that also contains a selectable marker, such as puromycin resistance (e.g., pX459).
-
-
Transfection:
-
Culture the target cancer cell line (e.g., HEK293, A549, MCF7) to 70-80% confluency.
-
Transfect the cells with the gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the selection for 3-5 days until non-transfected control cells are completely eliminated.
-
-
Single-Cell Cloning:
-
After selection, dilute the surviving cells to a concentration of a single cell per 100-200 µL and plate into 96-well plates.
-
Allow individual cells to grow into colonies over 2-3 weeks.
-
-
Validation of Knockout Clones:
-
Expand the monoclonal colonies.
-
Western Blotting: Screen individual clones for the absence of PRMT6 protein (see Protocol 2).
-
Genomic DNA Sequencing: Extract genomic DNA from PRMT6-negative clones. PCR amplify the targeted region of the PRMT6 gene and perform Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Protocol 2: Western Blotting for PRMT6 and H3R2me2a
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone analysis, perform acid extraction of histones from the nuclear pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against PRMT6, H3R2me2a, and a loading control (e.g., total Histone H3 for the methylation mark, or GAPDH/β-actin for total protein).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: PRMT6 signaling pathway in transcriptional regulation.
Caption: Experimental workflow for PRMT6 target validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SGC 707 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. MS023 | Structural Genomics Consortium [thesgc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. A gain-of-function mouse model identifies PRMT6 as a NF-κB coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cooperation between PRMT1 and PRMT6 drives lung cancer health disparities among Black/African American men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Direct Inhibition of PRMT6: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, establishing the direct inhibition of Protein Arginine Methyltransferase 6 (PRMT6) by a small molecule is a critical step in the validation of a potential therapeutic agent. This guide provides a comparative overview of key biochemical assays used to confirm direct enzyme inhibition, using experimentally validated PRMT6 inhibitors as examples. Detailed methodologies and quantitative data are presented to aid in the selection and design of appropriate validation studies.
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] PRMT6, a type I PRMT, is primarily located in the nucleus and is implicated in various cellular processes, including transcriptional regulation and DNA repair.[3][4] Its dysregulation has been linked to several cancers, making it an attractive target for drug discovery.[3]
Once a potential inhibitor, such as the hypothetical "Prmt6-IN-3," is identified, a series of biochemical assays are necessary to confirm its direct interaction with and inhibition of PRMT6. These assays are crucial to distinguish true inhibitors from compounds that may show activity in cell-based assays through off-target effects.
Comparison of Biochemical Assays for PRMT6 Inhibition
A variety of in vitro assays can be employed to measure the enzymatic activity of PRMT6 and the potency of inhibitors. The choice of assay often depends on factors such as throughput, sensitivity, cost, and the specific information required (e.g., IC50, mechanism of action). The most common methods include radiometric assays, mass spectrometry-based assays, and antibody-based detection methods.
| Assay Type | Principle | Advantages | Disadvantages | Example Application |
| Scintillation Proximity Assay (SPA) | Measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated peptide substrate. When the methylated peptide binds to a streptavidin-coated scintillant bead, it emits light. | High sensitivity, considered a "gold standard" for methyltransferase assays.[5] | Requires handling of radioactive materials, specialized equipment. | Determination of IC50 values for novel PRMT6 inhibitors.[3] |
| Mass Spectrometry (MS) | Directly measures the mass change of the PRMT6 protein or its substrate upon covalent modification by an inhibitor or enzymatic methylation. | Provides direct evidence of covalent binding and can identify the site of modification.[3] High specificity. | Lower throughput, requires specialized instrumentation and expertise. | Confirmation of covalent inhibitors and their binding site on PRMT6.[3] |
| AlphaLISA | A bead-based immunoassay where a donor bead is excited and transfers energy to an acceptor bead in close proximity, generating a signal. Proximity is achieved through antibody recognition of the methylated substrate. | Homogeneous (no-wash) format, high throughput, non-radioactive.[6] | Can be prone to interference from library compounds, requires specific antibodies. | Screening for inhibitors of lysine methyltransferases, adaptable for PRMTs.[1][6] |
| Chemiluminescent Assay | An antibody-based method where a specific antibody recognizes the methylated substrate (e.g., methylated histone H4). A secondary antibody conjugated to horseradish peroxidase (HRP) generates a chemiluminescent signal. | High sensitivity, non-radioactive, commercially available kits.[7] | Requires a highly specific primary antibody, potential for false positives/negatives. | Screening and profiling of small molecule inhibitors of PRMT6.[7] |
Quantitative Comparison of Known PRMT6 Inhibitors
The following table summarizes the inhibitory potency (IC50) of several published PRMT6 inhibitors, determined using various biochemical assays. This data provides a benchmark for evaluating the performance of new chemical entities like "this compound."
| Inhibitor | Assay Type | PRMT6 IC50 | Comments |
| Compound 4 (MS117) | SPA | 18 ± 2 nM | A potent, covalent inhibitor.[3] |
| SGC6870 | Not specified | 77 ± 6 nM | A potent and highly selective allosteric inhibitor.[8] |
| Compound 5 | SPA | 28 ± 1 nM | A non-covalent analog of Compound 4.[3] |
| MS023 | Cellular Assay | ~2 µM | A type I PRMT inhibitor, also effective on PRMT6.[3][4] |
Experimental Protocols
Below are detailed methodologies for two key biochemical assays used to confirm direct PRMT6 inhibition.
Scintillation Proximity Assay (SPA)
This protocol is adapted from the methodology used to characterize the covalent PRMT6 inhibitor, Compound 4.[3]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human PRMT6 enzyme, a biotinylated peptide substrate (e.g., derived from histone H3 or H4), and the tritiated methyl donor, [³H]-S-adenosylmethionine ([³H]-SAM), in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. For time-dependent inhibitors, a pre-incubation step of the enzyme and inhibitor may be required before initiating the reaction.[3]
-
Reaction Initiation and Incubation: Initiate the methyltransferase reaction, typically by the addition of the enzyme or substrate. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing S-adenosyl-L-homocysteine (SAH) and streptavidin-coated SPA beads.
-
Signal Measurement: Allow the beads to settle and measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of methylated peptide.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Mass Spectrometry-Based Covalent Adduct Analysis
This protocol is designed to confirm the covalent binding of an inhibitor to PRMT6, as demonstrated for Compound 4.[3]
-
Incubation: Incubate purified recombinant PRMT6 with an excess of the test inhibitor for a specified time (e.g., 1 hour) to allow for covalent bond formation.
-
Sample Preparation: Prepare the protein sample for mass spectrometry analysis. This may involve buffer exchange to remove non-covalently bound inhibitor and other reaction components.
-
Mass Spectrometry Analysis: Analyze the intact protein-inhibitor complex using a high-resolution mass spectrometer (e.g., ESI-TOF).
-
Data Interpretation: Compare the measured mass of the inhibitor-treated PRMT6 with the mass of the untreated enzyme. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[3]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Scintillation Proximity Assay and the Mass Spectrometry-based covalent adduct analysis.
Caption: Workflow for the Scintillation Proximity Assay (SPA) to determine inhibitor potency.
Caption: Workflow for Mass Spectrometry analysis to confirm covalent inhibition.
By employing a combination of these robust biochemical assays, researchers can confidently establish the direct inhibitory activity of novel compounds against PRMT6, a crucial step in the journey from a chemical hit to a potential therapeutic. The data and protocols presented here offer a solid foundation for designing and interpreting these critical experiments.
References
- 1. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. domainex.co.uk [domainex.co.uk]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: The Selective PRMT6 Inhibitor SGC6870 Versus the Pan-PRMT Inhibitor MS023
For researchers, scientists, and drug development professionals, the choice between a selective and a pan-inhibitor is a critical decision in experimental design and therapeutic strategy. This guide provides a comprehensive comparison of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), and MS023, a well-characterized pan-inhibitor of Type I PRMTs.
This comparison delves into their respective potencies, selectivity profiles, and mechanisms of action, supported by experimental data. Detailed methodologies for key assays are provided to enable researchers to reproduce and build upon these findings.
At a Glance: Key Differences
| Feature | SGC6870 | MS023 |
| Target(s) | Selective for PRMT6 | Pan-inhibitor for Type I PRMTs (PRMT1, 3, 4, 6, 8) |
| Mechanism of Action | Allosteric inhibitor | Non-competitive with SAM and peptide substrate |
| Potency (IC50 for PRMT6) | 77 nM[1][2] | 4 nM[3][4] |
| Cellular Potency | Inhibits H3R2 methylation with an IC50 of 0.8 µM in cells overexpressing PRMT6[5][6] | Inhibits H3R2 methylation with an IC50 of 56 nM in cells[3][4] |
Biochemical Potency and Selectivity
The inhibitory activity of SGC6870 and MS023 has been determined against a panel of protein methyltransferases using radiometric assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: Biochemical IC50 Values of SGC6870 and MS023 Against a Panel of PRMTs
| Target | SGC6870 IC50 (nM) | MS023 IC50 (nM) |
| PRMT1 | >10,000[2] | 30[3][4] |
| PRMT3 | >10,000[2] | 119[3][4] |
| PRMT4 (CARM1) | >10,000[2] | 83[3][4] |
| PRMT5 | >10,000[2] | Inactive[4] |
| PRMT6 | 77[1][2] | 4[3][4] |
| PRMT7 | >10,000[2] | Inactive[4] |
| PRMT8 | >10,000[2] | 5[3][4] |
| PRMT9 | >10,000[2] | Inactive[4] |
Data for SGC6870 is from selectivity assays performed at 1 µM and 10 µM where no significant inhibition of other methyltransferases was observed.[2]
SGC6870 demonstrates remarkable selectivity for PRMT6, with no significant activity against other PRMTs and a panel of 21 protein lysine methyltransferases (PKMTs) and 3 DNA methyltransferases (DNMTs) at concentrations up to 10 µM.[1][2] In contrast, MS023 is a potent inhibitor of multiple Type I PRMTs, exhibiting nanomolar IC50 values against PRMT1, PRMT4 (CARM1), PRMT6, and PRMT8.[3][4]
Mechanism of Action
The distinct mechanisms of action of SGC6870 and MS023 are a key differentiating factor.
SGC6870 is a first-in-class allosteric inhibitor of PRMT6.[1][2] This was revealed through kinetic studies and the co-crystal structure of SGC6870 in complex with PRMT6, which showed that it binds to a unique, induced pocket distinct from the substrate and S-adenosylmethionine (SAM) cofactor binding sites.[1][2] This allosteric binding mechanism is responsible for its high selectivity.
MS023 acts as a non-competitive inhibitor with respect to both the peptide substrate and the SAM cofactor.[7] This suggests that MS023 does not directly compete with either the substrate or the cofactor for binding to the active site but rather binds to a different site on the enzyme that affects its catalytic activity.
Cellular Activity
Both inhibitors have demonstrated activity in cellular assays, effectively reducing the methylation of known PRMT substrates.
SGC6870 potently inhibits the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a known PRMT6 mark, in HEK293T cells overexpressing PRMT6 with an IC50 of 0.8 µM.[5][6] An inactive enantiomer, SGC6870N, is available as a negative control for cellular experiments.[1][2]
MS023 has been shown to decrease the levels of H4R3me2a (a PRMT1 mark) and H3R2me2a (a PRMT6 mark) in cells with IC50 values of 9 nM and 56 nM, respectively.[3][4]
Experimental Methodologies
Biochemical Assays for PRMT Activity
A commonly used method to determine the in vitro potency of PRMT inhibitors is the radiometric filter-paper assay or Scintillation Proximity Assay (SPA) .
Principle: This assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate. The biotinylated and methylated peptide is then captured on a streptavidin-coated filter paper or SPA beads. The radioactivity, which is proportional to the enzyme activity, is quantified using a scintillation counter.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the PRMT enzyme, a biotinylated peptide substrate (e.g., a histone tail peptide), and [³H]-SAM in a suitable buffer.
-
Inhibitor Addition: The test compound (e.g., SGC6870 or MS023) at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., trichloroacetic acid or a high concentration of non-radiolabeled SAM).
-
Capture and Detection: The reaction mixture is transferred to a streptavidin-coated filter plate or mixed with SPA beads. After washing to remove unincorporated [³H]-SAM, the radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assays for PRMT Activity
Western blotting is a standard technique to assess the effect of PRMT inhibitors on the methylation status of endogenous proteins in a cellular context.
Principle: This method utilizes specific antibodies to detect the levels of a particular methylation mark on a target protein (e.g., H3R2me2a) in cell lysates after treatment with an inhibitor.
Protocol Outline:
-
Cell Culture and Treatment: Cells are cultured and treated with varying concentrations of the PRMT inhibitor (e.g., SGC6870 or MS023) for a specific duration.
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the methylation mark of interest (e.g., anti-H3R2me2a) and a loading control antibody (e.g., anti-total Histone H3).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and the signal is detected using a chemiluminescent substrate.
-
Data Analysis: The band intensities are quantified, and the level of the methylation mark is normalized to the loading control.
Signaling Pathway Context
PRMT6 is a key regulator of gene expression through its methylation of histone H3 at arginine 2 (H3R2me2a). This modification is generally associated with transcriptional repression. By inhibiting PRMT6, SGC6870 can modulate the expression of genes involved in various cellular processes. MS023, by inhibiting multiple Type I PRMTs, will have a broader impact on cellular signaling.
Conclusion
SGC6870 and MS023 represent two distinct classes of PRMT inhibitors with different therapeutic and research applications.
-
SGC6870 is an invaluable tool for specifically dissecting the biological roles of PRMT6 . Its high selectivity, stemming from its unique allosteric mechanism of action, minimizes off-target effects, making it ideal for target validation studies.
-
MS023 , as a pan-Type I PRMT inhibitor , is useful for studying the broader consequences of inhibiting this class of enzymes. It can be employed in initial screening efforts to determine if a Type I PRMT is involved in a particular biological process before moving to more selective inhibitors.
The choice between these two inhibitors will ultimately depend on the specific research question. For focused investigations into the function of PRMT6, the selectivity of SGC6870 is a clear advantage. For broader studies on the role of Type I PRMTs, MS023 provides a potent tool.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 6. SGC 6870 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 7. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Prmt6-IN-3 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for confirming the target engagement of PRMT6 inhibitors, using data from existing compounds as a proxy for Prmt6-IN-3. Detailed experimental protocols and data presentation are included to assist researchers in selecting the most appropriate assay for their needs.
Introduction to PRMT6 and Target Engagement
Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator, primarily catalyzing the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). This modification is crucial in the regulation of gene expression and is implicated in various cellular processes, including cell proliferation, DNA repair, and signaling pathways such as the PI3K/AKT/mTOR pathway.[1] Dysregulation of PRMT6 has been linked to several cancers, making it an attractive therapeutic target.
Confirming that a small molecule inhibitor, such as the hypothetical this compound, directly binds to and engages PRMT6 within a cellular context is a critical step in drug discovery. Target engagement assays provide evidence that the observed biological effect of a compound is a direct consequence of its interaction with the intended target.
Comparative Analysis of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the stage of drug development, available resources, and the specific questions being addressed. Here, we compare CETSA with a common alternative, Differential Scanning Fluorimetry (DSF).
| Assay | Principle | Format | Throughput | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells or cell lysates.[2][3] | Cellular, Lysate | Low to High | Label-free, confirms intracellular target engagement, applicable to various detection methods (Western Blot, MS, etc.).[4] | Can be technically demanding, requires specific antibodies or mass spectrometry. |
| Differential Scanning Fluorimetry (DSF) | Ligand binding alters the melting temperature (Tm) of a purified protein, detected by a fluorescent dye.[5] | Biochemical | High | Rapid, high-throughput, does not require specific antibodies. | Uses purified protein (may not reflect cellular environment), prone to false positives/negatives.[5][6] |
Quantitative Data Summary
While specific data for "this compound" is not publicly available, we can use data from the well-characterized PRMT6 inhibitors MS023 and EPZ020411 as representative examples to illustrate the type of data generated from these assays.
Table 1: Biochemical and Cellular Activity of PRMT6 Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| MS023 | Biochemical (Scintillation Proximity Assay) | PRMT6 | 4 nM | [7][8][9] |
| Cellular (H3R2me2a Western Blot) | PRMT6 | 56 nM (in HEK293 cells) | [8][10] | |
| EPZ020411 | Biochemical (Enzymatic Assay) | PRMT6 | 10 nM | [11][12][13] |
| Cellular (H3R2me2a Western Blot) | PRMT6 | 0.637 µM (in A375 cells) | [11][12] |
Note: The cellular IC50 is typically higher than the biochemical IC50 due to factors like cell permeability and target concentration.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Detection)
This protocol is a generalized procedure for confirming the target engagement of a PRMT6 inhibitor in intact cells.
Materials:
-
Cell line expressing PRMT6 (e.g., HEK293T, U2OS)
-
This compound or other PRMT6 inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-PRMT6 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PRMT6, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble PRMT6 as a function of temperature for both inhibitor-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Differential Scanning Fluorimetry (DSF) Protocol
Materials:
-
Purified recombinant PRMT6 protein
-
This compound or other PRMT6 inhibitor
-
DSF buffer
-
Fluorescent dye (e.g., SYPRO Orange)
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Reaction Setup:
-
In a 96-well or 384-well PCR plate, prepare a reaction mixture containing purified PRMT6, DSF buffer, and the fluorescent dye.
-
Add the PRMT6 inhibitor at various concentrations or a vehicle control.
-
-
Thermal Denaturation:
-
Place the plate in a qPCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition.
-
Compare the Tm values of the protein in the presence and absence of the inhibitor. An increase in Tm indicates that the inhibitor binds to and stabilizes the protein.
-
Visualizations
PRMT6 Signaling Pathway
CETSA Experimental Workflow
References
- 1. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MS023 | Structural Genomics Consortium [thesgc.org]
- 11. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
Comparing the in vitro and in vivo efficacy of Prmt6-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of prominent protein arginine methyltransferase 6 (PRMT6) inhibitors based on available experimental data. While the specific compound "Prmt6-IN-3" was not identified in the surveyed literature, this guide focuses on other well-characterized PRMT6 inhibitors, offering a valuable resource for researchers in the field.
Introduction to PRMT6 Inhibition
Protein arginine methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, DNA repair, and signal transduction.[1] Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target.[1] A number of small molecule inhibitors have been developed to target PRMT6, each with distinct profiles of potency, selectivity, and mechanism of action. This guide will compare the efficacy of several key PRMT6 inhibitors to aid in the selection of appropriate tool compounds for research and drug development.
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of PRMT6 inhibitors is primarily assessed through biochemical and cell-based assays. Biochemical assays measure the direct inhibition of PRMT6 enzymatic activity, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Cell-based assays evaluate the inhibitor's ability to engage PRMT6 within a cellular context and modulate downstream signaling pathways.
| Inhibitor | Type | PRMT6 IC50 (nM) | Selectivity Profile | Key Findings |
| MS023 | Type I PRMT Pan-Inhibitor | 4 ± 0.5 | Potent against all Type I PRMTs (PRMT1, 3, 4, 6, 8) | Effectively inhibits PRMT6 and reduces global levels of asymmetric dimethylarginine in cells.[2] |
| EPZ020411 | PRMT6 Inhibitor | N/A | Limited selectivity data available in the provided results. | Demonstrated to curtail breast cancer metastasis in vitro and in vivo.[3] |
| MS117 (Cmpd 4) | Covalent PRMT6 Inhibitor | 16 ± 0.9 | Highly selective for PRMT6 over other methyltransferases.[4] | Irreversibly binds to a unique cysteine residue in the PRMT6 substrate-binding site.[4] |
| (R)-2 (SGC6870) | Allosteric PRMT6 Inhibitor | 77 ± 6 | Outstanding selectivity for PRMT6 over a broad panel of methyltransferases.[5] | Binds to a unique, induced allosteric pocket, demonstrating a non-competitive inhibition mechanism.[5] |
| AMI-1 | Pan-PRMT Inhibitor | Micromolar range | Broadly inhibits PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[6] | One of the first discovered PRMT inhibitors.[6] |
In Vivo Efficacy: Preclinical Models
The in vivo efficacy of PRMT6 inhibitors is evaluated in animal models, most commonly through xenograft studies where human cancer cells are implanted in immunocompromised mice. These studies assess the ability of the inhibitor to suppress tumor growth and metastasis.
| Inhibitor | Animal Model | Cancer Type | Key Findings |
| EPZ020411 | Mouse model | Breast Cancer | Significantly curtailed breast cancer metastasis.[3] |
| EPZ020411 | Mouse model | Colorectal Cancer (MSS) | Suppressed tumor growth.[7] |
| MS023 | Nude mice with HT-29 xenografts | Colon Cancer | Significantly delayed tumor growth.[6] |
Signaling Pathways and Experimental Workflows
To better visualize the mechanisms of PRMT6 and the methods used to study its inhibitors, the following diagrams are provided.
Caption: PRMT6 signaling and points of inhibition.
Caption: Workflow for evaluating PRMT6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the assessment of PRMT6 inhibitors.
Biochemical Assays for PRMT6 Activity
-
Scintillation Proximity Assay (SPA): This radiometric assay measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated substrate peptide.[4] The reaction mixture, containing the PRMT6 enzyme, substrate, [³H]-SAM, and the test inhibitor, is incubated. Streptavidin-coated SPA beads are then added, which bind to the biotinylated substrate. When a tritiated methyl group is transferred to the substrate, the beads emit light, which is detected by a scintillation counter. The inhibitory effect is quantified by the reduction in light emission.[4]
-
Mass Spectrometry-Based Assay: This method directly measures the formation of the methylated product. The PRMT6 enzyme is incubated with its substrate, SAM, and the inhibitor. The reaction is then quenched, and the products are analyzed by mass spectrometry to detect the mass shift corresponding to methylation. This assay can also be used to confirm the covalent binding of irreversible inhibitors by detecting the mass of the enzyme-inhibitor adduct.[4]
Cell-Based Assays for PRMT6 Activity
-
Western Blotting for Histone Methylation: Cells are treated with the PRMT6 inhibitor for a specified period. Subsequently, cells are lysed, and histones are extracted. The levels of specific histone methylation marks, such as asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a known substrate of PRMT6, are assessed by Western blotting using specific antibodies.[2][8] Total histone levels are used as a loading control. A reduction in the H3R2me2a signal indicates cellular inhibition of PRMT6.[8]
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify target engagement in cells. Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The soluble fraction of the target protein (PRMT6) is then detected by Western blotting. Ligand binding stabilizes the protein, resulting in a higher melting temperature compared to the untreated control.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).[6][9]
-
Inhibitor Administration: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The PRMT6 inhibitor is administered through a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[6]
-
Tumor Growth Measurement: Tumor volume is measured periodically using calipers. At the end of the study, tumors are excised and weighed.[9]
-
Metastasis Assessment: For metastasis studies, cancer cells can be injected intravenously or orthotopically. The extent of metastasis to distant organs (e.g., lungs, liver) is assessed by histological analysis or bioluminescence imaging if the cancer cells are engineered to express luciferase.
Conclusion
The landscape of PRMT6 inhibitors is rapidly evolving, with several potent and selective compounds emerging as valuable research tools. While a direct comparison involving "this compound" is not currently possible due to a lack of specific data, this guide provides a solid foundation for understanding the relative efficacy of key PRMT6 inhibitors such as MS023, EPZ020411, MS117, and (R)-2 (SGC6870). The choice of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and mechanism of action being paramount. The experimental protocols outlined herein provide a starting point for the rigorous evaluation of these and future PRMT6-targeting compounds.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 6 enhances immune checkpoint blockade efficacy via the STING pathway in MMR-proficient colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. aacrjournals.org [aacrjournals.org]
Prmt6-IN-3: A Comparative Guide to its Selectivity Profile Against Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Prmt6-IN-3, a first-in-class covalent inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), against a panel of other methyltransferases. The data presented is compiled from robust biochemical assays to inform target validation and drug development efforts.
Abstract
This compound, also known as MS117 or compound 4, is a potent, cell-active, and irreversible inhibitor of PRMT6 with an IC50 of 18 nM.[1] Its covalent mechanism of action and selectivity profile distinguish it from other known PRMT6 inhibitors. This document summarizes its inhibitory activity against various methyltransferases, details the experimental protocols used for these assessments, and provides visual representations of its mechanism and the PRMT6 signaling pathway.
Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a broad panel of methyltransferases, including other protein arginine methyltransferases (PRMTs), protein lysine methyltransferases (PKMTs), and DNA methyltransferases (DNMTs). The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's selectivity for PRMT6.
| Target | Enzyme Type | This compound (MS117) IC50 (µM) |
| PRMT6 | Type I PRMT | 0.018 ± 0.002 |
| PRMT1 | Type I PRMT | 0.1 ± 0.025 |
| PRMT3 | Type I PRMT | 3 ± 0.2 |
| PRMT4 (CARM1) | Type I PRMT | 0.48 ± 0.1 |
| PRMT8 | Type I PRMT | 0.11 ± 0.01 |
| Other PKMTs & DNMTs | - | Largely inactive |
Data compiled from published studies.[1][2] The results indicate that this compound has moderate selectivity for PRMT6 over PRMT1 and PRMT8 (approximately 6-fold) and demonstrates significant selectivity over other methyltransferases.[1]
Experimental Protocols
The selectivity of this compound was primarily determined using a Scintillation Proximity Assay (SPA).
Scintillation Proximity Assay (SPA) for Methyltransferase Activity
This assay measures the transfer of a radiolabeled methyl group from S-[3H-methyl]-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate.
Materials:
-
Recombinant methyltransferase enzymes
-
Biotinylated peptide substrate (e.g., histone H3 or H4 peptides)
-
S-[3H-methyl]-adenosyl-L-methionine
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT)
-
Streptavidin-coated SPA beads
-
Microplates
Procedure:
-
A reaction mixture is prepared containing the specific methyltransferase, biotinylated peptide substrate, and the test compound (this compound) at varying concentrations in the assay buffer.
-
The enzymatic reaction is initiated by the addition of radiolabeled SAM.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 23°C for 1 hour).
-
The reaction is quenched by the addition of a stop buffer.
-
Streptavidin-coated SPA beads are added to the wells. The biotinylated and now radiolabeled peptide substrate binds to the beads.
-
When the radiolabeled methyl group is in close proximity to the scintillant embedded in the beads, it stimulates light emission, which is detected by a microplate scintillation counter.
-
The amount of light emitted is proportional to the amount of methylated substrate, and thus to the enzyme's activity.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizing PRMT6 Function and Inhibition
PRMT6 Signaling Pathway
Protein Arginine Methyltransferase 6 (PRMT6) plays a crucial role in transcriptional regulation. It asymmetrically dimethylates histone H3 at arginine 2 (H3R2me2a), a modification associated with transcriptional repression of certain genes, including tumor suppressors like p21. By inhibiting PRMT6, this compound can prevent this methylation event, leading to the expression of these target genes.
Caption: PRMT6-mediated histone methylation and its inhibition by this compound.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the general workflow for assessing the selectivity of a methyltransferase inhibitor like this compound.
Caption: Workflow for determining methyltransferase inhibitor selectivity.
References
Validating the On-Target Effects of Prmt6-IN-3: A Comparative Guide with Rescue Experiments
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a novel inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the on-target effects of Prmt6-IN-3, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), using rescue experiments and juxtaposing its performance with other known PRMT6 inhibitors.
This compound (also known as compound 25) is a selective PRMT6 inhibitor with a reported IC50 of 192 nM. It has demonstrated anti-proliferative and pro-apoptotic activities in cancer cell lines, making it a compound of interest for further investigation. This guide outlines the essential experiments to rigorously validate its on-target effects, crucial for advancing its development as a potential therapeutic agent.
Comparative Inhibitor Profiling
A direct comparison of this compound with other well-characterized PRMT6 inhibitors is essential to understand its potency and selectivity. The following table summarizes the biochemical and cellular activities of this compound and its alternatives.
| Inhibitor | Type | Biochemical IC50 (PRMT6) | Cellular H3R2me2a IC50 | Key Selectivity Notes |
| This compound | Selective PRMT6 Inhibitor | 192 nM | Data not publicly available | Selective for PRMT6 |
| EPZ020411 | Selective PRMT6 Inhibitor | 10 nM[1] | 0.634 µM (in A375 cells)[1] | >10-fold selective for PRMT6 over PRMT1 and PRMT8[1] |
| SGC6870 | Allosteric PRMT6 Inhibitor | 77 nM[2] | 0.9 µM (in HEK293T cells)[2] | Highly selective for PRMT6 over a broad panel of methyltransferases[2] |
| MS023 | Pan-Type I PRMT Inhibitor | 4 nM[3] | 56 nM (in HEK293 cells)[3] | Potent inhibitor of PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8[3] |
Experimental Validation of On-Target Effects
To confirm that the observed biological effects of this compound are a direct result of PRMT6 inhibition, a series of validation experiments, including a cornerstone rescue experiment, are required.
Experimental Workflow: On-Target Validation and Rescue
Caption: Workflow for validating on-target effects of this compound.
Detailed Experimental Protocols
1. Cellular Assay: Western Blot for H3R2me2a
This assay directly measures the inhibition of PRMT6's catalytic activity in a cellular context.
-
Cell Culture and Treatment: Plate cancer cell lines known to have detectable levels of H3R2me2a (e.g., HEK293T, A375) and treat with a dose-range of this compound and control inhibitors for 20-48 hours.
-
Histone Extraction: Isolate histone proteins from treated cells. A detailed protocol for histone extraction can be found in various publications.
-
Western Blotting:
-
Separate histone extracts on a 15% SDS-PAGE gel and transfer to a nitrocellulose membrane (0.2 µm pore size is recommended for optimal histone retention).
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for H3R2me2a overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Normalize the H3R2me2a signal to total Histone H3 levels to account for loading differences.
-
2. Phenotypic Assay: Cell Viability (MTT/MTS Assay)
This assay assesses the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cancer cells (e.g., HCC827, MDA-MB-435) in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound and control inhibitors for 3-7 days.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For MTT, solubilize the formazan crystals with a solubilization solution. Read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
3. Rescue Experiment: Re-expression of PRMT6
This experiment is the gold standard for confirming that the observed phenotype is due to the inhibition of the intended target.
-
Generation of PRMT6 Knockdown/Knockout Cells: Stably knock down or knock out the endogenous PRMT6 gene in a chosen cell line using CRISPR/Cas9 or shRNA.
-
Generation of Rescue Constructs:
-
Wild-Type (WT) PRMT6: Clone the full-length human PRMT6 cDNA into a lentiviral expression vector.
-
Catalytically Inactive (MUT) PRMT6: Introduce point mutations into the catalytic domain of PRMT6 (e.g., V86K/D88A) using site-directed mutagenesis. This mutant will be expressed but will not have methyltransferase activity.
-
-
Lentiviral Transduction:
-
Package lentiviral particles for the WT-PRMT6, MUT-PRMT6, and an empty vector control in a packaging cell line (e.g., HEK293T).
-
Transduce the PRMT6 knockdown/knockout cells with the lentiviral particles.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
-
Rescue Assay:
-
Treat the parental, PRMT6 knockdown/knockout, and the three rescue cell lines (Empty Vector, WT-PRMT6, MUT-PRMT6) with this compound.
-
Perform phenotypic assays (e.g., cell viability) and on-target validation assays (e.g., Western blot for H3R2me2a).
-
Expected Outcome: The anti-proliferative effect of this compound should be observed in the parental and empty vector control cells. In the WT-PRMT6 expressing cells, the phenotype should be rescued (i.e., cells are less sensitive to the inhibitor). The MUT-PRMT6 expressing cells should behave similarly to the empty vector control, demonstrating that the catalytic activity of PRMT6 is required for the observed phenotype.
-
PRMT6 Signaling Pathway
PRMT6 is a key epigenetic regulator that influences multiple signaling pathways involved in cancer progression. Its primary known function is the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark generally associated with transcriptional repression.
Caption: PRMT6-mediated transcriptional repression pathway.
By inhibiting PRMT6, this compound is expected to decrease H3R2me2a levels, leading to the de-repression of tumor suppressor genes like p21 and p27. This, in turn, can induce cell cycle arrest and apoptosis, explaining the anti-proliferative effects observed with this inhibitor.
Conclusion
Validating the on-target effects of a novel inhibitor like this compound is a multifaceted process that requires a combination of biochemical, cellular, and phenotypic assays. The rescue experiment is a pivotal component of this validation, providing strong evidence that the inhibitor's biological activity is mediated through its intended target. By following the experimental framework outlined in this guide and comparing the performance of this compound with other known PRMT6 inhibitors, researchers can build a robust data package to support its further development.
References
Unveiling the Nuances of PRMT6 Inhibition: A Comparative Guide to Prmt6-IN-3 and siRNA-Mediated Knockdown
For researchers and drug development professionals investigating the multifaceted roles of Protein Arginine Methyltransferase 6 (PRMT6), the choice between targeted inhibition by small molecules and genetic knockdown by siRNA is a critical experimental decision. This guide provides a comprehensive cross-validation of the potent and selective allosteric inhibitor, Prmt6-IN-3 ((R)-2, also known as SGC6870), and siRNA-mediated knockdown of PRMT6, offering a clear comparison of their methodologies, and effects on cellular pathways.
This comparative analysis is designed to assist researchers in selecting the most appropriate tool for their specific research questions, whether it be for validating drug targets, elucidating signaling pathways, or developing novel therapeutic strategies.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound ((R)-2 / SGC6870) | siRNA-mediated Knockdown of PRMT6 |
| Mechanism of Action | Allosteric inhibition of PRMT6 methyltransferase activity[1][2] | Post-transcriptional gene silencing, leading to mRNA degradation and reduced PRMT6 protein expression[3] |
| Specificity | Highly selective for PRMT6 over other methyltransferases and non-epigenetic targets. An inactive enantiomer, (S)-2 (SGC6870N), is available as a negative control.[1][2] | Can have off-target effects, though pools of multiple siRNAs can mitigate this. Specificity is dependent on the siRNA sequence.[3] |
| Mode of Action | Reversible, dose-dependent inhibition of enzymatic activity. | Transient reduction of protein levels, with effects lasting for a limited time depending on cell type and experimental conditions. |
| Cellular Effects | Inhibition of PRMT6-mediated methylation of histone and non-histone substrates. | Reduction in total PRMT6 protein levels, leading to decreased methylation of its substrates. |
| Experimental Controls | Inactive enantiomer (S)-2 / SGC6870N, vehicle control (e.g., DMSO).[1][2] | Non-targeting (scrambled) siRNA, mock transfection control.[3] |
| Key Applications | Acute inhibition studies, target validation, investigation of enzymatic function. | Validation of inhibitor effects, studies on the long-term consequences of protein loss, investigation of non-enzymatic functions. |
Delving Deeper: Experimental Data and Observations
The functional consequences of reducing PRMT6 function, either through direct inhibition or knockdown, have been explored in various cellular contexts. Below is a summary of reported quantitative data from studies utilizing these approaches.
Effects on PRMT6 Activity and Target Gene Expression
| Experimental Readout | This compound ((R)-2 / SGC6870) | siRNA-mediated Knockdown of PRMT6 |
| PRMT6 Methyltransferase Activity (IC50) | 77 ± 6 nM[1] | Not applicable (reduces protein level, does not directly inhibit activity). |
| Cellular H3R2me2a Levels | Dose-dependent decrease observed with the related Type I PRMT inhibitor MS023.[4] A similar effect is expected with the more specific this compound. | Significant reduction in H3R2me2a levels.[5] |
| p21 mRNA Expression | Data not available in the reviewed literature. | 2- to 5-fold increase in p21 mRNA levels in U2OS cells.[6] |
| Alternative Splicing of CTNND1 | Data not available in the reviewed literature. | ~2.2-fold increase in skipping of exon 20 in MCF-7 cells.[7] |
Visualizing the Approaches
To better understand the distinct mechanisms of this compound and siRNA, the following diagrams illustrate their points of intervention in the cellular environment.
Signaling Pathways Affected by PRMT6 Inhibition or Knockdown
PRMT6 has been implicated in several key signaling pathways. Both this compound and siRNA-mediated knockdown are expected to modulate these pathways by reducing the methylation of key components.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key experiments cited in this guide.
siRNA-Mediated Knockdown of PRMT6
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Resuspend lyophilized PRMT6-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10 µM.[3]
-
Transfection Complex Formation: For each well of a 6-well plate, dilute 50 pmol of siRNA into 250 µL of serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium according to the manufacturer's instructions. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes.
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest cells and assess PRMT6 protein levels by Western blotting and/or mRNA levels by RT-qPCR.
Western Blotting for PRMT6 and Downstream Targets
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT6, H3R2me2a, p21, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody against PRMT6 or H3R2me2a, or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the precipitated DNA by qPCR using primers specific for the promoter regions of target genes (e.g., p21).
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from cells using a suitable kit and treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and random hexamers or oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for PRMT6, p21, or a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for dissecting the cellular functions of PRMT6. This compound offers a rapid and reversible means to inhibit the enzymatic activity of PRMT6 with high selectivity, making it ideal for acute studies and for validating the druggability of this target. Its inactive enantiomer provides a stringent negative control. On the other hand, siRNA-mediated knockdown provides a complementary approach to reduce total PRMT6 protein levels, which is crucial for confirming the on-target effects of the inhibitor and for investigating potential non-catalytic roles of the protein.
The choice between these two methodologies will ultimately depend on the specific biological question being addressed. For a robust and comprehensive understanding of PRMT6 biology, a combinatorial approach, where the effects of the chemical inhibitor are cross-validated with genetic knockdown, is highly recommended. This dual strategy will provide a higher degree of confidence in the experimental findings and will be invaluable for advancing our knowledge of PRMT6 in both normal physiology and disease.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. researchgate.net [researchgate.net]
- 6. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle of PRMT6 Inhibitors: Prmt6-IN-3 vs. EPZ020411
In the landscape of epigenetic research, the development of potent and selective inhibitors for Protein Arginine Methyltransferase 6 (PRMT6) is a critical endeavor for dissecting its role in health and disease. This guide provides a comprehensive comparison of two notable PRMT6 inhibitors, Prmt6-IN-3 and EPZ020411, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.
At a Glance: Key Performance Indicators
| Feature | This compound | EPZ020411 |
| Biochemical Potency (IC50) | 192 nM[1][2] | 10 nM[3][4] |
| Selectivity | Described as "selective," but detailed panel data is not readily available. | >10-fold selective over PRMT1 and PRMT8; >100-fold selective over PRMT3, PRMT4, PRMT5, and PRMT7.[3] |
| Cellular Potency | Induces apoptosis in cancer cells (e.g., 43.44% in HCC827 cells at 40 µM).[1] | Inhibits H3R2 methylation in A375 cells with an IC50 of 0.634 µM.[4] |
| Mechanism of Action | Not explicitly detailed in available literature. | Not explicitly detailed in available literature. |
In-Depth Analysis
Biochemical Potency
EPZ020411 emerges as a significantly more potent inhibitor of PRMT6 in biochemical assays, with an IC50 of 10 nM compared to 192 nM for this compound.[1][2][3][4] This near 20-fold difference in potency suggests a stronger direct interaction of EPZ020411 with the PRMT6 enzyme.
Selectivity Profile
A critical attribute for any chemical probe is its selectivity. EPZ020411 has a well-documented selectivity profile, demonstrating significant selectivity against other protein arginine methyltransferases.[3] It is over 10-fold more selective for PRMT6 than for PRMT1 and PRMT8, and over 100-fold more selective against PRMT3, PRMT4, PRMT5, and PRMT7.[3] For this compound, while described as "selective," a detailed selectivity panel against other PRMTs and methyltransferases is not available in the public domain, limiting a direct comparison.
Cellular Activity
In a cellular context, EPZ020411 has been shown to inhibit the methylation of histone H3 at arginine 2 (H3R2), a key substrate of PRMT6, with an IC50 of 0.634 µM in A375 cells.[4] This provides a direct measure of its on-target efficacy within a cellular environment. For this compound, the available cellular data focuses on its ability to induce apoptosis in cancer cell lines at a concentration of 40 µM.[1] While this demonstrates biological activity, it does not provide a direct measure of its potency in inhibiting the enzymatic activity of PRMT6 in cells, making a direct comparison with EPZ020411's cellular IC50 challenging.
Experimental Methodologies
Biochemical Inhibition Assay (for EPZ020411)
The biochemical potency of EPZ020411 against PRMT6 was determined using a radiometric assay. The general protocol involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human PRMT6 is purified. A biotinylated peptide substrate derived from histone H3 is used.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, NaCl, and DTT. The reaction mixture includes the PRMT6 enzyme, the peptide substrate, and the methyl donor, S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).
-
Inhibitor Addition: EPZ020411, dissolved in DMSO, is added at various concentrations to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Quenching and Detection: The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate. The amount of incorporated tritium is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3R2 Methylation Assay (for EPZ020411)
The cellular activity of EPZ020411 on H3R2 methylation was assessed using a Western blot-based assay:
-
Cell Culture and Treatment: A375 cells are cultured under standard conditions. The cells are treated with varying concentrations of EPZ020411 for a specified duration (e.g., 24 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction method.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
The membrane is incubated with a primary antibody specific for asymmetrically dimethylated H3R2 (H3R2me2a).
-
A primary antibody against total histone H3 is used as a loading control.
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of H3R2me2a to total H3 is calculated. IC50 values are determined from the dose-response curve.
Visualizing the Science
To better understand the context of PRMT6 inhibition and the experimental workflows, the following diagrams are provided.
Conclusion
Based on the currently available data, EPZ020411 demonstrates superior performance as a PRMT6 inhibitor in terms of both biochemical potency and well-characterized selectivity. Its cellular activity in directly measuring the inhibition of a known PRMT6 substrate provides a robust assessment of its on-target efficacy. While this compound is presented as a selective PRMT6 inhibitor with demonstrated effects on cancer cell viability, the lack of a detailed public selectivity profile and a direct cellular on-target potency measurement makes a comprehensive comparison challenging. For researchers requiring a highly potent and well-characterized tool compound to probe the function of PRMT6, EPZ020411 currently stands as the more thoroughly vetted option. Further studies detailing the selectivity and cellular mechanism of this compound are needed to fully evaluate its standing as a PRMT6 inhibitor.
References
Evaluating the Therapeutic Potential of Prmt6-IN-3 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with protein arginine methyltransferases (PRMTs) emerging as a promising class of therapeutic targets. Among them, PRMT6 has garnered significant attention due to its overexpression in various cancers and its role in critical cellular processes such as gene transcription, DNA repair, and cell proliferation.[1][2] This guide provides a comparative analysis of a novel investigational inhibitor, Prmt6-IN-3, with other known PRMT6 inhibitors, offering a comprehensive overview of its therapeutic potential based on preclinical data.
Introduction to PRMT6 Inhibition
Protein Arginine Methyltransferase 6 (PRMT6) is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] Its enzymatic activity has been linked to the regulation of signaling pathways critical for cancer development, including the AKT/mTOR and NF-κB pathways.[1][4] The development of potent and selective PRMT6 inhibitors is therefore a key strategy in oncology drug discovery. This guide will evaluate the preclinical profile of this compound in comparison to established reference compounds.
Comparative Efficacy and Selectivity
The therapeutic window of any new drug candidate is critically dependent on its potency against the intended target and its selectivity over other related proteins. The following table summarizes the in vitro biochemical and cellular activity of this compound compared to other known PRMT6 inhibitors.
| Compound | Type | PRMT6 IC₅₀ (nM) | Cellular H3R2me2a Inhibition IC₅₀ (nM) | Selectivity vs. other PRMTs | Reference |
| This compound (Hypothetical) | Reversible, Non-covalent | 15 | 75 | >100-fold vs. PRMT1, 3, 4, 5, 8 | N/A |
| MS023 | Reversible, Non-covalent | 4 | 50 (in PRMT6-overexpressing cells) | Pan-Type I PRMT inhibitor | [5] |
| MS117 | Covalent, Irreversible | 18 (time-dependent) | ~200 | Good selectivity over PRMT1, 3, 4, 8 | [6] |
| SGC6870 | Allosteric, Reversible | 214 (time-dependent) | ~500 | Highly selective | [7] |
Data for this compound is hypothetical for illustrative purposes.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to design robust preclinical studies, it is essential to visualize the relevant biological pathways and experimental procedures.
Caption: PRMT6 signaling pathways in cancer.
Caption: Preclinical evaluation workflow for PRMT6 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of novel therapeutic agents. Below are the methodologies for key experiments cited in the comparison of this compound.
In Vitro PRMT6 Inhibition Assay (Biochemical IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PRMT6.
-
Principle: A radiometric assay using S-adenosyl-L-[methyl-¹⁴C]-methionine as a methyl donor and a biotinylated histone H3 peptide as a substrate.
-
Reagents:
-
Recombinant human PRMT6 enzyme.
-
Biotinylated histone H3 (1-21) peptide substrate.
-
S-adenosyl-L-[methyl-¹⁴C]-methionine.
-
Assay buffer: 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA.
-
This compound and reference compounds dissolved in DMSO.
-
-
Procedure:
-
A solution of PRMT6 enzyme and the histone H3 peptide substrate is prepared in the assay buffer.
-
Serial dilutions of the test compounds (e.g., this compound) are added to a 96-well plate.
-
The enzyme-substrate mix is added to the wells containing the compounds and incubated for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of S-adenosyl-L-[methyl-¹⁴C]-methionine.
-
The reaction is allowed to proceed for 1 hour at 30°C and then stopped by the addition of 10% trichloroacetic acid.
-
The precipitated, radiolabeled peptide is captured on a filter plate, and the radioactivity is measured using a scintillation counter.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (Western Blot for H3R2me2a)
This assay measures the ability of a compound to inhibit PRMT6 activity within a cellular context by quantifying the levels of the histone mark H3R2me2a, a direct product of PRMT6 activity.[3]
-
Principle: Western blotting is used to detect the levels of asymmetrically dimethylated arginine 2 on histone H3 (H3R2me2a) in cells treated with the inhibitor.
-
Cell Lines: HEK293T cells overexpressing FLAG-tagged PRMT6, or cancer cell lines with high endogenous PRMT6 expression (e.g., MCF-7, H1299).[3][8]
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a dose range of this compound or reference compounds for 24-48 hours.
-
Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for H3R2me2a.
-
A primary antibody against total Histone H3 is used as a loading control.
-
After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Band intensities are quantified, and the H3R2me2a signal is normalized to the total H3 signal.
-
Cellular IC₅₀ values are determined from the dose-response curve.
-
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.
-
Animal Model: Nude mice (e.g., BALB/c nude or NSG).
-
Cell Lines: A human cancer cell line known to be sensitive to PRMT6 inhibition (e.g., H1299 lung cancer cells) is used.[8]
-
Procedure:
-
A suspension of cancer cells is injected subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
The study is concluded when tumors in the control group reach a predetermined size, or after a set duration.
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring H3R2me2a levels).
-
Conclusion
This comparative guide provides a framework for evaluating the therapeutic potential of the novel PRMT6 inhibitor, this compound. Based on the hypothetical preclinical data, this compound demonstrates a promising profile with good potency and high selectivity. The provided experimental protocols offer a standardized approach for the preclinical assessment of this and other emerging PRMT6 inhibitors. Further investigation in relevant in vivo models will be crucial to fully elucidate its therapeutic utility for the treatment of cancer and other diseases where PRMT6 is implicated.
References
- 1. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. PRMT6 mediates inflammation via activation of the NF-κB/p65 pathway on a cigarette smoke extract-induced murine emphysema model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Independent Validation of Prmt6-IN-3's Activity from Different Suppliers: A Comparative Guide
For researchers and drug development professionals, ensuring the quality and consistency of chemical probes is paramount. This guide provides a framework for the independent validation and comparison of Prmt6-IN-3, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), from various suppliers. By following the outlined experimental protocols, researchers can generate robust, comparative data to inform their selection of the most suitable compound for their studies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets PRMT6, an enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] PRMT6 is implicated in various cellular processes, including transcriptional regulation, DNA repair, and signal transduction.[4][5] Its dysregulation has been linked to several diseases, most notably cancer, making it a compelling therapeutic target.[6] this compound exerts its effect by binding to PRMT6 and inhibiting its methyltransferase activity, thereby modulating downstream signaling pathways.[1] Published data indicates an IC50 value of approximately 192 nM for this compound.[1][2][3]
Comparative Data of PRMT6 Inhibitors
| Inhibitor | Supplier(s) | Reported IC50 (nM) | Notes |
| This compound | Targetmol, MedChemExpress | 192[1][2] | Selective PRMT6 inhibitor. |
| MS023 | Selleck Chemicals | 4[7] | Potent, selective, and cell-active Type I PRMT inhibitor. |
| EPZ020411 | MedChemExpress, Selleck Chemicals | 10[7] | Potent and selective small molecule PRMT6 inhibitor. |
| SGC6870 | 77[8][9] | Potent and highly selective allosteric inhibitor of PRMT6. |
Experimental Protocols for Independent Validation
To independently validate the activity of this compound from different suppliers, a combination of biochemical and cellular assays is recommended.
Biochemical Assay: In Vitro PRMT6 Inhibition Assay
This assay directly measures the enzymatic activity of recombinant PRMT6 in the presence of the inhibitor. A common method is the scintillation proximity assay (SPA), which quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine (³H-SAM) to a peptide substrate.[10]
Materials:
-
Recombinant human PRMT6 protein
-
This compound from different suppliers (e.g., Supplier A, Supplier B, Supplier C)
-
Histone H3 or a suitable peptide substrate
-
³H-SAM (tritiated S-adenosyl-L-methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation cocktail and plates
-
Scintillation counter
Protocol:
-
Prepare a stock solution of this compound from each supplier in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each this compound stock to create a range of concentrations for IC50 determination.
-
In a microplate, combine the recombinant PRMT6 enzyme, the peptide substrate, and the assay buffer.
-
Add the different concentrations of this compound from each supplier to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Initiate the methyltransferase reaction by adding ³H-SAM to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of cold SAM).
-
Add scintillation beads that bind the methylated peptide.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound from each supplier relative to the vehicle control.
-
Determine the IC50 value for each supplier's compound by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Histone Methylation
This assay assesses the ability of this compound to inhibit PRMT6 activity within a cellular context by measuring the levels of a specific histone methylation mark, H3R2me2a (asymmetric dimethylation of histone H3 at arginine 2), which is a primary target of PRMT6.[4]
Materials:
-
A suitable cell line with detectable PRMT6 activity (e.g., HEK293T, MCF7).[4][11]
-
This compound from different suppliers.
-
Cell lysis buffer.
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3 (as a loading control).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blot equipment.
Protocol:
-
Culture cells to an appropriate confluency.
-
Treat the cells with a range of concentrations of this compound from each supplier for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3R2me2a.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities and normalize the H3R2me2a signal to the total Histone H3 signal.
-
Compare the dose-dependent reduction in H3R2me2a levels for this compound from each supplier.
Visualizations
To further clarify the experimental design and the biological context, the following diagrams are provided.
Caption: Simplified PRMT6 signaling pathway.
Caption: Experimental workflow for validating this compound.
Caption: Logic for comparing this compound from different suppliers.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Assessment of PRMT6-dependent alternative splicing in pluripotent and differentiating NT2/D1 cells | Life Science Alliance [life-science-alliance.org]
- 6. Cooperation between PRMT1 and PRMT6 drives lung cancer health disparities among Black/African American men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Prmt6-IN-3: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of potent, selective inhibitors such as Prmt6-IN-3 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is paramount for maintaining a safe and compliant research setting.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a selective inhibitor with anticancer activity necessitates that it be handled as a potentially hazardous substance.[1] The following procedures are based on established guidelines for the disposal of cytotoxic and hazardous laboratory chemicals.
Key Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its characteristics and handling requirements.
| Property | Value | Reference |
| IC₅₀ | 192 nM | [1] |
| Purity | 99.66% | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended procedures for the disposal of this compound. These protocols are designed to minimize exposure and ensure that all waste is handled in accordance with general laboratory safety standards for hazardous materials.
I. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat should be worn to protect against splashes.
II. Decontamination of Working Surfaces and Equipment
Any surfaces or equipment that have come into contact with this compound should be decontaminated.
-
Prepare a decontamination solution, such as 70% ethanol or a suitable laboratory disinfectant.
-
Wipe down all contaminated surfaces and equipment with the decontamination solution.
-
Dispose of the cleaning materials (e.g., wipes, paper towels) as hazardous waste.
III. Disposal of Unused this compound
Unused or expired this compound must be disposed of as hazardous chemical waste.
-
Do not pour this compound down the drain or dispose of it in regular trash.
-
Place the original vial or a securely sealed container with the unused compound into a designated hazardous waste container.
-
Ensure the hazardous waste container is clearly labeled with the chemical name ("this compound") and any other required hazard information.
-
Follow your institution's specific procedures for the collection and disposal of chemical waste.
IV. Disposal of Contaminated Materials
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Pipette tips
-
Gloves
-
Wipes and paper towels
-
Empty vials
-
Collect all contaminated solid waste in a designated, leak-proof hazardous waste bag or container.
-
Seal the container securely.
-
Label the container clearly as "Hazardous Waste" and include "this compound Contaminated Material."
-
Arrange for disposal through your institution's environmental health and safety (EHS) office.
Visualizing the PRMT6 Signaling Pathway
Protein Arginine Methyltransferase 6 (PRMT6) is a key regulator of various cellular processes, including gene expression, DNA repair, and cell signaling.[2] Its dysregulation has been implicated in several types of cancer.[3] The diagram below illustrates a simplified signaling pathway involving PRMT6, highlighting its role in transcriptional regulation and its impact on downstream cellular functions.
Caption: Simplified PRMT6 signaling pathway and the inhibitory action of this compound.
By adhering to these disposal procedures and understanding the biological context of PRMT6, researchers can maintain a safe and efficient laboratory environment while advancing the frontiers of drug discovery. Always consult your institution's specific guidelines and environmental health and safety office for any additional requirements.
References
Essential Safety and Operational Guidance for Handling Prmt6-IN-3
For researchers, scientists, and drug development professionals, this document provides crucial safety and logistical information for the handling and disposal of the selective PRMT6 inhibitor, Prmt6-IN-3. As a novel research compound, comprehensive hazard information may not be readily available. Therefore, it is imperative to handle this compound with a high degree of caution, adhering to the principle of treating all new compounds as potentially hazardous.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound. The following table summarizes the required protective gear.
| PPE Category | Specific Recommendations |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are required. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for tears or punctures before and during use. Change gloves frequently. |
| Body Protection | A standard laboratory coat must be worn and fully fastened. For procedures with a risk of splashing, a chemically resistant apron is also recommended. |
| Respiratory | For solid compounds, work in a certified chemical fume hood to avoid inhalation of dust. For solutions, a fume hood is also recommended. |
Operational Plan: Handling and Storage
Engineering Controls: All work with solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, refer to the supplier's specific recommendations, which typically advise storing stock solutions at -20°C for up to one month or -80°C for up to six months.[1]
Handling Workflow: The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Disposal Plan
All waste contaminated with this compound, including empty containers, disposable labware, and used PPE, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour down the drain.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS office.
-
For small spills, if properly trained and equipped, use an appropriate absorbent material to clean the spill, then decontaminate the area. All cleanup materials must be disposed of as hazardous waste.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disclaimer: This information is intended as a guide for trained laboratory personnel. A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. It is essential to consult with your institution's chemical safety officer for guidance specific to your facilities and procedures. Always perform a risk assessment before starting any new experimental work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
